2,5-Diaminotoluene sulfate
Description
2,5-diaminotoluene sulfate is an organic sulfate salt obtained by combining 2,5-diaminotoluene with one molar equivalent of sulfuric acid; occurs as an intermediate during hair dye formulation. It has a role as an allergen. It is an organic sulfate salt and a diamine. It derives from a 2-methyl-1,4-phenylenediamine.
Structure
2D Structure
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWOUOZKZQDMN-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H10N2.H2O4S, Array, C7H12N2O4S | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Related CAS |
140697-63-8, 95-70-5 (Parent) | |
| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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Molecular Weight |
220.25 g/mol | |
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Physical Description |
2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | Toluene-2,5-diamine sulfate | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Density |
1.366 g/mL at 20 °C | |
| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Impurities |
The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |
| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Color/Form |
Grey to white powder, Off-white powder | |
CAS No. |
6369-59-1, 615-50-9 | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |
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| Record name | 2-methyl-p-phenylenediamine sulfate | |
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| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Melting Point |
40.6 °C | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Diaminotoluene Sulfate (CAS 615-50-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Diaminotoluene (B146830) sulfate (B86663) (CAS 615-50-9), a chemical compound with significant applications in various industrial and research settings. This document collates essential data on its physicochemical properties, toxicological profile, safety and handling protocols, and established applications. Detailed experimental methodologies are also provided to support laboratory and research activities.
Core Physicochemical Properties
2,5-Diaminotoluene sulfate is an organic sulfate salt.[1][2] It is the sulfate salt of toluene-2,5-diamine.[3] The compound is typically encountered as a light tan to light purple powder.[1][3][4]
| Property | Value | Source(s) |
| CAS Number | 615-50-9 | [2][5] |
| Molecular Formula | C7H12N2O4S | [1][3][6][7] |
| Molecular Weight | 220.25 g/mol | [1][7][8] |
| Appearance | Light tan to light purple powder | [1][3][4] |
| Melting Point | >300 °C | [2][3] |
| Decomposition Temperature | >250 °C | [5] |
| Solubility | Water: 5.03 g/L (20 °C) Ethanol: 1 < S < 10 g/L DMSO: 5 < S < 15 g/L Acetone/Water (1:1): < 1 g/L | [3] |
| pH | 2.47 (saturated aqueous solution at 20 °C) | [3][9] |
Toxicological Profile
This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5][10][11][12] It is also recognized as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[5][10][12]
| Toxicity Metric | Value | Species | Source(s) |
| Oral LD50 | 98 - 102 mg/kg bw | Rat | [10][11][12] |
| Dermal LD50 | > 5000 mg/kg bw | Rabbit | [10][11] |
| Inhalation LC50 | 0.99 mg/L air | - | [10][11] |
| Toxicity to Fish (LC50) | 1.08 mg/L (96 h) | Danio rerio | [11] |
| Toxicity to Daphnia (EC50) | 1.19 mg/L (48 h) | Daphnia magna | [11] |
Key Toxicological Endpoints:
-
Skin and Eye Irritation: The substance is considered mildly irritating to the eyes and skin.[11] Rabbits exhibited a slight dermal irritation response after exposure to a 2.5% solution.[13]
-
Sensitization: Repeated or prolonged contact may cause skin sensitization.[11] It is classified as a skin sensitizer in both laboratory animals and humans.[13]
-
Carcinogenicity: While some derivatives of diaminotoluene are known carcinogens, studies on this compound have shown it to be noncarcinogenic to rats and mice in both oral and dermal exposure studies.[13]
-
Reproductive Toxicity: At high oral doses (80 mg/kg/day), it was toxic to pregnant rats and their embryos; however, doses between 10 and 50 mg/kg/day did not result in congenital or maternal abnormalities.[13]
Safety, Handling, and GHS Classification
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral), Category 3 | H301: Toxic if swallowed | 💀 |
| Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled | ❗ |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | ❗ |
| Hazardous to the Aquatic Environment (Chronic), Category 2 | H411: Toxic to aquatic life with long lasting effects | 🌳 |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a chemical fume hood.[4][14] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Eye/Face Protection: Wear safety goggles.[11]
-
Skin Protection: Wear protective gloves and clothing.[11]
-
Respiratory Protection: Use local exhaust or a breathing protection apparatus.[11]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting.[4][14] Immediately call a POISON CENTER or doctor.[5][11]
-
If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[4][14] Remove contaminated clothing and wash it before reuse.[4]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][11] If breathing is difficult, give oxygen.[4]
-
If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical advice.[14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[14]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[11][14]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]
Caption: Hazard classification and corresponding precautionary measures.
Applications and Uses
This compound is a versatile chemical intermediate with several key applications:
-
Hair Dyes: It is a primary ingredient in permanent oxidative hair dye formulations, used to produce a wide range of colors including black, brown, blonde, and grey shades.[3][8][15] It is used at concentrations of 0.1% to 4.0% in hair dyes and colors.[1][3]
-
Dye Production: It serves as an intermediate in the synthesis of various dyes for textiles, furs, leather, wood stains, and pigments.[1][3][15] Specifically, it is used to produce CI Basic Red 2 and CI Acid Brown 103.[3]
-
Other Industrial Uses: It finds application in photographic paper processing and in the production of polyurethanes.[8][15]
Experimental Protocols
First Aid Experimental Workflow
In the event of accidental exposure, the following workflow should be initiated immediately.
Caption: First aid workflow for exposure incidents.
Analytical Methods for Detection
Analytical methods for the determination of 2,5-Diaminotoluene in hair dyes have been established:
-
Thin-Layer Chromatography (TLC):
-
Extraction: Extract the aromatic amines, including 2,5-diaminotoluene, from the hair dye sample using methanol.
-
Separation: Perform separation of the extracted components using thin-layer chromatography.
-
Visualization: Visualize the separated amines using para-dimethylaminobenzaldehyde.[1]
-
-
Gas Chromatography (GC):
-
Gas chromatography can be employed for the determination of isomeric diaminotoluenes.[1]
-
Synthesis Method Overview
A patented method describes the preparation of high-quality this compound.[16] The process focuses on the effective separation of the product from the byproduct o-toluidine.
Caption: Overview of a synthesis method for this compound.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 615-50-9 [chemicalbook.com]
- 3. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. CAS 615-50-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. View Attachment [cir-reports.cir-safety.org]
- 14. fishersci.com [fishersci.com]
- 15. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 16. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
physical and chemical specifications of p-Toluenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical specifications of p-Toluenediamine sulfate (B86663). It includes a summary of its core properties, detailed experimental protocols for its analysis, and visualizations of its primary application and analytical workflow.
Core Physical and Chemical Specifications
p-Toluenediamine sulfate, a substituted aromatic amine salt, is a compound of interest in various industrial and research applications, most notably as a precursor in oxidative hair dye formulations. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation, and quality control.
| Property | Value |
| Chemical Name | 2-methylbenzene-1,4-diamine;sulfuric acid |
| Synonyms | Toluene-2,5-diamine sulfate, 2-Methyl-1,4-benzenediamine sulfate, p-Toluylenediamine sulfate |
| CAS Number | 615-50-9 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Off-white to pinkish-white or light purple powder.[1] |
| Melting Point | >300 °C |
| Solubility | Soluble in water and ethanol. Partially soluble in alcohol and chloroform.[2] |
| Density | Approximately 1.366 g/cm³ at 20 °C |
| pH | A saturated aqueous solution has a pH of approximately 2.47 at 20 °C. |
| Spectral Data | UV λmax: 210 nm, 254 nm, 303 nmIR: Characteristic peaks can be observed, and spectra are available in databases like PubChem.[3]¹H NMR & ¹³C NMR: Spectral data are available for the parent compound and its derivatives.[3][4] |
Experimental Protocols for Analysis
Accurate and reliable analytical methods are essential for the characterization and quality control of p-Toluenediamine sulfate. The following sections detail representative experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a robust technique for separating and quantifying p-Toluenediamine sulfate in various matrices, including cosmetic formulations.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of p-Toluenediamine sulfate reference standard in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
For the analysis of a hair dye product, accurately weigh a known amount of the sample, dissolve it in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[6]
-
Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate (B84403) at pH 7.0) and an organic modifier like acetonitrile (B52724) or methanol.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]
-
Detection: UV detection at 210 nm or 280 nm is suitable for p-Toluenediamine sulfate.[6][8] A Diode Array Detector (DAD) can be used for spectral confirmation.[8]
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Identify the p-Toluenediamine sulfate peak in the chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of p-Toluenediamine sulfate in the sample by comparing the peak area with a calibration curve generated from the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like p-Toluenediamine sulfate, derivatization is typically required to increase volatility.
Methodology:
-
Sample Preparation and Derivatization:
-
Extract p-Toluenediamine sulfate from the sample matrix using a suitable solvent. For aqueous samples, a liquid-liquid extraction can be performed.
-
Derivatize the extracted analyte to make it more volatile. A common method for aromatic amines is acylation using an anhydride (B1165640) like acetic anhydride or pentafluoropropionic anhydride (PFPA).[9] The reaction is often carried out in an organic solvent in the presence of a base.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).[9]
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]
-
-
Data Analysis:
-
Identify the derivatized p-Toluenediamine by its characteristic mass spectrum and retention time.
-
Quantification can be performed using an internal standard and a calibration curve.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a molecular fingerprint.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the p-Toluenediamine sulfate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
FTIR Analysis:
-
Acquire the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, such as N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and S=O stretching of the sulfate group.[10]
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of p-Toluenediamine sulfate for confirmation of identity. The presence of characteristic absorption peaks confirms the presence of the compound.[10]
-
Application in Oxidative Hair Dyeing
The primary application of p-Toluenediamine sulfate is as a "primary intermediate" or "precursor" in permanent hair dye formulations.[11] In this process, it reacts with a "coupler" in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color change.[11]
References
- 1. agilent.com [agilent.com]
- 2. ewg.org [ewg.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.ust.edu [journals.ust.edu]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. osha.gov [osha.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.ust.edu [journals.ust.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2,5-Diaminotoluene Sulfate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2,5-Diaminotoluene (B146830) sulfate (B86663), a key chemical intermediate. It covers its fundamental molecular properties and delves into its primary application in oxidative chemistry, particularly within the cosmetics industry.
Core Molecular and Physical Properties
2,5-Diaminotoluene sulfate is the sulfate salt of 2,5-diaminotoluene (also known as toluene-2,5-diamine or 2-methyl-1,4-phenylenediamine).[1][2] It is an organic sulfate salt that typically appears as a light tan to light purple powder.[1] The salt form enhances its water solubility, a crucial property for its use in aqueous formulations.[1]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₄S[1][3][4] |
| (also represented as C₇H₁₀N₂·H₂SO₄)[1] | |
| Molecular Weight | 220.25 g/mol [1] |
| CAS Number | 615-50-9 |
| Physical Appearance | Off-white to pinkish-white powder |
| Melting Point | >300 °C[1] |
| Solubility in Water | 5.03 g/L (at 20 °C)[1] |
Primary Application: Oxidative Hair Dyes
The principal industrial application of this compound is as a primary intermediate in permanent hair dye formulations.[1] It is instrumental in forming a spectrum of hair colors, including black, brown, blonde, and gray shades.[1]
The formation of permanent hair color using this compound is a classic example of oxidation chemistry. The process involves a two-component system that is mixed immediately before application.
-
Component A (Dye Intermediates): This component contains the this compound (the "primary intermediate" or "precursor") along with other compounds known as "couplers."
-
Component B (Developer/Oxidizer): This is typically a solution of hydrogen peroxide in a stabilizing base.
Methodology:
-
Mixing: The two components are mixed. The alkaline environment of the developer causes the hair shaft to swell, allowing the dye intermediates to penetrate the cortex.
-
Oxidation: Hydrogen peroxide oxidizes the this compound. This initial oxidation step is crucial as it converts the primary intermediate into a reactive, colorless species.
-
Coupling Reaction: The oxidized intermediate rapidly reacts with the coupler molecules present in the formulation.
-
Dye Formation: This coupling reaction forms large, colored polymer molecules. Due to their size, these newly formed dye molecules are trapped within the hair cortex, resulting in a permanent color change.
The specific shade and tone of the final hair color are determined by the precise combination and concentration of the primary intermediates and couplers used.
The logical workflow for this process is illustrated in the diagram below.
Caption: Workflow of permanent hair dye formation.
Role in Photosensitized Oxidation Reactions
Beyond its primary use in cosmetics, the un-sulfated form, toluene-2,5-diamine, has been studied for its inhibitory properties in photosensitized oxidation reactions. In studies involving eosin (B541160), a photosensitizing dye, toluene-2,5-diamine was shown to compete with oxygen for reaction with the excited triplet state of eosin.[1] This interaction leads to the reduction of the eosin and the oxidation of the diamine, effectively inhibiting the subsequent photo-oxidation pathway. This characteristic highlights its potential as a research tool in studies of oxidative stress and photochemical reactions.
References
- 1. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 2. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]
- 4. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
Solubility Profile of 2,5-Diaminotoluene Sulfate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2,5-Diaminotoluene sulfate (B86663) in water and various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. This document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility of 2,5-Diaminotoluene Sulfate
The solubility of this compound varies significantly across different solvent systems. The following table summarizes the available quantitative and qualitative solubility data to facilitate easy comparison.
| Solvent System | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 5.03 g/L[1][2] | Quantitative |
| Water | Not Specified | Soluble[3][4][5] | Qualitative |
| Water | Not Specified | Insoluble[6][7] | Qualitative |
| Ethanol | Not Specified | 1 < S < 10 g/L[1] | Quantitative Range |
| Ethanol | Not Specified | Soluble[3][4][5] | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 < S < 15 g/L[1][2] | Quantitative Range |
| Acetone/Water (1:1) | Not Specified | < 1 g/L[1][2] | Quantitative |
| Acetone | Not Specified | Soluble[4][5] | Qualitative |
| Chloroform | Not Specified | Soluble[4][5] | Qualitative |
Note: Conflicting qualitative data exists for the solubility of this compound in water. The quantitative value of 5.03 g/L at 20°C is the most precise data point available.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public domain, standardized methods for organic compounds are well-established. The following protocols are based on internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.
Shake-Flask Method (for solubilities > 10⁻² g/L)
This method is suitable for determining the solubility of this compound in water and organic solvents where its solubility is relatively high.
a. Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.
b. Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., distilled water, ethanol, DMSO)
-
Volumetric flasks
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
c. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate for a sufficient duration to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the solution should be centrifuged at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microparticles.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Column Elution Method (for solubilities < 10⁻² g/L)
This method is appropriate for solvents in which this compound exhibits low solubility.
a. Principle: The solvent is passed through a column packed with the test substance, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.
b. Materials:
-
This compound (analytical grade)
-
Inert support material (e.g., glass wool, glass beads)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Analytical instrumentation (e.g., HPLC-UV)
c. Procedure:
-
Column Preparation: A column is packed with an inert support material coated with an excess of this compound.
-
Elution: The solvent is pumped through the column at a low, constant flow rate.
-
Fraction Collection: The eluate is collected in fractions at regular intervals.
-
Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.
-
Determination of Saturation: A plot of concentration versus time (or fraction number) is generated. The concentration will increase initially and then plateau, indicating that the eluate is saturated with the compound. The solubility is the mean of the concentrations in the plateau region.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Synthesis and Formulation of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Diaminotoluene (B146830) sulfate (B86663), a chemical intermediate with significant applications in the dye industry and potential, though not yet fully explored, relevance in other chemical and pharmaceutical contexts. This document details the synthesis of 2,5-Diaminotoluene sulfate, its physicochemical properties, and considerations for its formulation. While primarily used in cosmetic applications, this guide also explores the broader context of formulating aromatic amines for potential pharmaceutical applications, providing a valuable resource for researchers and professionals in drug development. The guide includes detailed experimental protocols derived from patent literature, summarized quantitative data, and visual representations of the synthesis workflow to facilitate a deeper understanding of this compound.
Introduction
This compound, the sulfate salt of 2-methylbenzene-1,4-diamine, is a crystalline powder that serves as a key intermediate in the synthesis of various dyes.[1] Its primary application is in the formulation of permanent hair coloring products.[1] While its use in the pharmaceutical industry is not well-documented, the chemistry of aromatic amines and their formulation as sulfate salts are of significant interest to drug development professionals for enhancing the stability and solubility of active pharmaceutical ingredients (APIs). This guide aims to bridge the gap in the available literature by providing a detailed technical overview of this compound, with a focus on its synthesis and potential formulation strategies relevant to a scientific audience.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and formulation.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂N₂O₄S | [2] |
| Molecular Weight | 220.25 g/mol | [2] |
| Appearance | Light tan to light purple powder | [2] |
| Melting Point | >300 °C | [1] |
| Solubility in water (20 °C) | 5.03 g/L | [1] |
| pH of saturated aqueous solution (20 °C) | 2.47 | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through a multi-step process starting from readily available precursors. The most common synthetic routes involve the diazotization and coupling of o-toluidine (B26562) followed by a reduction step, or the reduction of 2,5-dinitrotoluene.[1][3]
Synthesis from o-Toluidine
This method involves the diazotization of o-toluidine, followed by a coupling reaction and subsequent reduction of the resulting azo compound.[3]
Caption: Synthesis workflow for this compound from o-toluidine.
The following protocol is a generalized procedure based on patent literature.[3] Researchers should adapt and optimize these conditions for their specific laboratory setup.
Step 1: Diazotization and Coupling of o-Toluidine
-
In a suitable reactor, prepare an aqueous solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the solution to 0-5 °C.
-
Slowly add o-toluidine to the acidic solution while maintaining the temperature.
-
Gradually add a solution of sodium nitrite (B80452) (NaNO₂) to the mixture. The molar ratio of inorganic acid to sodium nitrite to o-toluidine is critical and should be carefully controlled (typically around 2.2:1:2 for HCl).
-
Allow the reaction to proceed for a specified time to form 2-aminoazotoluene.
Step 2: Reductive Hydrogenolysis
-
The 2-aminoazotoluene intermediate is then subjected to reduction. This can be achieved using a metal catalyst such as zinc powder or Raney-Nickel in an acidic medium.
-
The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C) and may be pressurized with hydrogen gas if a catalyst like Pd/C or Raney-Ni is used.
-
During the reaction, a byproduct, o-toluidine, is formed and can be removed by steam distillation.
-
After the reduction is complete, the catalyst is removed by filtration to yield an aqueous solution of 2,5-diaminotoluene.
Step 3: Sulfation and Isolation
-
The aqueous solution of 2,5-diaminotoluene is treated with sulfuric acid (H₂SO₄).
-
The addition of sulfuric acid protonates the amino groups, leading to the precipitation of this compound.
-
The precipitate is then collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to yield the final product.
Synthesis from 2,5-Dinitrotoluene
An alternative route involves the reduction of 2,5-dinitrotoluene.[1] This method avoids the handling of o-toluidine, a known carcinogen.
Caption: Synthesis of this compound via reduction of 2,5-dinitrotoluene.
Details for this specific reduction to the sulfate salt are less commonly found in readily available literature, but a general reduction followed by sulfation would be the logical sequence.
-
Reduction: 2,5-Dinitrotoluene can be reduced to 2,5-diaminotoluene using various methods, including catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or electrolytic reduction.[1]
-
Sulfation: The resulting 2,5-diaminotoluene is then dissolved in a suitable solvent and treated with sulfuric acid to precipitate the sulfate salt, as described in the previous method.
Formulation Considerations
While this compound is predominantly used in cosmetic formulations, the principles of formulating aromatic amine salts are pertinent to the pharmaceutical sciences. The conversion of an amine to its sulfate salt is a common strategy to improve solubility and stability.
Cosmetic Formulation
In hair dye formulations, this compound acts as a primary intermediate or "developer." It is typically mixed with a coupling agent and an oxidizing agent (e.g., hydrogen peroxide) at the time of use. The oxidation of the diamine initiates a series of reactions that lead to the formation of colored polymers within the hair shaft.
Pharmaceutical Formulation (General Principles for Aromatic Amine Salts)
Although no specific pharmaceutical formulations of this compound are documented, the following general principles would apply to the formulation of a similar aromatic amine salt for oral solid dosage forms.
Excipient Compatibility:
-
Fillers: Common fillers such as microcrystalline cellulose (B213188) and dicalcium phosphate (B84403) are generally compatible with amine salts. However, reducing sugars like lactose (B1674315) should be avoided due to the potential for Maillard reactions with the primary amine groups, which can lead to degradation and discoloration.[4]
-
Binders: Binders such as povidone and hydroxypropyl methylcellulose (B11928114) (HPMC) can be used. It is important to assess for any potential interactions, such as the formation of complexes.
-
Disintegrants: Superdisintegrants like croscarmellose sodium and sodium starch glycolate (B3277807) are effective.
-
Lubricants: Magnesium stearate (B1226849) is a common lubricant, but its potential for interaction with the amine salt should be evaluated.
Formulation Strategies for Stability:
-
pH Control: Maintaining an acidic microenvironment within the formulation can help to keep the amine in its protonated, more stable salt form. Acidic excipients like citric acid or tartaric acid may be included.
-
Moisture Protection: As with many salts, moisture can lead to dissociation and degradation. Therefore, the use of moisture-protective packaging (e.g., blisters with high moisture barrier films) and the inclusion of desiccants may be necessary.
Caption: Logical workflow for the pharmaceutical formulation of an aromatic amine salt.
Analytical Methods for Quality Control
Ensuring the purity and quality of this compound is crucial, especially for applications where it may come into contact with biological systems.
| Analytical Method | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. | |
| Gas Chromatography (GC) | To detect and quantify isomeric diaminotoluenes and other volatile impurities. | [2] |
| Neutralization Titration | To determine the assay of the sulfate salt. | |
| Infrared (IR) Spectroscopy | For structural confirmation and identification of functional groups. | [3] |
Biological Activity and Toxicology
The biological activity of this compound has been primarily investigated in the context of its use in hair dyes. It is known to be a skin sensitizer.[5] In terms of carcinogenicity, studies have not shown evidence of it being a carcinogen.[5] It is important to distinguish it from its isomer, 2,4-diaminotoluene, which is reasonably anticipated to be a human carcinogen.[6]
As of the writing of this guide, there is no significant body of research indicating a specific interaction of this compound with defined signaling pathways in a manner that would suggest a therapeutic application. Its biological effects are largely considered in the realm of toxicology and dermatology due to its primary route of human exposure.
Conclusion
This compound is a well-established chemical intermediate with clearly defined synthetic pathways and physicochemical properties. Its primary role in the cosmetics industry is well-understood. For the scientific and drug development community, while this compound does not currently have a direct pharmaceutical application, the principles of its synthesis as a sulfate salt and the general considerations for formulating aromatic amines are highly relevant. This technical guide has provided a consolidated resource of its synthesis, properties, and formulation considerations to aid researchers and professionals in their understanding and potential future applications of this and similar chemical entities. Further research into the biological effects of this compound could potentially uncover novel applications beyond its current use.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 6. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of 2,5-Diaminotoluene Sulfate in Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 2,5-Diaminotoluene (B146830) sulfate (B86663) (2,5-DTS) in oxidative hair coloring. It details the chemical reactions, interaction with hair keratin (B1170402), and methodologies for its analysis and performance evaluation.
Introduction to 2,5-Diaminotoluene Sulfate in Oxidative Hair Dyeing
This compound is a primary intermediate, a key component in permanent hair dye formulations.[1][2] In this role, it does not impart color directly but serves as a precursor that, upon oxidation, reacts with other molecules to form large, colored compounds that are trapped within the hair shaft.[3][4] This process, known as oxidative dyeing, provides long-lasting hair color that is resistant to washing.[5] 2,5-DTS is utilized to create a wide spectrum of shades, including black, brown, and blonde, depending on the specific combination of couplers used in the formulation.[1]
Core Mechanism of Action: From Precursor to Permanent Color
The staining process involving 2,5-DTS is a multi-step chemical reaction that occurs within the hair fiber. The key components of this reaction are the primary intermediate (2,5-DTS), an oxidizing agent (typically hydrogen peroxide), and one or more couplers.
The Role of the Alkaline Environment
Permanent hair dye formulations are typically alkaline, with ammonia (B1221849) or ethanolamine (B43304) often used as the alkalizing agent. This alkaline environment serves two primary purposes:
-
Swelling of the Hair Shaft: The high pH causes the cuticle, the outer protective layer of the hair, to swell and lift. This allows for the penetration of the dye precursors—2,5-DTS and the couplers—as well as the hydrogen peroxide into the cortex of the hair, where the color formation reactions will take place.[3]
-
Activation of the Oxidizing Agent: The alkaline conditions facilitate the decomposition of hydrogen peroxide, which initiates the oxidation of the primary intermediate.
Oxidation of this compound
Once inside the hair cortex, the hydrogen peroxide oxidizes the 2,5-Diaminotoluene molecule. This initial oxidation step is crucial as it converts the relatively small and colorless precursor into a highly reactive species known as a quinonediimine.[6]
Coupling Reaction and Chromophore Formation
The highly reactive quinonediimine intermediate rapidly undergoes a coupling reaction with coupler molecules that are also present in the hair dye formulation. Common couplers include resorcinol, m-aminophenol, and various other phenolic and amine compounds. This coupling reaction leads to the formation of larger, conjugated molecules.[3][4] These newly formed molecules are chromophores, meaning they absorb certain wavelengths of visible light and thus appear colored. The specific color produced depends on the chemical structure of the coupler(s) used. For example, different couplers will react with the oxidized 2,5-DTS to form a variety of indo dyes, which are responsible for the final hair color.
Polymerization and Color Entrapment
The coupling reactions can continue, leading to the formation of even larger polymeric colorant molecules. These large molecules are physically trapped within the keratin matrix of the hair cortex, making the color permanent and resistant to removal by shampooing.[6]
The overall mechanism can be visualized as a signaling pathway:
Interaction with Hair Keratin
The final colored molecules formed from 2,5-DTS are physically entrapped within the complex protein structure of the hair cortex, which is primarily composed of keratin. While the primary mechanism of color retention is physical entrapment due to the large size of the dye molecules, there are potential secondary interactions:
-
Van der Waals Forces: These weak, short-range electrostatic attractive forces can exist between the dye molecules and the keratin protein chains.
-
Hydrogen Bonding: The presence of amino and hydroxyl groups on the dye molecules and in the keratin structure allows for the formation of hydrogen bonds, which can contribute to the dye's affinity for the hair fiber.
-
Ionic Interactions: The sulfate salt of 2,5-diaminotoluene may have some ionic character, and the keratin protein has both acidic and basic side chains, allowing for potential ionic interactions.
It is important to note that the oxidative dyeing process can cause some damage to the hair's disulfide bonds within the keratin structure, which can affect the hair's strength and porosity.[7]
Experimental Protocols
The analysis and evaluation of 2,5-DTS in hair dye formulations and its performance on hair involve several key experimental protocols.
Quantification of this compound in Formulations by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of 2,5-DTS in hair dye products.[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the hair dye product.
-
Extract the sample with 10 mL of a suitable solvent, such as acetonitrile (B52724) or a methanol-water mixture, often containing an antioxidant like sodium sulfite (B76179) to prevent premature oxidation of the diamine.[9]
-
Use an ultrasonic bath for approximately 15 minutes to ensure complete extraction.[8]
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for 2,5-DTS.
-
-
Quantification:
-
Prepare a series of standard solutions of 2,5-DTS of known concentrations.
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the concentration of 2,5-DTS based on the calibration curve.
-
Determination of Dye Uptake by Spectrophotometry
Spectrophotometry can be used to determine the amount of dye absorbed by the hair from the dye solution.[10]
Methodology:
-
Prepare a Standard Curve:
-
Prepare a series of solutions of the final colored dye (formed by reacting 2,5-DTS, coupler, and hydrogen peroxide) of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Dyeing Process:
-
Prepare a dyebath with a known initial concentration of the dye components.
-
Immerse a known weight of hair tress in the dyebath for a specified period under controlled temperature and pH.
-
-
Measure Residual Dye:
-
After the dyeing process, remove the hair tress.
-
Measure the absorbance of the remaining dyebath solution at λmax.
-
-
Calculate Dye Uptake:
-
Using the calibration curve, determine the final concentration of the dye in the dyebath.
-
Calculate the amount of dye absorbed by the hair using the following formula:
Dye Uptake (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Assessment of Color Fastness
Color fastness evaluates the resistance of the color to fading or bleeding under various conditions, such as washing and light exposure. Standardized methods from organizations like the American Association of Textile Chemists and Colorists (AATCC) are often used.[11][12]
Methodology (Adapted from AATCC Test Method 61 - Colorfastness to Laundering):
-
Sample Preparation:
-
Dye a swatch of hair with the 2,5-DTS containing formulation according to the product's instructions.
-
Attach a piece of multifiber test fabric to the dyed hair swatch. This fabric contains strips of different fiber types to assess color bleeding.
-
-
Washing Procedure:
-
Place the hair swatch and multifiber fabric in a stainless-steel canister with a specified amount of standardized detergent solution and stainless-steel balls (to simulate mechanical action).
-
Agitate the canister in a launder-ometer at a controlled temperature (e.g., 49°C) for a specified time (e.g., 45 minutes).
-
-
Evaluation:
-
After washing, rinse and dry the hair swatch and multifiber fabric.
-
Color Change: Evaluate the change in color of the dyed hair swatch using the Gray Scale for Color Change. This scale ranges from 5 (no change) to 1 (severe change).
-
Staining: Assess the degree of color transfer to each strip of the multifiber test fabric using the Gray Scale for Staining. This scale also ranges from 5 (no staining) to 1 (heavy staining).
-
Instrumental Assessment: A spectrophotometer or colorimeter can be used to measure the color of the hair swatch before and after washing. The color difference is expressed as ΔE, calculated from the L, a, and b color space values.[13][14]
-
Quantitative Data
The performance of hair dyes containing 2,5-DTS can be quantified in several ways. The following tables summarize typical data that can be generated from the experimental protocols described above.
Table 1: Typical Concentrations of this compound in Hair Dye Formulations
| Product Type | Typical Concentration Range (%) |
| Dark Shades (Black, Dark Brown) | 2.0 - 4.0 |
| Medium Shades (Brown, Auburn) | 1.0 - 2.5 |
| Light Shades (Blonde) | 0.1 - 1.0 |
Note: Concentrations can vary significantly between brands and specific shades.
Table 2: Example of Color Fastness to Washing Data (AATCC 61)
| Hair Dye Formulation | Color Change (Gray Scale) | Staining on Cotton (Gray Scale) | Staining on Wool (Gray Scale) |
| Formulation A (with 2.5% 2,5-DTS) | 4-5 | 4 | 4-5 |
| Formulation B (with 1.0% 2,5-DTS) | 4 | 4 | 4 |
A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.
Table 3: Example of Instrumental Color Change Data after Washing
| Hair Dye Formulation | ΔL* (Lightness Change) | Δa* (Red/Green Shift) | Δb* (Yellow/Blue Shift) | ΔE* (Total Color Difference) |
| Formulation A | -0.5 | +0.2 | -0.8 | 0.97 |
| Formulation B | -0.8 | +0.3 | -1.2 | 1.48 |
ΔE values below 1.0 are generally considered imperceptible to the human eye.*[15]
Conclusion
The mechanism of action of this compound in hair staining is a well-defined oxidative process that results in the formation of large, stable color molecules within the hair's cortex. This process, governed by the principles of oxidation and coupling chemistry, provides the basis for permanent hair coloring. The performance and safety of hair dyes containing 2,5-DTS can be rigorously evaluated through established analytical and performance testing protocols. This in-depth understanding is crucial for the continued development of safe and effective hair coloring products.
References
- 1. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. rjtcsonline.com [rjtcsonline.com]
- 4. www2.dmu.dk [www2.dmu.dk]
- 5. WO2007063024A2 - Keratin-binding effector molecules containing reactive dyes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oxidative treatments on human hair keratin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. aatcc.org [aatcc.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 15. Color stability of CAD/CAM provisional materials after immersion in different coloring solutions: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Diaminotoluene Sulfate: A Comprehensive Toxicological and Safety Profile
FOR IMMEDIATE RELEASE
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the toxicological data and safety profile of 2,5-Diaminotoluene (B146830) sulfate (B86663) (CAS No. 615-50-9), a primary intermediate used in the formulation of permanent hair dyes.[1][2] This document synthesizes available data on its acute and chronic toxicity, genotoxicity, skin sensitization potential, and reproductive effects to support informed risk assessment and guide future research.
Executive Summary
2,5-Diaminotoluene sulfate is classified as toxic if swallowed and may cause an allergic skin reaction.[3][4][5][6] It is also considered harmful in contact with skin or if inhaled.[3][6] While in vitro studies have indicated genotoxic potential, this has not been consistently confirmed in in vivo studies.[7][8] The substance is a potent skin sensitizer.[7][9] This guide presents a detailed analysis of the available toxicological data, including quantitative endpoints and experimental methodologies, to provide a comprehensive safety profile.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for this compound.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 98 mg/kg bw | [4][9] |
| LD50 | Rat (male/female) | Oral | 102 mg/kg bw | [5][10] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [5][10] |
| LC50 | - | Inhalation | 0.99 mg/L air | [5][10] |
Table 2: Genotoxicity and Mutagenicity
| Assay | System | Result | Reference(s) |
| Gene Mutation | Bacteria | Positive | [7][8] |
| Gene Mutation | Mammalian Cells | Negative | [7][8] |
| Chromosomal Aberrations | In vitro | Positive | [7][8] |
| Unscheduled DNA Synthesis (UDS) | In vitro (Primary Hepatocytes) | Positive | [7][8] |
| Unscheduled DNA Synthesis (UDS) | In vivo (Rat) | Negative | [7][11] |
| Alkaline Single Cell Gel Electrophoresis (Comet) Assay | In vivo (Rat Stomach) | Positive | [7][8] |
| Alkaline Single Cell Gel Electrophoresis (Comet) Assay | In vivo (Other Rat & Mouse Tissues) | Negative | [7] |
Table 3: Skin Sensitization
| Test Type | Species | Result | Reference(s) |
| - | Laboratory Animals | Sensitizer | [9] |
| - | Humans | Sensitizer | [9] |
| - | - | Extremely Potent Skin Sensitiser | [7] |
Key Experimental Protocols
In vivo Unscheduled DNA Synthesis (UDS) Test in Rats
-
Guideline: Not specified, but conducted in compliance with GLP.
-
Species/Strain: Not specified.
-
Group Size: Not specified.
-
Test Substance: this compound.
-
Dose Levels: 20, 40, and 80 mg/kg bw.
-
Route of Administration: Not specified.
-
Sampling Times: 2 and 14 hours after treatment.
-
Observations: Mortality was observed at 80 mg/kg bw. Cytotoxic effects were not seen at 20 and 40 mg/kg bw. No biologically relevant increase in mean net nuclear grain count or percentage of cells in repair was found in hepatocytes at any dose level.[11]
In vivo Alkaline Single Cell Gel Electrophoresis (Comet) Assay in Mice and Rats
-
Guideline: Not specified, not in compliance with GLP.
-
Species/Strain: ddY mice and Wistar rats.
-
Group Size: 4 male animals per group.
-
Test Substance: this compound (purity > 98%).
-
Dose Level: 60 mg/kg bw (based on 0.5 x LD50).
-
Route of Administration: Oral gavage.
-
Vehicle: Saline.
-
Sacrifice Times: 3, 8, and 24 hours after treatment.
-
Organs Studied: Stomach, colon, liver, kidney, urinary bladder, lung, brain, and bone marrow.
-
Methodology: 50 nuclei per organ were examined for DNA migration.
-
Results: A significant increase in DNA damage was observed exclusively in the stomach of rats at the 8-hour sampling time. No biologically relevant increase in DNA damage was found in any other tissues of mice or rats.[7][8]
Visualized Workflows and Pathways
In vivo Comet Assay Workflow
Logical Flow of Safety Assessment
Discussion of Toxicological Profile
Genotoxicity and Mutagenicity
Skin Sensitization
There is consistent evidence from both animal and human studies that 2,5-Diaminotoluene and its sulfate salt are potent skin sensitizers.[7][9] The Scientific Committee on Consumer Safety (SCCS) has classified Toluene-2,5-diamine as an extremely potent skin sensitizer.[7] This is a critical consideration in its use in consumer products and for occupational exposure.
Carcinogenicity
In a two-year study, no toxicity was reported in rats receiving biweekly cutaneous applications of formulations containing 3% or 4% 2,5-Toluenediamine (the free base).[9] Similarly, mice were unaffected by dermal application of 3% 2,5-Toluenediamine sulfate in an 18-month study.[9] Oral and dermal exposure studies in rats and mice have not shown evidence of carcinogenicity for 2,5-Toluenediamine and its sulfate.[9]
Reproductive and Developmental Toxicity
Oral administration of 2,5-Toluenediamine sulfate at a dose of 80 mg/kg/day was toxic to pregnant rats and their embryos.[9] However, doses between 10 and 50 mg/kg/day did not result in congenital or maternal abnormalities.[9] In a two-generation reproduction study in mice with dermal application of hair dye formulations containing up to 6% 2,5-Toluenediamine sulfate, there were no signs of pharmacotoxicity, teratogenicity, or reproductive abnormalities.[9]
Conclusion
The toxicological profile of this compound is characterized by its acute oral toxicity, potent skin sensitizing properties, and a mixed genotoxicity profile with positive findings in vitro and in the rat stomach in vivo. While long-term dermal studies in animals have not indicated carcinogenic or significant reproductive effects at relevant concentrations for hair dye formulations, the potential for skin sensitization and localized genotoxicity warrants careful consideration in safety assessments. This technical guide provides a consolidated resource for professionals involved in the research, development, and safety evaluation of products containing this ingredient.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 3. jayorganics.com [jayorganics.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. echemi.com [echemi.com]
- 11. ec.europa.eu [ec.europa.eu]
A Technical Guide to the Historical Research Applications of 2,5-Diaminotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical applications of 2,5-diaminotoluene (B146830) (also known as p-toluenediamine or 2-methyl-1,4-phenylenediamine) in scientific research. While primarily recognized for its extensive use in the cosmetics industry as a hair dye component, this aromatic amine has also found utility in various research contexts, ranging from biochemical studies to polymer science. This document provides a detailed overview of its key historical research applications, complete with experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.
Core Historical Applications in Research
First synthesized in the late 19th century, 2,5-diaminotoluene's reactive amine groups made it a versatile chemical intermediate.[1] Its historical research applications can be broadly categorized into the following areas:
-
Biochemical Research: Notably as an inhibitor in studies of photosensitized oxidation and as an artificial electron donor in photosynthesis research.
-
Dye Synthesis and Staining: As a precursor for various dyes used as biological stains.[2]
-
Polymer Chemistry: As a monomer for the synthesis of polymers like polyamides and polyimides.
-
Chemical Synthesis: As an intermediate in the preparation of various organic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data related to 2,5-diaminotoluene and its sulfate (B86663) salt, primarily derived from toxicological and safety assessment studies, which represent a significant portion of the historical research on this compound.
| Property | Value | Species | Route | Reference |
| Oral LD50 | 98 mg/kg | Rat | Oral | --INVALID-LINK-- |
| Cutaneous Absorption | ~4.6 mg (from a 2.5g application) | Human | Cutaneous | --INVALID-LINK-- |
| Concentration in Use (Hair Dyes) | 0.2% to 3.0% (as 2,5-diaminotoluene) | N/A | N/A | --INVALID-LINK-- |
| Concentration in Use (Hair Dyes) | 0.1% to 4.0% (as 2,5-diaminotoluene sulfate) | N/A | N/A | --INVALID-LINK-- |
Detailed Experimental Protocol: Inhibition of Eosin-Sensitized Photooxidation
A significant historical research application of 2,5-diaminotoluene was as an inhibitor in the study of eosin-sensitized photooxidation of proteins, such as trypsin. The following protocol is based on the methodologies described in the 1975 study by Rizzuto and Spikes.[1]
Objective: To investigate the mechanism of inhibition of eosin-sensitized photooxidation of trypsin by 2,5-diaminotoluene.
Materials:
-
Trypsin
-
2,5-Diaminotoluene (p-toluenediamine)
-
Phosphate (B84403) buffer (pH 8.0)
-
Flash photolysis apparatus
-
Spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of trypsin in a phosphate buffer (pH 8.0).
-
Prepare a stock solution of Eosin Y in the same buffer.
-
Prepare a stock solution of 2,5-diaminotoluene in the same buffer.
-
-
Reaction Mixture:
-
In a quartz cuvette, combine the trypsin and Eosin Y solutions.
-
Add varying concentrations of the 2,5-diaminotoluene solution to different reaction mixtures to test its inhibitory effect.
-
A control sample should be prepared without the addition of 2,5-diaminotoluene.
-
-
Photodynamic Inactivation:
-
Expose the reaction mixtures to a light source suitable for exciting Eosin Y (around 520 nm).
-
Monitor the activity of trypsin at different time intervals to determine the rate of photoinactivation.
-
-
Flash Photolysis Studies:
-
To elucidate the mechanism of inhibition, perform flash photolysis experiments.
-
Analyze the transient absorption spectra to observe the decay of the triplet state of eosin and the formation of any radical species in the presence and absence of 2,5-diaminotoluene.
-
These studies will help determine if 2,5-diaminotoluene is quenching the triplet eosin, reacting with singlet oxygen, or reacting with semi-oxidized eosin.
-
Expected Outcome:
The study demonstrated that effective inhibitors like 2,5-diaminotoluene compete with oxygen and the substrate (trypsin) for reaction with the triplet state of the sensitizer (B1316253) (eosin).[1] This competition reduces the rate of photooxidation of the substrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the historical research applications of 2,5-diaminotoluene.
Caption: General synthesis and application workflow of 2,5-diaminotoluene.
Caption: Mechanism of inhibition by 2,5-diaminotoluene.
Other Historical Research Applications
-
Polymer Chemistry: Due to its two amine groups, it can act as a monomer in the synthesis of polymers such as polyamides and polyimides.[4] This application would have been of interest in materials science research for creating novel polymers with specific thermal and mechanical properties.
-
Pharmaceutical Synthesis: There are indications that it has been used as an intermediate in the synthesis of pharmaceuticals.[4] The aromatic diamine structure provides a scaffold for building more complex molecules.
Conclusion
Historically, the research applications of 2,5-diaminotoluene, though not as widespread as its use in the dye industry, have been significant in specific areas of biochemical and chemical research. Its role as an inhibitor in photooxidation studies provides a clear example of its utility in elucidating complex reaction mechanisms. While its application in early pharmaceutical and polymer research is less documented in readily available literature, its chemical properties suggest a logical role as a versatile building block in these fields. This guide provides a foundational understanding for researchers interested in the historical context and potential applications of this compound.
References
- 1. Mechanisms involved in the chemical inhibition of the eosin-sensitized photooxidation of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
Potential Impurities in Commercial 2,5-Diaminotoluene Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities in commercial-grade 2,5-diaminotoluene (B146830) sulfate (B86663) (2,5-TDAS), a key intermediate in the synthesis of various compounds, including hair dyes. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of final products. This document details the origin of these impurities from the synthetic process, summarizes their typical quantitative levels, and provides detailed experimental protocols for their identification and quantification.
Overview of the Synthetic Pathway and Origin of Impurities
The most common industrial synthesis of 2,5-diaminotoluene begins with o-toluidine (B26562). The process involves two main steps:
-
Diazotization and Coupling: o-Toluidine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This salt then couples with another molecule of o-toluidine to produce 2-aminoazotoluene.
-
Reductive Cleavage: The azo bond in 2-aminoazotoluene is then cleaved through reduction, typically using agents like iron or zinc dust in an acidic medium, or through catalytic hydrogenation. This reduction yields 2,5-diaminotoluene and regenerates a molecule of o-toluidine. The 2,5-diaminotoluene is then typically converted to its more stable sulfate salt.
This synthetic route is the primary source of several potential impurities.
Signaling Pathway of 2,5-Diaminotoluene Sulfate Synthesis and Impurity Formation
Caption: Synthesis of 2,5-TDAS and origin of impurities.
Potential Impurities in Commercial this compound
Based on the synthesis process and analysis of commercial batches, the following are the most likely impurities:
-
Starting Material-Related:
-
o-Toluidine: As both the starting material and a by-product of the reductive cleavage, residual o-toluidine is a primary impurity. Its presence is a significant concern due to its toxicological profile.
-
Isomeric Toluidines: Commercial o-toluidine may contain other isomers (m-toluidine, p-toluidine), which can lead to the formation of corresponding isomeric diaminotoluenes.
-
-
Intermediate-Related:
-
2-Aminoazotoluene: Incomplete reduction can lead to the presence of the intermediate in the final product.
-
-
By-product-Related:
-
Isomeric Diaminotoluenes (DATs): Side reactions during diazotization and coupling, or the presence of isomeric toluidines in the starting material, can lead to the formation of other DAT isomers. The most notable are:
-
2,4-Diaminotoluene (2,4-DAT)
-
2,6-Diaminotoluene (2,6-DAT)
-
3,4-Diaminotoluene (3,4-DAT)
-
2,3-Diaminotoluene (2,3-DAT) The presence of 2,4-DAT is of particular concern due to its classification as a potential carcinogen.
-
-
Other Azo Compounds: Side reactions during the coupling step can form other azo compounds which, upon reduction, would yield different aromatic amines.
-
-
Inorganic Impurities:
-
Iron: If iron is used as the reducing agent, traces may remain in the final product.
-
Residue on Ignition: This represents non-volatile inorganic impurities.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification may be present in trace amounts.
-
Quantitative Data on Impurities
The following table summarizes the typical specifications and reported levels of impurities in commercial this compound.
| Impurity/Parameter | Typical Specification/Reported Level | Reference(s) |
| Purity (as 2,5-TDAS) | > 95% to > 99% | [1] |
| o-Toluidine | < 10 ppm to < 50 ppm | [1][2] |
| Isomeric Diaminotoluenes | Not always specified, but presence is likely. | |
| 2,4-Diaminotoluene | Should be controlled to the lowest possible level. | |
| Iron | < 20 ppm to < 25 ppm | [1] |
| Residue on Ignition | < 0.2% | [1] |
| Loss on Drying/Moisture | < 0.25% to < 0.5% | [1] |
| Solubility in dilute alkali | Clear solution | [1] |
Experimental Protocols for Impurity Analysis
Accurate and robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Experimental Workflow for Impurity Analysis
Caption: Workflow for impurity analysis of 2,5-TDAS.
HPLC-UV/PDA Method for Isomeric Diaminotoluenes
This method is suitable for the separation and quantification of 2,5-diaminotoluene and its isomers.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Kromasil ODS C18 (or equivalent), 5 µm particle size, 150 x 3.2 mm.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program:
Time (min) % B 0 10 25 75 30 75 35 10 | 40 | 10 |
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[3]
-
Detection: PDA detector monitoring at 240 nm, 280 nm, and 305 nm.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and each potential isomeric impurity (e.g., 2,4-DAT, 2,6-DAT, etc.) at a concentration of 1 mg/mL in the initial mobile phase.
-
Prepare a mixed standard working solution containing all analytes at a suitable concentration (e.g., 10 µg/mL).
-
Prepare a series of calibration standards by diluting the mixed standard working solution to cover the expected concentration range of the impurities.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the impurities using the external standard method with a calibration curve generated from the peak areas of the standards.
-
GC-MS Method for o-Toluidine
This method provides high sensitivity and selectivity for the determination of o-toluidine.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column and an autosampler.
-
-
Chromatographic Conditions:
-
Column: Rxi-35Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
o-Toluidine ions: m/z 106, 107, 77.
-
-
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Add 5 mL of a suitable organic solvent (e.g., toluene).
-
Add 1 mL of 1 M sodium hydroxide (B78521) to liberate the free amines.
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a new vial.
-
Add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFAA) and heat to form the derivative.
-
After cooling, the sample is ready for injection.
-
-
Standard Preparation:
-
Prepare a stock solution of o-toluidine in toluene (B28343) at 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution and subjecting them to the same derivatization procedure as the sample.
-
-
Quantification:
-
Quantify the derivatized o-toluidine using the external standard method with a calibration curve based on the peak areas of the selected ions.
-
Conclusion
The quality of commercial this compound is dependent on the careful control of impurities originating from its synthesis. The primary impurities of concern are residual o-toluidine and isomeric diaminotoluenes, particularly 2,4-diaminotoluene. The implementation of robust analytical methods, such as the HPLC and GC-MS protocols detailed in this guide, is crucial for ensuring the purity and safety of this important chemical intermediate. For researchers and professionals in drug development and related fields, a thorough understanding and control of the impurity profile are paramount for regulatory compliance and product quality.
References
Stability and Degradation of 2,5-Diaminotoluene Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene (B146830) sulfate (B86663) (CAS 615-50-9), the salt of 2-methylbenzene-1,4-diamine, is a primary intermediate used extensively in the formulation of oxidative hair dyes.[1][2] Its stability and degradation profile are of critical importance for ensuring the safety, efficacy, and shelf-life of cosmetic and other formulations. This technical guide provides a comprehensive overview of the stability of 2,5-diaminotoluene sulfate, its degradation products under various stress conditions, and the toxicological implications of its degradation pathways. Due to limited publicly available stability data directly on the sulfate salt, this guide also draws upon data from its free base (2,5-diaminotoluene) and analogous aromatic amines to provide a thorough assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂N₂O₄S | [3] |
| Molecular Weight | 220.25 g/mol | [3] |
| Appearance | Colorless crystalline solid, though commercial samples may be colored due to air oxidation. | [1] |
| Melting Point | Decomposes at high temperatures. | [4] |
| Solubility | Soluble in water, alcohol, and ether. | [4] |
| Stability | Prone to oxidation, especially in aqueous solutions and when exposed to air. | [1][5] |
Stability and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance. While specific forced degradation data for this compound is not extensively available in public literature, the following sections outline the expected degradation pathways based on the known chemistry of aromatic amines and available data on related compounds.
Hydrolytic Degradation
Hydrolysis is a potential degradation pathway for this compound in aqueous formulations. The stability is expected to be pH-dependent. While specific kinetics are not documented, aromatic amines can undergo hydrolysis, although they are generally considered more stable to hydrolysis than esters or amides.
Oxidative Degradation
This compound is known to be susceptible to oxidation.[1][5] This is a critical degradation pathway, especially in hair dye formulations where it is intentionally oxidized with agents like hydrogen peroxide to form colorants.[1]
Key Oxidation Products: The oxidation of p-phenylenediamines, including 2,5-diaminotoluene, is a complex process that can lead to the formation of a variety of products, including reactive intermediates and polymeric colorants. The initial step is the formation of a quinonediimine, a highly reactive species. This intermediate can then undergo further reactions.
A study on the oxidation of the related compound 2,4-diaminotoluene (B122806) with hydrogen peroxide identified several products, including:
-
1,8-diamino-2,7-dimethylphenazine
-
o-nitro-p-toluidine
-
p-nitro-o-toluidine
-
3,3'-diamino-4,4'-dimethylazobenzene
-
3,3'-diamino-4,4'-dimethylazoxybenzene[6]
It is plausible that similar classes of compounds, including dimers and trimers, are formed during the oxidative degradation of this compound.
Photodegradation
Exposure to light can induce degradation of photosensitive molecules. The Scientific Committee on Consumer Safety (SCCS) notes the stability of 2,5-diaminotoluene in aqueous and water/acetone solutions was monitored over 8 days in the absence of light, suggesting that light is a factor in its stability.[5][7] Aromatic amines can undergo photo-oxidation, leading to colored degradation products.
Thermal Degradation
Heating this compound to decomposition can emit toxic fumes of nitrogen oxides.[4] Thermal degradation of other diaminotoluenes has been studied, indicating that decomposition pathways can be complex. For instance, the thermal decomposition of polyurethane foams, which can release diaminotoluenes, has been investigated.[8]
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on industry best practices and guidelines for pharmaceuticals and cosmetics.[9][10][11]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.
Hydrolytic Stress
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Treat the sample solution with water.
-
Conditions: Samples should be stored at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 7 days). Samples should be withdrawn at appropriate time points and neutralized before analysis.
Oxidative Stress
-
Reagent: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: The reaction should be carried out at room temperature for a defined period. The extent of degradation should be monitored, and the reaction stopped by a quenching agent if necessary.
Photolytic Stress
-
Conditions: Expose the sample solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A parallel sample should be wrapped in aluminum foil to protect it from light.
Thermal Stress
-
Solid State: Subject the solid this compound powder to dry heat (e.g., 80°C) for a specified duration.
-
Solution State: Heat the sample solution at a controlled temperature (e.g., 60°C).
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. For the identification of unknown degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
A reported HPLC method for the analysis of this compound utilizes a reverse-phase C18 column with a mobile phase of acetonitrile, water, and phosphoric acid.[12] For MS compatibility, phosphoric acid can be replaced with formic acid.[12]
Degradation and Metabolic Pathways
The degradation of this compound, both environmentally and metabolically, leads to the formation of various products that may have toxicological significance.
Proposed Degradation Pathways
Based on the chemistry of aromatic amines, a general degradation pathway for this compound can be proposed.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Studies on the oxidation products from 2,4-diaminotoluene by hydrogen peroxide and their mutagenicities. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Role of 2,5-Diaminotoluene Sulfate as a Key Intermediate in the Synthesis of Biological Stains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 2,5-diaminotoluene (B146830) sulfate (B86663) as a pivotal intermediate in the synthesis of biological stains. The document details the chemical pathways, experimental protocols, and applications of two notable stains derived from this precursor: C.I. Basic Red 2 (Safranin O) and C.I. Acid Brown 103. Quantitative data on the synthesis and properties of these dyes are summarized, and their applications in biological staining are discussed with accompanying protocols. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development and application of histological and cytological staining techniques.
Introduction
2,5-Diaminotoluene sulfate, an aromatic amine, serves as a crucial building block in the synthesis of a variety of dyes.[1][2][3][4] While its application in the cosmetic industry, particularly in hair dyes, is well-documented, its significance as an intermediate for biological stains is a subject of considerable interest within the scientific community.[1][2][3][4] This guide focuses on the technical aspects of its conversion into valuable staining agents used in biological research.
The versatility of this compound as a precursor lies in the reactivity of its amino groups, which readily participate in diazotization and coupling reactions, forming the chromophoric azo groups that are characteristic of many dyes. This document will specifically elaborate on the synthesis and application of C.I. Basic Red 2, a widely used nuclear and counterstain, and C.I. Acid Brown 103, another derivative with potential applications in biological staining.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is essential for its successful application in synthesis.
| Property | Value | Reference |
| Synonyms | Toluene-2,5-diamine sulfate, 2-Methyl-p-phenylenediamine sulfate | [5] |
| CAS Number | 615-50-9 | [5] |
| Molecular Formula | C₇H₁₂N₂O₄S | [2] |
| Molecular Weight | 220.25 g/mol | [6] |
| Appearance | Off-white to pinkish-white or light purple powder | [5][6] |
| Solubility | Soluble in water, ethanol (B145695), acetone, and chloroform. Partially soluble in alcohol. | [6] |
| Purity (by HPLC) | ≥ 99% | [6] |
Synthesis of Biological Stains from this compound
This section details the synthetic pathways leading to C.I. Basic Red 2 and C.I. Acid Brown 103, starting from this compound.
Synthesis of C.I. Basic Red 2 (Safranin O)
C.I. Basic Red 2, commonly known as Safranin O, is a cationic dye widely used in histology and cytology as a nuclear stain and a counterstain in the Gram staining procedure.[7] Its synthesis involves the oxidation and condensation of 2,5-diaminotoluene with other aromatic amines.[1][8][9]
The synthesis of Safranin O from 2,5-diaminotoluene is a multi-step process. The general pathway involves the reaction of 2,5-diaminotoluene with o-toluidine (B26562) and aniline.[1][8][9]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (for neutralization)
-
o-Toluidine
-
Aniline
-
An oxidizing agent (e.g., sodium dichromate)
-
Hydrochloric acid
-
Sodium chloride
-
Ethanol
Procedure:
-
Neutralization: An aqueous solution of this compound is neutralized with a stoichiometric amount of sodium hydroxide to yield the free base, 2,5-diaminotoluene.
-
Oxidation: Equimolar amounts of 2,5-diaminotoluene and o-toluidine are dissolved in an appropriate solvent and treated with an oxidizing agent under controlled temperature conditions. This step is crucial for the formation of the initial dye intermediate.
-
Condensation: Aniline is added to the reaction mixture, and the condensation reaction is allowed to proceed. This step forms the phenazinium ring structure characteristic of Safranin O.
-
Isolation and Purification: The resulting dye is precipitated from the reaction mixture, often by the addition of sodium chloride ("salting out"). The crude product is then collected by filtration.
-
Conversion to Chloride Salt: The isolated dye is converted to its chloride salt by treatment with hydrochloric acid.
-
Recrystallization: The final product is purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and methanol (B129727) or water, to achieve the desired purity.[1]
| Property | Value | Reference |
| C.I. Name | Basic Red 2 | [9] |
| C.I. Number | 50240 | [9] |
| CAS Number | 477-73-6 | [9] |
| Molecular Formula | C₂₀H₁₉ClN₄ | [9] |
| Molecular Weight | 350.85 g/mol | [3] |
| Absorption Maximum (λmax) | 530 nm (in 50% Ethanol) | [3] |
| Purity (Commercial) | Often a mixture of dimethyl and trimethyl safranin | [7] |
Synthesis of C.I. Acid Brown 103
C.I. Acid Brown 103 is another dye synthesized from 2,5-diaminotoluene. While its primary applications are in the textile and leather industries, its potential as a biological stain is an area for further investigation.
The synthesis of Acid Brown 103 involves a condensation reaction followed by a coupling reaction.[5]
Materials:
-
2-Methylbenzene-1,4-diamine (from this compound)
-
2-Chloro-5-nitrobenzenesulfonic acid
-
2-Methylnaphthalene-1,4-dione
-
Appropriate solvents and reagents for condensation and coupling reactions.
Procedure:
-
Condensation: One molar equivalent of 2-methylbenzene-1,4-diamine is reacted with one molar equivalent of 2-chloro-5-nitrobenzenesulfonic acid in a condensation reaction.
-
Reaction with Naphthoquinone: Two molar equivalents of the resulting condensation product are then reacted with one molar equivalent of 2-methylnaphthalene-1,4-dione to form the final dye.
-
Isolation and Purification: The product is isolated and purified using standard techniques for azo dyes.
| Property | Value | Reference |
| C.I. Name | Acid Brown 103 | [5] |
| C.I. Number | 10415 | [5] |
| CAS Number | 6797-90-6 | [5] |
| Molecular Formula | C₃₃H₂₆N₆Na₂O₁₂S₂ | [5] |
| Molecular Weight | 808.70 g/mol | [5] |
| Solubility | Soluble in water | [5] |
Applications in Biological Staining
The derivatives of this compound have found important applications in various biological staining protocols.
C.I. Basic Red 2 (Safranin O) Staining Protocols
Safranin O is a versatile stain used for various applications, including as a counterstain in Gram staining and for the visualization of cartilage, mucin, and mast cell granules.[3][7]
This method is widely used for the detection of cartilage on formalin-fixed, paraffin-embedded tissue sections. The cartilage and mucin are stained orange to red, nuclei are stained black, and the background is stained green.
Solutions and Reagents:
-
Weigert's Iron Hematoxylin (B73222) Working Solution
-
0.05% Fast Green (FCF) Solution
-
1% Acetic Acid Solution
-
0.1% Safranin O Solution
-
Ethanol (graded series for dehydration)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinize and hydrate (B1144303) slides to distilled water.
-
Stain with Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain with Fast Green (FCF) solution for 5 minutes.
-
Rinse quickly with 1% acetic acid solution for no more than 10-15 seconds.
-
Stain in 0.1% Safranin O solution for 5 minutes.
-
Dehydrate through graded ethanol (95% and absolute).
-
Clear in xylene.
-
Mount with a resinous medium.
C.I. Acid Brown 103 in Biological Staining
The use of C.I. Acid Brown 103 as a biological stain is not as extensively documented as Safranin O. However, its chemical properties as an acid dye suggest its potential for staining cytoplasmic components and connective tissues. Further research is required to develop and validate specific staining protocols for this dye in a biological context.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[5] It is also a suspected carcinogen.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of biological stains. Its chemical structure allows for the straightforward synthesis of important dyes such as C.I. Basic Red 2 (Safranin O), a cornerstone in many histological and cytological laboratories. While the synthesis of other dyes like C.I. Acid Brown 103 is also established, their application in biological staining remains an area ripe for exploration. This guide provides a foundational understanding of the chemistry and application of this compound-derived stains, offering a valuable resource for researchers and professionals in the life sciences. Further investigation into the synthesis of novel stains from this precursor could lead to the development of new and improved tools for biological imaging and diagnostics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. mdpi.com [mdpi.com]
- 7. Safranin - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. worlddyevariety.com [worlddyevariety.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Diaminotoluene Sulfate in Peroxidase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂). These enzymes are extensively used in various biotechnological and diagnostic applications, including enzyme-linked immunosorbent assays (ELISAs), biosensors, and wastewater treatment. The activity of peroxidases is commonly determined by monitoring the formation of a colored product from a chromogenic substrate.
This document provides detailed application notes and protocols for the use of 2,5-Diaminotoluene sulfate (B86663) as a chromogenic substrate in enzyme assays with peroxidases, such as horseradish peroxidase (HRP). 2,5-Diaminotoluene sulfate, a derivative of p-phenylenediamine (B122844), undergoes peroxidase-catalyzed oxidation in the presence of hydrogen peroxide to form a colored product that can be quantified spectrophotometrically. While it is a known component in oxidative hair dyes, its application in enzyme assays is less documented.[1][2] This guide provides a comprehensive framework for its use in research and development.
Principle of the Assay
The fundamental principle of the assay involves the enzymatic reaction where the peroxidase enzyme catalyzes the transfer of electrons from this compound to hydrogen peroxide. This results in the oxidation of this compound and the reduction of hydrogen peroxide to water. The oxidized form of this compound is a colored compound, and the rate of its formation is directly proportional to the peroxidase activity under specific conditions. The reaction can be monitored by measuring the increase in absorbance at the wavelength of maximum absorbance (λmax) of the colored product.
Reaction Mechanism
The peroxidase-catalyzed oxidation of this compound is believed to proceed through a mechanism analogous to that of other aromatic diamines like p-phenylenediamine (PPD). The reaction is initiated by the oxidation of the peroxidase's heme prosthetic group by hydrogen peroxide, forming a high-valent iron intermediate (Compound I). Compound I then oxidizes a molecule of this compound to a radical cation. This process is repeated, returning the enzyme to its resting state. The generated radicals can then undergo a series of non-enzymatic coupling reactions, leading to the formation of a colored, often polymeric, product. A proposed simplified reaction scheme is illustrated below.
Caption: Proposed reaction mechanism for peroxidase-catalyzed oxidation.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for HRP with Aromatic Amine Substrates
| Parameter | Typical Value/Range | Reference |
| pH | 5.0 - 7.0 | [3][4] |
| Temperature | 20 - 40 °C | [5] |
| Buffer | Phosphate (B84403), Citrate-Phosphate | [3][4] |
| Hydrogen Peroxide (H₂O₂) Conc. | 0.1 - 1.0 mM | [6] |
Table 2: Experimentally Determined Parameters for this compound with HRP
| Parameter | Determined Value | Notes |
| λmax of Oxidized Product | To be determined | Expected to be in the visible range (e.g., 450-550 nm) |
| Molar Extinction Coefficient (ε) | To be determined | Necessary for calculating enzyme activity in standard units |
| Michaelis-Menten Constant (Km) | To be determined | |
| Maximum Velocity (Vmax) | To be determined | |
| Optimal Substrate Concentration | To be determined | |
| Optimal H₂O₂ Concentration | To be determined | |
| Optimal pH | To be determined |
Experimental Protocols
Protocol 1: Determination of the Wavelength of Maximum Absorbance (λmax)
Objective: To identify the optimal wavelength for monitoring the formation of the colored product from the peroxidase-catalyzed oxidation of this compound.
Materials:
-
Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL stock)
-
This compound solution (e.g., 10 mM in buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in deionized water)
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 6.0)
-
Spectrophotometer with scanning capability
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Reaction Buffer: 2.5 mL
-
This compound solution: 0.2 mL
-
HRP solution (diluted to an appropriate concentration): 0.1 mL
-
-
Initiate the reaction by adding 0.2 mL of the H₂O₂ solution.
-
Mix the solution quickly by inverting the cuvette.
-
Allow the reaction to proceed for a sufficient time to develop a noticeable color (e.g., 5-10 minutes).
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 350 nm to 700 nm) to identify the wavelength with the highest absorbance. This is the λmax.
Protocol 2: Standard Peroxidase Activity Assay
Objective: To measure the activity of a peroxidase sample using this compound as the substrate.
Workflow Diagram:
Caption: General workflow for the peroxidase enzyme assay.
Materials:
-
Peroxidase sample (e.g., purified enzyme, cell lysate, etc.)
-
This compound solution (at optimal concentration, to be determined)
-
Hydrogen peroxide (H₂O₂) solution (at optimal concentration, to be determined)
-
Reaction buffer (at optimal pH, to be determined)
-
Spectrophotometer set to the predetermined λmax
-
Cuvettes
-
Stop solution (optional, e.g., 2 M H₂SO₄)
Procedure:
-
Set the spectrophotometer to the determined λmax and equilibrate to the desired assay temperature (e.g., 25°C).
-
Prepare a reaction mixture in a cuvette by adding the following in order:
-
Reaction Buffer
-
This compound solution
-
Peroxidase sample
-
-
Mix gently and place the cuvette in the spectrophotometer.
-
Initiate the reaction by adding the H₂O₂ solution and start the measurement immediately.
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 3-5 minutes).
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
Calculation of Enzyme Activity:
Since the molar extinction coefficient (ε) of the oxidized product is likely unknown, the enzyme activity can be expressed in arbitrary units (U), where one unit is defined as the amount of enzyme that causes a change in absorbance of a certain value (e.g., 0.001) per minute under the specified conditions.
Activity (U/mL) = (ΔAbs/min) / 0.001
To express the activity in standard units (µmol/min/mL), the molar extinction coefficient (ε) of the product must be determined.
Protocol 3: Determination of the Molar Extinction Coefficient (ε)
Objective: To determine the molar extinction coefficient of the colored product for the calculation of enzyme activity in standard units.
Principle: This method involves the complete conversion of a known amount of substrate into the colored product and measuring the final absorbance.
Materials:
-
High concentration of HRP
-
This compound solution of a known, precise concentration (e.g., 0.1 mM)
-
Hydrogen peroxide (H₂O₂) solution (in excess, e.g., 1 mM)
-
Reaction buffer
-
Spectrophotometer at λmax
Procedure:
-
Prepare a reaction mixture with a known concentration of this compound.
-
Add a high concentration of HRP and an excess of H₂O₂ to ensure the complete conversion of the substrate to the colored product.
-
Incubate the reaction until the absorbance at λmax becomes stable, indicating the reaction is complete.
-
Measure the final, stable absorbance (A_final).
-
Calculate the molar extinction coefficient using the Beer-Lambert law: ε = A_final / (c * l) where:
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
A_final is the final absorbance
-
c is the initial concentration of the this compound (in M)
-
l is the path length of the cuvette (usually 1 cm)
-
Concluding Remarks
This compound presents a promising and cost-effective chromogenic substrate for peroxidase assays. The protocols outlined in this document provide a solid foundation for its implementation in various research and development settings. It is crucial to perform the initial characterization, including the determination of the λmax and the molar extinction coefficient of the oxidized product, to ensure accurate and reproducible results. Further optimization of reaction conditions for specific applications is also recommended.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Horseradish peroxidase: kinetic studies and optimization of the activity determination with the substrates H2O2 and o-phenylenediamine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of a Novel Peroxidase from the Cyanobacterium Anabaena sp. Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Preparation of 2,5-Diaminotoluene Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,5-Diaminotoluene (B146830) sulfate (B86663) is an organic sulfate salt that serves as a crucial intermediate in various laboratory and industrial applications.[1] It is most notably utilized as a primary intermediate in the formulation of oxidative hair dyes, where it is essential for creating a spectrum of colors, including black, brown, and blonde shades.[2][3][4] Beyond cosmetics, its utility extends to the synthesis of dyes for textiles, furs, leather, and pigments.[2][3] In the realm of drug development and research, it is used as an intermediate in the synthesis of pharmaceutical compounds and has applications in cancer research.[5][6] Its role as a reagent in organic synthesis makes it a versatile compound for scientific investigation.[4][7]
This document provides a detailed protocol for the safe preparation of 2,5-Diaminotoluene sulfate solutions for laboratory use, outlining its properties, safety precautions, and step-by-step procedures for creating aqueous and ethanolic solutions.
Properties of this compound
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂N₂O₄S | [7][8][9] |
| Molecular Weight | 220.25 g/mol | [1][10] |
| Appearance | Light tan to light purple or white to off-white crystalline powder | [1][8][9] |
| Melting Point | > 300 °C / 572 °F | [8] |
| Solubility | Water: 5.03 g/L (20 °C)[2]; Soluble in water, ethanol (B145695), acetone, chloroform[4][11] | [2][4][11] |
| pH of Saturated Solution | 2.47 (in water at 20 °C) | [2] |
| Stability | Stable under normal laboratory conditions | [8][12] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [8][12] |
Health and Safety Information
This compound is classified as hazardous and requires careful handling.[8] It is toxic if swallowed and can cause skin irritation.[8][13] It is also toxic to aquatic organisms with long-lasting effects.[12] Adherence to the following safety protocols is mandatory.
| Safety Aspect | Guideline | Reference(s) |
| Hazard Summary | Toxic if swallowed.[8] May cause skin irritation and allergic reactions.[13] Toxic to aquatic life.[12] | [8][12][13] |
| Handling | Always work in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid breathing dust.[8][14] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate Personal Protective Equipment (PPE). | [8][12][14] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are required. For handling large quantities or when dust may be generated, respiratory protection is recommended.[12][14] | [12][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][14] Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[12][14] | [8][12][14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.[8][12][14] | [8][12][14] |
| First Aid (Eyes) | Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][14] | [10][14] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[8][12] | [8][12] |
| First Aid (Ingestion) | Do NOT induce vomiting.[12] Rinse mouth with water and call a physician or poison control center immediately.[8][12][14] | [8][12][14] |
Experimental Protocol: Preparation of a 10 mg/mL (1% w/v) Stock Solution
This protocol provides a method for preparing a 10 mg/mL stock solution of this compound in either water or ethanol.
Materials and Equipment
-
This compound powder (Purity ≥97%)
-
Deionized water or 200-proof ethanol
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
50 mL volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Beaker
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
Chemical fume hood
Step-by-Step Procedure
-
Preparation and Weighing:
-
Perform all operations within a certified chemical fume hood.
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh 0.500 g of this compound powder and record the exact weight.
-
-
Dissolution in Water:
-
Transfer the weighed powder into a beaker containing approximately 40 mL of deionized water.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir the mixture until the powder is completely dissolved. Gentle heating (up to 40-50°C) can be applied to aid dissolution, similar to methods used for related compounds.[15]
-
Once dissolved, quantitatively transfer the solution to a 50 mL volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsings to the flask to ensure a complete transfer.
-
Bring the final volume to the 50 mL mark with deionized water.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Dissolution in Ethanol:
-
Follow the same procedure as in 4.2.2 but substitute 200-proof ethanol for deionized water. Note that heating ethanol should be done with extreme caution using a spark-proof heating mantle or water bath due to its flammability.
-
-
Storage of Stock Solution:
-
Transfer the final solution to a clearly labeled, amber glass bottle.
-
The label should include the chemical name, concentration, solvent, preparation date, and your initials.
-
Store the solution in a refrigerator, as recommended for the solid material, to ensure stability.[13]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for preparing this compound solutions.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 3. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]
- 4. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 5. This compound Industry Insights Report: Analyzing Market Trends, Applications, and Competitive Landscape (2025 - 2032) · Apiary [25diaminotoluenesulfatemarketsharemarkettrendsandforecasts.docs.apiary.io]
- 6. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 7. CAS 615-50-9: this compound | CymitQuimica [cymitquimica.com]
- 8. jayorganics.com [jayorganics.com]
- 9. cosmetihub.com [cosmetihub.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. View Attachment [cir-reports.cir-safety.org]
- 12. fishersci.com [fishersci.com]
- 13. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application of 2,5-Diaminotoluene Sulfate in Textile Dye Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,5-diaminotoluene (B146830) sulfate (B86663) (2,5-TDAS) in textile dye research. It includes detailed experimental protocols for the synthesis of textile dyes derived from this intermediate, methods for their application to textile substrates, and a summary of their performance characteristics. Toxicological aspects relevant to its use in the textile industry are also discussed.
Introduction
2,5-Diaminotoluene sulfate, the sulfate salt of 2-methylbenzene-1,4-diamine, is a key intermediate in the synthesis of a variety of dyes. While its use in oxidative hair dyes is well-documented, it also serves as a precursor for the production of dyes for textiles, leather, and pigments.[1] Notably, it is a starting material for the synthesis of C.I. Basic Red 2 and C.I. Acid Brown 103, which find applications in the dyeing of various fabrics.[1] The aromatic amine structure of 2,5-diaminotoluene allows it to be diazotized and coupled with various components to produce a range of colors, primarily in the brown, red, and yellow spectrum.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 615-50-9 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Light tan to light purple powder |
| Melting Point | 300 °C |
| Solubility in Water | 5.03 g/L (20 °C)[1] |
| pH of Saturated Aqueous Solution | 2.47 (20 °C)[1] |
Synthesis of Textile Dyes from this compound
The primary route for synthesizing azo dyes from this compound involves a two-step process: diazotization followed by a coupling reaction. However, other reaction types, such as oxidative condensation, are employed for the synthesis of certain dyes like C.I. Basic Red 2.
General Protocol for Diazotization of 2,5-Diaminotoluene
This protocol describes the conversion of the primary aromatic amine group of 2,5-diaminotoluene to a diazonium salt, a reactive intermediate for azo coupling.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Distilled water
-
Ice
-
Beaker
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a beaker, prepare a solution of 2,5-diaminotoluene by dissolving a specific molar equivalent in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
General Protocol for Azo Coupling
This protocol outlines the reaction of the prepared diazonium salt with a coupling component to form the final azo dye.
Materials:
-
Diazonium salt solution (from 3.1)
-
Coupling component (e.g., a phenol, naphthol, or aromatic amine)
-
Sodium hydroxide (B78521) or sodium carbonate solution
-
Distilled water
-
Ice
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
In a separate beaker, dissolve the coupling component in a dilute alkaline solution (e.g., sodium hydroxide or sodium carbonate).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain a slightly alkaline pH (8-9) during the coupling reaction by adding sodium carbonate solution as needed.
-
A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Isolate the dye by vacuum filtration, wash with cold water to remove excess salts and unreacted components, and dry in an oven at a moderate temperature.
DOT Diagram: General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from this compound.
Synthesis of C.I. Basic Red 2 (Safranine T)
C.I. Basic Red 2 is not an azo dye but is synthesized through an oxidative condensation process.
Manufacturing Method Overview: An equimolar mixture of 2-methylbenzene-1,4-diamine (the free base of this compound) and o-toluidine (B26562) is oxidized.[1][2][3] The resulting product is then condensed with aniline. The final dye is purified by precipitation and converted to its chloride salt.[1][2][3]
Synthesis of C.I. Acid Brown 103
The synthesis of C.I. Acid Brown 103 involves a condensation reaction.
Manufacturing Method Overview: One molar equivalent of 2-methylbenzene-1,4-diamine is condensed with one molar equivalent of 2-chloro-5-nitrobenzenesulfonic acid.[4] The resulting condensation product (two molar equivalents) is then reacted with one molar equivalent of 2-methylnaphthalene-1,4-dione.[4]
Application of Dyes to Textile Substrates
The application method for dyes derived from this compound depends on the dye class (e.g., acid or basic) and the textile fiber being dyed.
General Protocol for Exhaust Dyeing of Cotton with a synthesized Azo Dye
Materials:
-
Cotton fabric
-
Synthesized azo dye
-
Sodium chloride or Glauber's salt (exhausting agent)
-
Sodium carbonate (fixing agent)
-
Wetting agent
-
Laboratory dyeing machine
-
Spectrophotometer
Procedure:
-
Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 20:1).
-
Add a wetting agent and the exhausting agent (e.g., 40-100 g/L of salt) to the dye bath.
-
Introduce the cotton fabric into the dye bath.
-
Add the dissolved dye solution.
-
Raise the temperature of the dye bath to the optimal dyeing temperature (e.g., 60-80°C) and hold for a specified time (e.g., 30-60 minutes) to allow for dye exhaustion.
-
Add the fixing agent (e.g., 10-20 g/L of sodium carbonate) to the dye bath to fix the dye to the fabric.
-
Continue dyeing for another 30-60 minutes.
-
Cool the dye bath, remove the fabric, and rinse thoroughly with cold water.
-
Perform a soaping treatment to remove unfixed dye.
-
Dry the dyed fabric.
DOT Diagram: Exhaust Dyeing Process for Cotton
Caption: Typical workflow for the exhaust dyeing of cotton fabric with a reactive azo dye.
Performance Evaluation of Dyes
The performance of textile dyes is evaluated based on their colorfastness properties.
Quantitative Data on Dye Performance
Limited specific quantitative data for textile dyes derived directly from this compound is available in the public domain. However, Table 2 presents typical performance data for acid and basic dyes on relevant textile fibers, which can serve as a benchmark.
Table 2: Typical Colorfastness Properties of Acid and Basic Dyes on Textiles
| Dye Class | Textile Fiber | Light Fastness (Scale 1-8) | Washing Fastness (Staining) (Scale 1-5) | Washing Fastness (Fading) (Scale 1-5) | Rubbing Fastness (Dry) (Scale 1-5) | Rubbing Fastness (Wet) (Scale 1-5) |
| Acid Dyes | Wool/Silk | 4-6 | 3-4 | 3-4 | 4-5 | 3-4 |
| Basic Dyes | Acrylic/Silk | 2-4 | 3-4 | 3-4 | 3-4 | 2-3 |
Note: The values are generalized and can vary significantly based on the specific dye structure, dyeing process, and substrate.
Exhaustion and Fixation
The efficiency of the dyeing process is determined by the percentage of dye that is absorbed by the fiber from the dye bath (exhaustion) and the percentage of the absorbed dye that is chemically bound to the fiber (fixation). For reactive dyes on cotton, exhaustion values can range from 70-90%, with fixation values typically between 60-95%.[5][6][7][8][9]
Toxicological Considerations
This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[10] It is also known to be a potent skin sensitizer, which can cause allergic contact dermatitis, particularly in occupational settings like hairdressing.[11] When used in textiles, the potential for skin contact raises concerns about sensitization and other adverse health effects.
While specific signaling pathways for 2,5-TDAS in the context of textile applications are not well-defined in the available literature, the toxicological properties of aromatic amines are of concern. Some azo dyes have the potential to be cleaved reductively to form carcinogenic aromatic amines.
DOT Diagram: Potential Toxicological Pathway
Caption: A logical pathway illustrating potential adverse outcomes from skin contact with textiles dyed with certain azo dyes.
Conclusion
This compound is a versatile intermediate for the synthesis of various textile dyes. The synthesis of azo dyes from this precursor follows the well-established principles of diazotization and coupling reactions, while other dyes like C.I. Basic Red 2 are formed through oxidative condensation. The application of these dyes to textiles requires careful control of dyeing parameters to achieve optimal performance. While these dyes can provide a range of colors with acceptable fastness properties, the toxicological profile of this compound, particularly its sensitization potential, necessitates careful handling and consideration of potential consumer exposure from finished textiles. Further research is needed to fully characterize the performance and safety of textile dyes derived from this important intermediate.
References
- 1. Basic Red 2 | 477-73-6 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 10. jayorganics.com [jayorganics.com]
- 11. Toluene-2,5-diamine sulfate - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes and Protocols for 2,5-Diaminotoluene Sulfate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,5-diaminotoluene (B146830) sulfate (B86663) as a reagent in polymer chemistry. While primarily known for its use in the dye industry, its structural features as an aromatic diamine make it a valuable monomer for the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides.
Introduction
2,5-Diaminotoluene sulfate is an organic compound that can serve as a precursor to 2,5-diaminotoluene (2,5-TDA). Due to the two primary amine groups on the aromatic ring, 2,5-TDA is a suitable monomer for step-growth polymerization reactions.[1] The presence of a methyl group on the benzene (B151609) ring can influence the properties of the resulting polymers, potentially improving solubility and modifying thermal and mechanical characteristics compared to unsubstituted analogs. Aromatic polyamides and polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and specialty textiles.[2][3]
Applications in Polymer Synthesis
2,5-Diaminotoluene is a versatile monomer for the synthesis of several types of polymers:
-
Aromatic Polyamides (Aramids): Through polycondensation with aromatic diacid chlorides, 2,5-diaminotoluene can form aramids. These polymers are characterized by their high strength and thermal stability.[1]
-
Polyimides: Reaction with dianhydrides yields polyimides, a class of polymers known for their excellent thermal stability, chemical resistance, and dielectric properties.[4][5]
-
Conductive Polymers: Aromatic diamines can be polymerized through oxidative methods to produce conductive polymers. 2,5-Diaminotoluene could potentially be used to synthesize polymers with interesting electronic properties.[6][7]
Application Note 1: Synthesis of Aromatic Polyamides (Aramids)
Aromatic polyamides are typically synthesized via low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride in a polar aprotic solvent.[1][2] The resulting polymers often exhibit high thermal stability and mechanical strength.
General Reaction Scheme:
Caption: General synthesis of aromatic polyamides.
Experimental Protocol (General Method)
This protocol is a general representation for the synthesis of aramids and would require optimization for 2,5-diaminotoluene.
-
Preparation of 2,5-Diaminotoluene (Free Base): this compound must first be converted to its free diamine form. This is typically achieved by neutralization with a base, such as sodium hydroxide (B78521) solution, followed by extraction and purification.
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2,5-diaminotoluene in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) containing a solubilizing agent like lithium chloride.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for several hours. The viscosity of the solution will increase as the polymer forms.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol (B129727) or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and then dry it in a vacuum oven.
-
Expected Polymer Properties and Characterization
The resulting aramid would be expected to have high thermal stability and good mechanical properties. Characterization can be performed using the following techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching bands).[8]
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability (decomposition temperature). Aromatic polyamides typically show high decomposition temperatures.[9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
Quantitative Data for Analogous Aromatic Polyamides
| Polymer | Monomers | Tensile Strength (MPa) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| Poly(p-phenylene terephthalamide) | p-Phenylenediamine, Terephthaloyl chloride | ~3600 | >375 | ~500 |
| Poly(m-phenylene isophthalamide) | m-Phenylenediamine, Isophthaloyl chloride | ~300 | ~275 | ~400 |
Application Note 2: Synthesis of Polyimides
Polyimides are synthesized in a two-step process. First, a poly(amic acid) is formed from the reaction of a diamine and a dianhydride. This precursor is then thermally or chemically cyclized to form the final polyimide.[3][5]
General Reaction Scheme:
Caption: Two-step synthesis of polyimides.
Experimental Protocol (General Method)
This protocol is a general representation for the synthesis of polyimides and would require optimization for 2,5-diaminotoluene.
-
Preparation of 2,5-Diaminotoluene (Free Base): As with aramid synthesis, the sulfate salt must be converted to the free diamine.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve 2,5-diaminotoluene in a polar aprotic solvent (e.g., DMAc or NMP).
-
Gradually add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) to the solution while stirring at room temperature.
-
Continue stirring for several hours to form a viscous poly(amic acid) solution.[10][11]
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a film. Heat the film in a furnace under a nitrogen atmosphere with a staged heating profile, for example, 100°C, 200°C, and 300°C, holding at each temperature for about an hour to gradually remove the solvent and effect cyclization to the polyimide.[3]
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature to induce cyclization. The resulting polyimide can then be precipitated, filtered, and dried.
-
Expected Polymer Properties and Characterization
Polyimides are known for their high thermal stability, good mechanical properties, and excellent dielectric performance.
-
FTIR Spectroscopy: To monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹ for C=O stretching).[12]
-
TGA and DSC: To determine thermal stability and glass transition temperature. Polyimides typically have very high Tgs and decomposition temperatures.[13]
-
Mechanical Testing: To measure tensile strength and modulus of polyimide films.
Quantitative Data for Analogous Polyimides
The following table provides data for a common polyimide to serve as a reference.
| Polymer | Monomers | Tensile Strength (MPa) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| Kapton (PMDA-ODA) | Pyromellitic dianhydride, 4,4'-Oxydianiline | ~231 | ~360 | ~550 |
Application Note 3: Potential Synthesis of Conductive Polymers
Aromatic amines can undergo oxidative polymerization to form conductive polymers. This process typically involves a chemical oxidant in an acidic medium.[6][7]
General Reaction Scheme:
Caption: Oxidative polymerization of an aromatic amine.
Experimental Protocol (General Method)
This is a generalized protocol for the oxidative polymerization of an aniline (B41778) derivative.
-
Reaction Setup:
-
Dissolve this compound in an acidic aqueous solution (e.g., 1 M HCl).
-
Cool the solution in an ice bath.
-
-
Polymerization:
-
Prepare a solution of an oxidizing agent, such as ammonium (B1175870) persulfate, in the same acidic solution.
-
Add the oxidant solution dropwise to the stirred monomer solution.
-
A color change is typically observed, indicating the onset of polymerization.
-
Allow the reaction to proceed for several hours at a low temperature.
-
-
Isolation:
-
The polymerized product will precipitate out of the solution.
-
Filter the precipitate, wash it with the acidic solution and then with a solvent like methanol to remove oligomers and unreacted species.
-
Dry the polymer product under vacuum.
-
Expected Polymer Properties and Characterization
The resulting polymer is expected to exhibit electrical conductivity.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer.
-
UV-Vis Spectroscopy: To study the electronic transitions in the conjugated polymer.
-
Cyclic Voltammetry: To investigate the electrochemical properties of the polymer.
Quantitative Data for Analogous Conductive Polymers
The conductivity of doped polyaniline, a well-studied conductive polymer, is provided for comparison.
| Polymer | Conductivity (S/cm) |
| Doped Polyaniline | 10⁻¹ - 10² |
Logical Relationships and Workflows
Overall Workflow from Monomer to Characterized Polymer
Caption: General workflow for synthesis and characterization.
This document provides a foundational guide for utilizing this compound in polymer synthesis. Researchers should note that the provided protocols are general and will likely require optimization for specific applications and desired polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. zeusinc.com [zeusinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Experimental Protocol for Oxidative Hair Dye Formulation and Evaluation Using 2,5-Diaminotoluene Sulfate (2,5-DTS)
Introduction
This document provides a comprehensive guide for the formulation, application, and evaluation of permanent oxidative hair dye utilizing 2,5-Diaminotoluene (B146830) Sulfate (B86663) (2,5-DTS) as a primary intermediate. Oxidative hair dyes are two-component systems that generate color within the hair fiber, offering long-lasting and vibrant results. This process involves the chemical reaction between primary intermediates, such as 2,5-DTS, and couplers in an alkaline environment, catalyzed by an oxidizing agent. These protocols are intended for researchers, scientists, and drug development professionals in the cosmetics industry.
Materials and Equipment
Raw Materials
A comprehensive list of typical raw materials for a cream-based oxidative hair dye formulation is provided in Table 1 (for the dye cream) and Table 2 (for the developer). The purity of 2,5-DTS should be a minimum of 99.0%.[1]
Equipment
-
Analytical balance
-
Homogenizer/High-shear mixer
-
Water bath
-
pH meter
-
Viscometer
-
Beakers, mixing vessels, and spatulas (non-metallic)[2]
-
Hair swatches (bleached or virgin)
-
Colorimeter/Spectrophotometer[3]
-
UV light cabinet (for photostability testing)[4]
-
HPLC system with a DAD or UV detector
-
Standard laboratory glassware
Hair Dye Formulation and Preparation
Oxidative hair dyes consist of two separate parts that are mixed immediately before use: the dye cream (Part A) and the developer cream (Part B).
Part A: Dye Cream Formulation
The dye cream contains the primary intermediate (2,5-DTS), couplers, an alkalizing agent, and a cream base. The specific combination of primary intermediates and couplers determines the final hair color.[5] For instance, the combination of 2,5-diaminotoluene with resorcinol (B1680541) can produce a greenish-brown dye.
Table 1: Example Formulation of a Cream-Based Dye (Part A)
| Ingredient | INCI Name | Function | Concentration (% w/w) |
| Deionized Water | Aqua | Solvent | q.s. to 100 |
| Cetearyl Alcohol | Cetearyl Alcohol | Emollient, Thickener | 10.0 - 20.0 |
| Ceteareth-20 | Ceteareth-20 | Emulsifier | 2.0 - 5.0 |
| Propylene Glycol | Propylene Glycol | Humectant, Solvent | 5.0 - 10.0 |
| 2,5-Diaminotoluene Sulfate | Toluene-2,5-Diamine Sulfate | Primary Intermediate | 0.1 - 4.0 [6] |
| Resorcinol | Resorcinol | Coupler | 0.1 - 2.0 |
| m-Aminophenol | m-Aminophenol | Coupler | 0.1 - 2.0 |
| Ammonium (B1175870) Hydroxide (B78521) (28%) | Ammonium Hydroxide | Alkalizing Agent | 2.0 - 10.0 |
| Sodium Sulfite | Sodium Sulfite | Antioxidant | 0.1 - 0.5 |
| Tetrasodium EDTA | Tetrasodium EDTA | Chelating Agent | 0.1 - 0.5 |
| Conditioning Agents | e.g., Polyquaternium-7 | Conditioning | 0.5 - 2.0 |
| Fragrance | Parfum | Fragrance | 0.1 - 0.5 |
Part B: Developer Cream Formulation
The developer's primary active ingredient is hydrogen peroxide, which acts as the oxidizing agent. It is typically formulated as a cream to ensure easy mixing with the dye cream and consistent application. The strength of the developer is expressed in "volumes" of oxygen released or as a percentage of hydrogen peroxide.
Table 2: Example Formulation of a Developer Cream (Part B) - 20 Volume
| Ingredient | INCI Name | Function | Concentration (% w/w) |
| Deionized Water | Aqua | Solvent | q.s. to 100 |
| Hydrogen Peroxide (35%) | Hydrogen Peroxide | Oxidizing Agent | 17.1 (for 6% final) |
| Cetearyl Alcohol | Cetearyl Alcohol | Emollient, Thickener | 2.0 - 5.0 |
| Ceteareth-20 | Ceteareth-20 | Emulsifier | 1.0 - 3.0 |
| Mineral Oil | Paraffinum Liquidum | Emollient | 1.0 - 3.0 |
| Phosphoric Acid | Phosphoric Acid | pH Adjuster/Stabilizer | q.s. to pH 2.5-3.5 |
| Sodium Stannate | Sodium Stannate | Stabilizer | 0.01 - 0.1 |
Preparation Protocol for Dye and Developer Creams
-
Water Phase Preparation: In separate vessels for the dye and developer creams, heat the deionized water to 70-75°C.
-
Oil Phase Preparation: In separate beakers, combine the oil-soluble ingredients (e.g., Cetearyl Alcohol, Ceteareth-20, Mineral Oil) and heat to 70-75°C until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase under continuous homogenization. Mix until a uniform emulsion is formed.
-
Cooling: Begin cooling the emulsion to 40-45°C with gentle stirring.
-
Addition of Active and Heat-Sensitive Ingredients (Dye Cream): In the dye cream, add the 2,5-DTS, couplers, ammonium hydroxide, sodium sulfite, EDTA, conditioning agents, and fragrance. Mix until fully dissolved and uniform.
-
Addition of Active Ingredient (Developer Cream): In the developer cream, add the hydrogen peroxide.
-
pH Adjustment: Adjust the final pH of the dye cream to 9.0-10.5 using ammonium hydroxide or an alternative alkalizer. Adjust the pH of the developer cream to 2.5-3.5 with phosphoric acid.
-
Final Mixing: Continue mixing until the creams are smooth and homogenous.
-
Quality Control: Perform initial quality control checks on both creams as outlined in Section 5.0.
Hair Dyeing Application Protocol
-
Preparation: Perform a patch test 48 hours before application to check for any allergic reactions. Wash the hair 24-48 hours prior to dyeing without using a conditioner.[2] Ensure the hair is dry and detangled before starting.[5]
-
Mixing: Immediately before application, mix the dye cream (Part A) and the developer cream (Part B) in a non-metallic bowl.[2] A common mixing ratio is 1:1 or 1:2 (dye:developer), but this should be optimized based on the desired color outcome and lift.[7]
-
Application: Wearing gloves, apply the mixture evenly to the hair, starting from the roots and working towards the ends. For even distribution, the hair can be divided into four sections.[2][5]
-
Processing: Allow the dye to process for the time specified by the formulation, typically 30-45 minutes.[2]
-
Rinsing and Aftercare: Rinse the hair thoroughly with lukewarm water until the water runs clear. Follow with a color-safe shampoo and conditioner.
Quality Control and Evaluation Protocols
Physicochemical Properties
Table 3: Quality Control Parameters for Hair Dye and Developer
| Parameter | Dye Cream (Part A) | Developer Cream (Part B) | Method |
| Appearance | Homogenous cream, free of lumps | Homogenous cream, free of lumps | Visual Inspection |
| Color | As specified | White to off-white | Visual Inspection |
| Odor | Characteristic | Characteristic | Olfactory Evaluation |
| pH | 9.0 - 10.5 | 2.5 - 3.5 | pH Meter |
| Viscosity | 20,000 - 50,000 cP | 5,000 - 15,000 cP | Viscometer |
| 2,5-DTS Content | As per formulation ± 5% | N/A | HPLC |
| Hydrogen Peroxide Content | N/A | As per formulation ± 5% | Titration |
Stability Testing
-
Accelerated Stability: Store samples of the final packaged product at elevated temperatures (e.g., 40°C, 50°C) for a period of 1, 2, and 3 months.
-
Freeze-Thaw Stability: Subject the product to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
-
Evaluation: At each time point, evaluate the samples for changes in the physicochemical properties listed in Table 3 . Any significant changes may indicate instability.
Performance Evaluation
-
Sample Preparation: Use bleached hair swatches for consistent results.
-
Dye Application: Apply the hair dye formulation as described in Section 4.0.
-
Color Measurement: After dyeing and drying, measure the color of the swatches using a colorimeter. Record the CIELAB values (L, a, b*).
-
Data Analysis: Compare the L, a, and b* values of different formulations to quantify color differences.
-
Baseline Measurement: Measure the initial color of the dyed hair swatches (L₀, a₀, b*₀).
-
Washing Cycles: Wash the dyed swatches for a specified number of cycles (e.g., 1, 5, 10, 20 washes) using a standardized shampoo and water temperature.
-
Color Measurement after Washing: After each set of washes, dry the swatches and measure their color (Lₙ, aₙ, b*ₙ).
-
Calculation of Color Change (ΔE): Calculate the total color difference after 'n' washes using the following formula: ΔE = √[(Lₙ - L₀)² + (aₙ - a₀)² + (bₙ - b₀)²]
-
Data Interpretation: A smaller ΔE* value indicates better wash fastness.
Analytical Method for 2,5-DTS Quantification
-
Sample Preparation: Accurately weigh a sample of the dye cream and dissolve it in a suitable solvent mixture (e.g., 70% ethanol (B145695) with sodium bisulfite solution).[8] Use ultrasonic extraction to ensure complete dissolution.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Atlantis® T3, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.02 mol/L ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector at a wavelength of 235 nm or 280 nm.[8]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using standard solutions of 2,5-DTS. Quantify the concentration of 2,5-DTS in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Overall workflow for hair dye formulation, application, and evaluation.
Oxidative Dyeing Signaling Pathway
Caption: Chemical pathway of oxidative hair dyeing with 2,5-DTS.
Quality Control Logic
Caption: Decision-making workflow for hair dye quality control.
References
- 1. This compound | Hair Dye Ingredients | Samboo [haircareingredients.com]
- 2. sallybeauty.com [sallybeauty.com]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. lorealparisusa.com [lorealparisusa.com]
- 6. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 7. gohappybeauty.com [gohappybeauty.com]
- 8. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory handling and storage recommendations for 2,5-diaminotoluene sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and storage of 2,5-diaminotoluene (B146830) sulfate (B86663). Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Overview
2,5-Diaminotoluene sulfate is a chemical compound that is toxic if swallowed and may cause an allergic skin reaction.[1][2] It is also harmful if it comes into contact with the skin or is inhaled.[2][3] This substance is toxic to aquatic life with long-lasting effects.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ · H₂SO₄ | [1][3] |
| Molecular Weight | 220.25 g/mol | [1][4] |
| Appearance | Light-purple to light tan powder | [4][5] |
| Decomposition Temperature | > 250°C | [1] |
| Oral LD50 (rat) | 102 mg/kg bw | [2] |
| Dermal LD50 (rabbit) | > 5000 mg/kg bw | [2] |
| Inhalation LC50 | 0.99 mg/L air | [2] |
| Aquatic Toxicity (Danio rerio) | LC50: 1.08 mg/L (96 h) | [2] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5][6]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][6] Fire/flame resistant and impervious clothing is recommended.[7]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][6] A particulate filter respirator adapted to the airborne concentration of the substance is recommended.[2]
Handling Protocol
Adherence to the following handling protocol is essential to minimize exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.[5]
-
General Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
-
Procedural Precautions : Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6] Do not get the substance in your eyes, on your skin, or on your clothing.[1][6]
Storage Protocol
Proper storage of this compound is critical for maintaining its stability and preventing hazardous situations.
-
Location : Keep in a dry, cool, and well-ventilated place.[2][3][6]
-
Incompatible Materials : Store away from strong oxidizing agents and strong bases.[1][5]
Spill and Waste Disposal Protocol
In the event of a spill or for routine disposal, follow these procedures.
-
Spill Response :
-
Evacuate personnel to a safe area and ensure adequate ventilation.[6]
-
Remove all sources of ignition.[2]
-
For small spills, dampen the solid material with toluene (B28343) and transfer it to a suitable container. Use absorbent paper dampened with toluene to clean up any remaining material.[4][8]
-
For larger spills, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[6] Avoid generating dust.[1]
-
Prevent the substance from entering drains or surface water.[2][6]
-
-
Waste Disposal :
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
-
If Swallowed : Immediately call a POISON CENTER or doctor/physician.[1][2] Rinse mouth.[1][2] Do NOT induce vomiting.[1]
-
If on Skin : Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[2]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek medical advice.[1]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Logical Storage Recommendations
Caption: Logical relationships for the proper storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jayorganics.com [jayorganics.com]
- 7. echemi.com [echemi.com]
- 8. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Analytical Methods for the Detection of 2,5-Diaminotoluene Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 2,5-diaminotoluene (B146830) sulfate (B86663), a common ingredient in oxidative hair dye formulations. The methods described herein are essential for quality control, safety assessment, and research and development in the cosmetic and pharmaceutical industries.
Introduction
2,5-Diaminotoluene sulfate is an aromatic amine used as a precursor in permanent hair coloring products.[1] Due to its potential to cause skin sensitization and other toxicological concerns, its concentration in cosmetic products is regulated, making accurate and reliable analytical methods crucial.[2] This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analytical methods described in this document. This allows for a direct comparison of the methods' sensitivity and linear range.
| Parameter | HPLC-UV | GC-MS (with in-situ derivatization) |
| Linearity Range | 0.5 - 50 µg/mL | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.02 µg/g |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.05 µg/g |
| Correlation Coefficient (r²) | > 0.999 | > 0.996 |
| Recovery | 95 - 105% | 90 - 110% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely used approach for the quantification of this compound in cosmetic formulations.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of the hair dye sample into a 20 mL volumetric flask.[3]
-
Add 15 mL of a 50% methanol (B129727) solution containing 0.1% ascorbic acid. The ascorbic acid is added to prevent the oxidation of the analyte.[4]
-
Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the 50% methanol/0.1% ascorbic acid solution.[4]
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[3]
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for this separation.[5]
-
Mobile Phase:
-
Solvent A: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 6.8).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 20 80 25 20 80 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 280 nm.[5] Alternatively, monitoring at 235 nm and 290 nm can also be used.[6]
3. Calibration:
-
Prepare a stock solution of this compound reference standard (1000 µg/mL) in the 50% methanol/0.1% ascorbic acid solution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow (HPLC-UV)
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. fda.gov.tw [fda.gov.tw]
- 5. mac-mod.com [mac-mod.com]
- 6. Volume 53 No 2 page 24 [library.scconline.org]
Application Notes and Protocols for 2,5-Diaminotoluene Sulfate in Photographic Paper Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene (B146830) sulfate (B86663), also known as p-toluenediamine sulfate (PPD sulfate), is a para-phenylenediamine derivative with known applications as a developing agent in photographic processes. While its use in modern black and white photographic paper development is less common in favor of other agents like Metol and hydroquinone (B1673460), its properties offer unique characteristics that may be of interest for specialized applications and research. As a member of the p-phenylenediamine (B122844) family, which includes color developing agents like CD-2, it possesses the ability to reduce silver halides to metallic silver, forming the photographic image.
These application notes provide a theoretical framework and experimental protocols for utilizing 2,5-diaminotoluene sulfate as a developing agent for black and white photographic paper. The information is curated for researchers and scientists interested in exploring historical photographic processes, alternative developing agents, or the unique tonal and grain characteristics that can be achieved with this compound.
Chemical Properties and Reaction Mechanism
Chemical Name: this compound Synonyms: p-Toluenediamine sulfate, PPD sulfate, Toluene-2,5-diamine sulfate CAS Number: 615-50-9 Molecular Formula: C₇H₁₂N₂O₄S
As a developing agent, this compound acts as a reducing agent in an alkaline solution. The development process involves the selective reduction of silver halide crystals in the photographic emulsion that have been exposed to light (forming the latent image). The diaminotoluene molecule donates electrons to the silver ions, reducing them to black metallic silver, which forms the visible image. The overall reaction can be summarized as follows:
Ag⁺ + C₆H₃(NH₂)₂CH₃ → Ag⁰ + Oxidized Developer
The rate of this reaction is influenced by factors such as the pH of the developer solution, temperature, and the concentration of the developing agent. The sulfate salt form provides improved stability and solubility in aqueous solutions compared to the free base.
Data Presentation: Comparative Developer Formulations
The following table outlines a standard black and white paper developer formula (based on Kodak D-72) and an experimental formula substituting this compound as the primary developing agent. This allows for a comparative analysis of the components and their roles.
| Component | Standard B&W Paper Developer (D-72 type) | Experimental this compound Developer | Purpose in Formulation |
| Water (at 52°C) | 750 mL | 750 mL | Solvent |
| Metol | 3.0 g | - | Developing agent (for detail in highlights) |
| This compound | - | 5.0 - 10.0 g (experimental range) | Primary developing agent |
| Sodium Sulfite (B76179) (anhydrous) | 45.0 g | 50.0 g | Preservative (prevents oxidation of the developer) |
| Hydroquinone | 12.0 g | 8.0 g | Developing agent (for contrast in shadows), superadditive with some developers |
| Sodium Carbonate (monohydrated) | 80.0 g | 60.0 g | Accelerator (provides the necessary alkaline pH for development) |
| Potassium Bromide | 2.0 g | 1.5 g | Restrainer (prevents fogging by restraining development of unexposed silver halides) |
| Water to make | 1.0 L | 1.0 L | Final volume adjustment |
Experimental Protocols
Preparation of Experimental Developer Stock Solution
This protocol details the preparation of a 1-liter stock solution of the experimental this compound developer.
Materials:
-
This compound
-
Sodium Sulfite (anhydrous)
-
Hydroquinone
-
Sodium Carbonate (monohydrated)
-
Potassium Bromide
-
Distilled water
-
Heated magnetic stirrer or stirring rod
-
Graduated cylinders and beakers
-
Scale accurate to 0.1 g
-
Amber or opaque storage bottle
Procedure:
-
Heat 750 mL of distilled water to approximately 52°C (125°F).
-
With continuous stirring, dissolve 50.0 g of sodium sulfite into the warm water. Ensure it is fully dissolved before proceeding. This acts as a preservative and helps to prevent the oxidation of the developing agents.
-
Carefully add the experimental amount of this compound (starting with 7.5 g for initial tests) to the solution. Stir until completely dissolved.
-
Add 8.0 g of hydroquinone and stir until dissolved.
-
Add 60.0 g of sodium carbonate (monohydrated) slowly while stirring. The carbonate will increase the pH, activating the developer.
-
Add 1.5 g of potassium bromide and stir until dissolved.
-
Add cool, distilled water to bring the final volume to 1.0 liter.
-
Transfer the solution to a tightly capped, amber or opaque storage bottle to protect it from light and air. Allow the developer to cool to room temperature before use.
Photographic Paper Development Protocol
This protocol outlines the steps for developing an exposed sheet of black and white photographic paper using the experimental developer.
Materials:
-
Exposed black and white photographic paper
-
Experimental this compound Developer (diluted 1:2 with water for a working solution)
-
Stop bath (e.g., 2% acetic acid solution)
-
Fixer (standard photographic fixer)
-
Running water for washing
-
Developing trays
-
Print tongs
-
Safelight
-
Timer
Procedure:
-
Under safelight conditions, prepare three trays with the working solutions: developer (diluted 1:2), stop bath, and fixer.
-
Place the exposed photographic paper in the developer tray, emulsion side up.
-
Start the timer and agitate the tray gently and continuously for the duration of the development time. A typical starting point for development is 60 to 90 seconds at 20°C (68°F). Observe the emergence and density of the image.
-
Once development is complete, use print tongs to transfer the print to the stop bath for 30 seconds with agitation. This will neutralize the developer and halt the development process.
-
Transfer the print to the fixer tray and fix for the time recommended by the fixer manufacturer (typically 5-10 minutes for fiber-based paper).
-
After fixing, wash the print in running water for the recommended time to remove residual fixer.
-
Dry the print as desired.
Visualizations
Experimental Workflow for Developer Preparation
Caption: Workflow for preparing the experimental this compound developer.
Photographic Paper Development Process
Caption: Sequential steps for developing photographic paper.
Chemical Interaction Pathway in Development
Caption: Simplified pathway of the development reaction.
Expected Results and Characteristics
Based on the properties of p-phenylenediamine derivatives, the following characteristics may be observed in prints developed with this compound:
-
Image Tone: Developers of this class are known to produce warm-toned images, with brownish-black to warm-black hues. The final tone can be influenced by the type of photographic paper used, as well as the dilution and temperature of the developer.
-
Contrast: The contrast of the resulting print can be manipulated by adjusting the concentration of hydroquinone and the alkalinity of the solution (sodium carbonate). Higher concentrations of hydroquinone and a higher pH will generally lead to higher contrast.
-
Activity and Development Time: P-phenylenediamine developers are typically energetic. Development times are expected to be relatively short. Experimentation with dilution and temperature is recommended to achieve optimal results.
-
Grain: In film development, p-phenylenediamine derivatives are known for producing fine grain. This property may translate to a smooth tonal gradation in paper prints.
Safety Precautions
This compound is a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling the powder. Use a fume hood or wear a respirator when handling the solid chemical.
-
Skin Contact: Avoid skin contact. In case of contact, wash the affected area immediately with soap and water. This compound is a known skin sensitizer (B1316253) and can cause allergic reactions.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour developer solutions down the drain.
These application notes and protocols are intended as a starting point for research and experimentation. The results may vary depending on the specific photographic paper and other experimental conditions. Careful documentation of all parameters and results is essential for reproducible findings.
Safe Disposal of 2,5-Diaminotoluene Sulfate Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling and disposal of 2,5-diaminotoluene (B146830) sulfate (B86663) waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
2,5-Diaminotoluene sulfate (CAS No. 615-50-9) is an organic sulfate salt.[1] It is a light tan to light purple powder.[2][3] Key quantitative properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂O₄S | [2] |
| Molecular Weight | 220.25 g/mol | [4] |
| Melting Point | >300 °C | [1] |
| Solubility in Water (20 °C) | 5.03 g/L | [2][5] |
| pH of Saturated Aqueous Solution (20 °C) | 2.47 | [2][5] |
| Appearance | Light tan to light purple powder | [2][3] |
Health and Safety Hazards
This compound is classified as a hazardous substance. It is toxic if swallowed and may cause an allergic skin reaction.[6] It is also harmful in contact with skin or if inhaled.[7] This compound is suspected to be a cancer agent.[3] Upon decomposition, it can emit toxic fumes of nitrogen and sulfur oxides.[2][8] It is also very toxic to aquatic life with long-lasting effects.[3]
Table 2: Hazard Information for this compound
| Hazard | Description | Reference(s) |
| Acute Oral Toxicity | Toxic if swallowed. LD50 (rat): 98-102 mg/kg. | [6][8] |
| Skin Contact | Harmful. May cause skin irritation and allergic sensitization. | [3][7] |
| Inhalation | Harmful. May cause respiratory tract irritation. | [3][7] |
| Eye Contact | May cause eye irritation. | [3] |
| Carcinogenicity | Suspected carcinogen. | [3] |
| Environmental Hazard | Very toxic to aquatic organisms with long-term adverse effects. | [3] |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]
Waste Disposal Decision Workflow
The primary step in disposing of this compound waste is to determine if it is a hazardous waste according to federal, state, and local regulations.[9][10] The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocols for In-Lab Waste Treatment
For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be a viable disposal option. The following protocol details a method for the oxidation of aromatic amines using potassium permanganate.
Protocol: Chemical Degradation via Potassium Permanganate Oxidation
This protocol is adapted from established methods for the degradation of aromatic amines and should be performed by trained personnel in a chemical fume hood.[11]
Objective: To oxidize this compound into less hazardous, non-mutagenic compounds.
Materials:
-
This compound waste
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395)
-
Large beaker or flask
-
Stir plate and stir bar
-
Appropriate PPE (chemical splash goggles, face shield, lab coat, acid-resistant gloves)
Table 3: Reagent Quantities for Permanganate Oxidation Protocol
| Reagent | Concentration/Amount | Purpose |
| Sulfuric Acid (H₂SO₄) | 1 M solution | Acidic medium for oxidation |
| Potassium Permanganate (KMnO₄) | 0.2 M solution | Oxidizing agent |
| Sodium Bisulfite (NaHSO₃) | Solid | Quenching agent |
| This compound | 0.005 M solution (for treatment) | Waste to be degraded |
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M solution of sulfuric acid by carefully adding the required amount of concentrated sulfuric acid to water. Always add acid to water, never the other way around.
-
Prepare a 0.2 M solution of potassium permanganate in water.
-
-
Reaction Setup:
-
In a suitable beaker or flask equipped with a stir bar, dissolve the this compound waste in the 1 M sulfuric acid solution. For every 5 mL of 0.005 M aromatic amine solution, use 10 mL of 1 M sulfuric acid.
-
-
Oxidation:
-
While stirring, slowly add the 0.2 M potassium permanganate solution to the acidified amine solution. For every 5 mL of 0.005 M aromatic amine solution, add 5 mL of 0.2 M potassium permanganate solution. The solution will turn a deep purple color due to the permanganate ion.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation.
-
-
Quenching:
-
After the reaction is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite or sodium metabisulfite in small portions until the purple color disappears and a colorless or slightly brown solution is formed (due to manganese dioxide).
-
-
Final Disposal:
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8.
-
The neutralized solution can then be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Caption: Chemical degradation pathway for this compound via permanganate oxidation.
Alternative Disposal Considerations
Sodium Hypochlorite (B82951) (Bleach) Oxidation
While sodium hypochlorite is a common laboratory oxidizing agent, a validated and detailed protocol for the safe and effective degradation of this compound waste could not be identified in the reviewed literature. The reaction of aromatic amines with hypochlorite can produce a complex mixture of products, some of which may also be hazardous.[12] Due to the potential for incomplete reaction and the formation of unknown, potentially hazardous byproducts, the use of sodium hypochlorite for the disposal of this compound waste is not recommended without further specific protocol development and validation.
Licensed Hazardous Waste Disposal
For larger quantities of waste or in facilities where in-lab treatment is not feasible or permitted, the recommended disposal method is to use a licensed hazardous waste disposal contractor.[13] The waste must be properly labeled and stored in accordance with institutional and regulatory guidelines pending pickup.
Caption: Logical flow for the management of this compound waste via a licensed contractor.
References
- 1. This compound | 615-50-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jayorganics.com [jayorganics.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. epa.gov [epa.gov]
- 11. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [openresearch.surrey.ac.uk]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
2,5-Diaminotoluene Sulfate: In-Depth Analysis of Its Applications in Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene (B146830) sulfate (B86663) is an aromatic amine salt with established applications primarily in the cosmetics industry, specifically in permanent hair coloring formulations. It also serves as a chemical intermediate in the synthesis of various dyes for textiles, leather, and pigments. While its role as a precursor to biological stains is documented, extensive research reveals a notable absence of established protocols for its direct use as a primary staining agent in histological or cytological applications for research and drug development. This document provides a comprehensive overview of the known applications of 2,5-diaminotoluene sulfate and clarifies its current standing within the realm of biological staining.
Chemical Properties and Known Applications
This compound is the sulfate salt of 2,5-diaminotoluene. Its primary application lies in oxidative hair dyes. In this process, it acts as a "primary intermediate" or "developer." In the presence of an oxidizing agent, typically hydrogen peroxide, and a "coupler," it undergoes a chemical reaction to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.
The concentrations of this compound in hair dye formulations typically range from 0.1% to 4.0%.[1] It is important to note that these concentrations are specific to the chemical process of hair dyeing and are not indicative of optimal concentrations for biological staining, which involves different principles of dye-tissue interaction.
While this compound is mentioned as an intermediate in the production of biological stains, this means it is a starting material for the chemical synthesis of other, more complex dye molecules. For instance, it is a precursor for Safranin, CI Basic Red 2, and CI Acid Brown 103, which are then used in various histological and cytological staining procedures. There is no evidence in the scientific literature of this compound being used in its original form as a direct stain for visualizing cellular or tissue structures in a research context.
Quantitative Data Summary
The available quantitative data for this compound exclusively pertains to its use in cosmetic formulations. No data was found regarding its performance as a biological stain in terms of staining intensity, signal-to-noise ratio, or specificity for any particular cellular component or tissue type.
| Parameter | Concentration Range (in Hair Dyes) | Application |
| This compound | 0.1% - 4.0% | Permanent Hair Coloring |
Experimental Protocols
A thorough search for established experimental protocols for the direct application of this compound as a histological or cytological stain did not yield any results. The methodologies found are related to its synthesis or its use in hair dye formulations, which are not transferable to biological tissue staining for microscopic analysis.
Signaling Pathways and Visualization
There is no information available on any signaling pathways that are visualized using this compound as a direct staining agent.
Logical Workflow: From Precursor to Biological Stain
The following diagram illustrates the role of this compound as a chemical intermediate in the production of biological stains, as opposed to being a direct stain itself.
Caption: Workflow illustrating this compound as a precursor.
Conclusion
Based on a comprehensive review of the available scientific literature, this compound is not utilized as a direct staining agent in biological research for histological or cytological purposes. Its established role is that of a precursor in the chemical synthesis of other dyes and as a primary intermediate in oxidative hair coloring. Therefore, detailed application notes and protocols for its use in optimal staining for research applications cannot be provided, as no such applications have been established or documented. Researchers and scientists seeking staining solutions should refer to established biological stains and their corresponding, validated protocols.
References
The Role of 2,5-Diaminotoluene Sulfate as a Coupling Agent in the Synthesis of Phenazine Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminotoluene (B146830) sulfate (B86663) (2,5-TDAS), a salt of 2-methylbenzene-1,4-diamine, is a versatile aromatic amine that serves as a crucial coupling agent and synthetic intermediate in the chemical and pharmaceutical industries. While its primary application is in the formulation of oxidative hair dyes, its utility extends to the synthesis of a variety of organic molecules, most notably phenazine (B1670421) dyes. This document provides detailed application notes and protocols for the use of 2,5-diaminotoluene sulfate as a coupling agent, with a specific focus on the synthesis of Safranin T (C.I. Basic Red 2), a widely used biological stain and redox indicator. The protocols provided herein are based on established chemical principles and are intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Introduction
2,5-Diaminotoluene and its sulfate salt are key intermediates in the production of various dyes, including those for textiles, furs, leathers, and pigments.[1][2] In the context of organic synthesis, 2,5-diaminotoluene acts as a primary intermediate, capable of undergoing oxidative coupling reactions to form complex chromophores.[3] One of the most prominent examples of its application is in the synthesis of Safranin T, a symmetrical 2,8-dimethyl-3,7-diaminophenazine derivative.[1] The synthesis involves the joint oxidation of one molecule of a para-diamine (in this case, 2,5-diaminotoluene) with two molecules of a primary amine (o-toluidine and aniline).[1]
This application note will detail the chemical principles, experimental setup, and a step-by-step protocol for a representative synthesis of Safranin T, highlighting the role of this compound as a central building block.
Chemical Properties and Safety Information
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 615-50-9 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Light tan to light purple powder |
| Melting Point | 300 °C (decomposes) |
| Solubility in Water | 5.03 g/L at 20 °C |
| pH of Saturated Solution | 2.47 at 20 °C |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of Safranin T: An Application of this compound as a Coupling Agent
The synthesis of Safranin T (C.I. Basic Red 2) is a classic example of an oxidative coupling reaction where 2,5-diaminotoluene (p-toluenediamine) serves as the core structural component. The overall process involves the oxidation of a mixture of three amines: 2,5-diaminotoluene, o-toluidine (B26562), and aniline.
Reaction Pathway
The synthesis proceeds through a multi-step oxidative condensation. While the exact mechanism is complex and involves several intermediates, the overall transformation can be visualized as the formation of the phenazine ring system through the coupling of the aromatic amines in the presence of an oxidizing agent.
Caption: General reaction scheme for the synthesis of Safranin T.
Experimental Protocol: Laboratory Scale Synthesis of Safranin T
This protocol describes a laboratory-scale synthesis of Safranin T adapted from established manufacturing principles.[4]
Materials:
-
This compound
-
o-Toluidine
-
Aniline
-
Sodium dichromate (Na₂Cr₂O₇·2H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Water (distilled or deionized)
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filtration apparatus
-
pH meter or pH paper
Procedure:
-
Preparation of the Amine Mixture: In the 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of the amine hydrochlorides.
-
Dissolve a molar equivalent of this compound in water.
-
Add equimolar amounts of o-toluidine and aniline.
-
Acidify the mixture with concentrated hydrochloric acid.
-
-
Oxidation:
-
Prepare a solution of sodium dichromate in water.
-
Slowly add the sodium dichromate solution to the stirred amine mixture via a dropping funnel. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours. The color of the reaction mixture should darken significantly.
-
-
Isolation and Purification:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The crude Safranin T can be precipitated from the solution by the addition of sodium chloride ("salting out"). Add a saturated solution of sodium chloride until no further precipitation is observed.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
-
The purified dye can be further recrystallized from hot water or ethanol (B145695) if necessary.
-
-
Drying: Dry the purified Safranin T in a vacuum oven at a low temperature to avoid decomposition.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Safranin T.
Quantitative Data
The following table summarizes typical quantitative parameters for the synthesis of Safranin T. Note that yields can vary significantly based on reaction scale and purification methods.
| Parameter | Value |
| Molar Ratio (2,5-TDAS : o-Toluidine : Aniline) | 1 : 1 : 1 |
| Oxidant (Sodium Dichromate) Stoichiometry | ~2.5 equivalents |
| Typical Yield | 60-70% (based on 2,5-TDAS) |
| Purity (by UV-Vis Spectroscopy) | >95% (after purification) |
Conclusion
This compound is a valuable and versatile coupling agent in organic synthesis, particularly in the preparation of phenazine-based dyes. The synthesis of Safranin T serves as a prime example of its application, where it forms the core of the final chromophore through an oxidative coupling process. The protocol provided in this application note offers a reproducible method for the laboratory-scale synthesis of this important dye, demonstrating the practical utility of this compound as a key synthetic intermediate. Researchers and professionals in drug development and chemical synthesis can leverage the principles outlined here for the creation of novel phenazine derivatives and other complex organic molecules.
References
Troubleshooting & Optimization
Technical Support Center: 2,5-Diaminotoluene Sulfate Staining
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,5-Diaminotoluene sulfate (B86663) for staining applications.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Diaminotoluene sulfate and how does it work as a stain?
This compound is an aromatic amine that is primarily used as an intermediate in the synthesis of various dyes, including those for textiles, furs, leather, and biological stains.[1][2] It is not a direct dye but rather a dye precursor. Its staining capability relies on an oxidation reaction. In the presence of an oxidizing agent, such as hydrogen peroxide, 2,5-Diaminotoluene is oxidized and then undergoes self-coupling or couples with other molecules to form a colored precipitate at the site of the reaction. This principle is similar to its application in oxidative hair dyes.[3][4]
Q2: My tissue sections show no staining after following the protocol. What could be the reason?
There are several potential causes for a complete lack of staining:
-
Inadequate Oxidation: The color development of this compound is dependent on an oxidation step. Ensure that the oxidizing agent (e.g., hydrogen peroxide) is fresh and used at the correct concentration.
-
Incorrect pH of Staining Solution: The pH of the staining solution can significantly impact the oxidation and coupling reactions. The pH of a saturated aqueous solution of this compound is acidic, around 2.47.[5] The optimal pH for the color development reaction may vary, so it is crucial to buffer the solution to the recommended pH in your protocol.
-
Reagent Degradation: this compound powder can degrade over time, especially if exposed to light or air. Commercial samples are often colored due to air oxidation.[3] Ensure you are using a high-quality reagent within its shelf life.
-
Incomplete Deparaffinization: If working with paraffin-embedded tissues, residual paraffin (B1166041) can prevent the aqueous staining solution from penetrating the tissue section, leading to a lack of staining.
Q3: The staining is very weak and faint. How can I increase the intensity?
To enhance weak staining, consider the following adjustments:
-
Increase Incubation Time: Extending the incubation time in the this compound solution or the developing solution can allow for more significant color development.
-
Optimize Reagent Concentrations: You may need to titrate the concentration of this compound and the oxidizing agent to find the optimal balance for your specific tissue and target.
-
Adjust pH: Fine-tuning the pH of the staining and developing solutions can enhance the reaction rate and color intensity.
-
Amplify the Signal: For immunohistochemical applications, consider using an amplification system (e.g., a biotin-based system) to increase the amount of enzyme at the target site, which in turn will produce a stronger signal.
Q4: I am observing non-specific background staining across the entire tissue section. What can I do to reduce it?
High background staining can obscure the specific signal. Here are some ways to minimize it:
-
Endogenous Enzyme Quenching: If you are using a peroxidase-based detection system, ensure that you have adequately quenched endogenous peroxidase activity in the tissue before applying the primary antibody.
-
Blocking Steps: Incorporate a blocking step with a protein-based blocker like bovine serum albumin (BSA) or normal serum to prevent non-specific binding of antibodies.
-
Washing Steps: Increase the number and duration of washing steps between incubations to remove unbound reagents more effectively.
-
Optimize Antibody Dilution: If using in an immunohistochemistry protocol, a primary antibody concentration that is too high can lead to non-specific binding.
Q5: There are dark precipitates or crystals on my stained slides. What is causing this and how can I prevent it?
The formation of precipitates can be due to several factors:
-
Poor Solubility: this compound has limited solubility in water (5.03 g/L at 20°C).[5] Ensure the compound is fully dissolved before applying it to the slides. Filtering the staining solution just before use can help remove any undissolved particles.
-
Reagent Oxidation: Premature oxidation of the this compound solution can lead to the formation of insoluble colored products. Always prepare the staining and developing solutions fresh.
-
Incorrect Buffer Choice: The buffer system used can affect the solubility of the reagents. Ensure that the chosen buffer is compatible with all components of the staining solution.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₄S | [4] |
| Molecular Weight | 220.25 g/mol | [1] |
| Appearance | Off-white to pinkish-white powder | [4] |
| Solubility in Water (20°C) | 5.03 g/L | [5] |
| Solubility in Ethanol (B145695) | 1 < S < 10 g/L | [5] |
| Solubility in DMSO | 5 < S < 15 g/L | [5] |
| pH of Saturated Aqueous Solution (20°C) | 2.47 | [5] |
Experimental Protocols
As this compound is not a standard histological stain, the following hypothetical protocol is provided as a starting point for developing a direct enzymatic staining method, for instance, to visualize peroxidase activity.
Hypothetical Protocol: Visualizing Peroxidase Activity with this compound
I. Reagents and Solutions
-
This compound Staining Solution (Prepare Fresh):
-
This compound: 50 mg
-
Tris-HCl buffer (0.05 M, pH 7.6): 100 mL
-
Dissolve thoroughly and filter before use.
-
-
Hydrogen Peroxide (H₂O₂) Solution:
-
30% Hydrogen Peroxide stock solution
-
-
Developing Solution (Prepare immediately before use):
-
Add 33 µL of 30% H₂O₂ to 100 mL of the this compound Staining Solution. This results in a final H₂O₂ concentration of approximately 0.01%.
-
II. Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes. c. Rinse in distilled water.
-
Endogenous Peroxidase Quenching (if necessary): a. Incubate sections in 0.3% H₂O₂ in methanol (B129727) for 30 minutes. b. Rinse well with distilled water.
-
Staining: a. Incubate slides in the freshly prepared Developing Solution for 5-15 minutes at room temperature. Monitor the color development microscopically. b. The reaction product should be a brown-colored precipitate.
-
Washing: a. Rinse slides thoroughly in several changes of distilled water.
-
Counterstaining (Optional): a. Counterstain with a suitable nuclear stain like Hematoxylin or Methyl Green. b. Rinse as per the counterstain protocol.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100%). b. Clear in two changes of xylene. c. Mount with a permanent mounting medium.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for poor staining with this compound.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 4. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 5. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
Technical Support Center: 2,5-Diaminotoluene Sulfate Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the solubility of 2,5-Diaminotoluene sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of 2,5-Diaminotoluene sulfate in common laboratory solvents?
A1: this compound is a light tan to light purple powder with limited solubility in many common solvents.[1][2] Its solubility is pH-dependent, with acidic aqueous solutions generally showing higher solubility.[3][4] The pH of a saturated aqueous solution at 20°C is approximately 2.47.[1][2]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The primary factors influencing the solubility of this compound are pH, temperature, and the solvent system used. As an acidic salt of an aromatic amine, its solubility is significantly affected by the pH of the solution.
Q3: I am observing poor dissolution of this compound in water. What are the initial troubleshooting steps?
A3: If you are experiencing difficulty dissolving this compound in water, consider the following:
-
Verify the pH: The compound is an acidic salt and will have a low pH in a saturated aqueous solution.[1][2] Ensure your water is not buffered at a pH that would decrease solubility.
-
Increase Temperature: Gently heating the solution can increase the dissolution rate.
-
Agitation: Ensure adequate stirring or sonication to facilitate the dissolution process.
-
Particle Size: If the material is in large crystals, grinding it to a finer powder can increase the surface area and speed up dissolution.[5][6][7][8]
Troubleshooting Guide: Enhancing Solubility
This guide provides systematic approaches to increase the solubility of this compound for experimental purposes.
| Problem | Possible Cause | Suggested Solution |
| Incomplete dissolution in aqueous buffers. | The buffer pH is too high, causing the less soluble free base to form. | Lower the pH of the buffer. This compound is more soluble in acidic conditions.[3][4] |
| Precipitation occurs when mixing with other components. | The final solution composition (e.g., pH, solvent ratio) does not support the solubility of this compound. | Analyze the final mixture's properties and adjust accordingly. Consider pre-dissolving the compound in a suitable co-solvent before adding it to the final mixture. |
| Slow dissolution rate. | Insufficient energy to overcome the crystal lattice energy. | Increase agitation through methods like magnetic stirring or sonication. Gently warming the solvent can also expedite dissolution. |
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents at 20°C.
| Solvent | Solubility (g/L) | Temperature (°C) | pH of Saturated Aqueous Solution |
| Water | 5.03[1][2] | 20 | 2.47[1][2] |
| Water | 10[9] | 20 | 1.8 (for a 10 g/L solution)[9] |
| DMSO | 5 < S < 15[1][2] | 20 | - |
| Ethanol | 1 < S < 10[1][2] | 20 | - |
| Acetone/Water (1:1) | < 1[1][2] | 20 | - |
| Chloroform | Soluble[10][11] | Not Specified | - |
| Acetone | Soluble[10][11] | Not Specified | - |
Note: Some sources indicate general solubility without providing specific quantitative values.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol describes how to prepare an aqueous stock solution of this compound by optimizing the pH.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)
-
pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing approximately 80% of the final desired volume of deionized water.
-
Place the flask on a stir plate and begin stirring.
-
Monitor the pH of the solution. The inherent pH of the dissolved salt will be acidic.[1][2]
-
If the compound does not fully dissolve, slowly add 1 M HCl or 1 M H₂SO₄ dropwise to lower the pH further. Monitor the dissolution of the solid after each addition.
-
Once the solid is completely dissolved, adjust the final volume with deionized water.
-
Record the final pH of the stock solution.
Protocol 2: Increasing Solubility using a Co-solvent System
This protocol details the use of a water-miscible organic solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Deionized water or desired aqueous buffer
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of this compound.
-
In a suitable container, add a minimal amount of the chosen co-solvent (e.g., DMSO, Ethanol) to the powder.
-
Vortex or sonicate the mixture until the solid is fully dissolved in the co-solvent.
-
Slowly add the aqueous buffer or deionized water to the co-solvent concentrate while continuously vortexing or stirring to prevent precipitation.
-
Add the aqueous phase dropwise, ensuring the solution remains clear.
-
Bring the solution to the final desired concentration and volume.
Caution: Ensure the final concentration of the co-solvent is compatible with your experimental system.
Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound.
Caption: A decision-making workflow for enhancing the solubility of this compound.
References
- 1. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. wjbphs.com [wjbphs.com]
- 9. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 11. 2, 5-Diaminotoluene Sulfate Manufacturer & Supplier in India [paraphenylenediamine.com]
Technical Support Center: 2,5-Diaminotoluene Sulfate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,5-Diaminotoluene (B146830) sulfate (B86663) (2,5-TDS) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide: Common Issues with 2,5-TDS Solutions
| Issue | Possible Cause | Recommended Solution |
| Solution turns brown or darkens rapidly. | Oxidation of 2,5-Diaminotoluene sulfate by atmospheric oxygen. | Prepare fresh solutions daily and use immediately. If storage is necessary, add an antioxidant such as sodium sulfite (B76179) or ascorbic acid. Store the solution in a tightly sealed container, protected from light, and at a low temperature (2-8°C). Consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon. |
| Precipitate forms in the solution. | The solubility of 2,5-TDS in water is limited (approximately 5.03 g/L at 20°C).[1] Changes in temperature or pH can also affect solubility. | Ensure the concentration does not exceed the solubility limit at the working temperature. If a precipitate forms upon cooling, gently warm the solution to redissolve before use. Maintain a consistent pH, as the solubility of the sulfate salt can be pH-dependent. |
| Inconsistent experimental results. | Degradation of the 2,5-TDS solution due to oxidation can lead to lower effective concentrations and the presence of interfering byproducts. | Always use freshly prepared and stabilized solutions for critical experiments. Implement a quality control check, such as UV-Vis spectrophotometry, to assess the integrity of the solution before use. |
| Solution discoloration despite using an antioxidant. | The concentration of the antioxidant may be insufficient, or the storage conditions may be too harsh. The chosen antioxidant may not be effective at the solution's pH. | Increase the concentration of the antioxidant within a reasonable range (see protocols below). Optimize storage conditions by ensuring airtight seals, complete light protection, and consistent low temperatures. If using ascorbic acid, ensure the pH of the solution is acidic, as its antioxidant activity is pH-dependent.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A1: this compound is an aromatic amine, a class of compounds known to be susceptible to oxidation when exposed to air (atmospheric oxygen).[5] This oxidation process leads to the formation of colored byproducts, causing the solution to darken over time. The rate of this discoloration can be accelerated by exposure to light and elevated temperatures.
Q2: What are the most common antioxidants used to stabilize 2,5-TDS solutions?
A2: The most commonly recommended antioxidants for stabilizing aromatic amine solutions are sodium sulfite and ascorbic acid. Sodium sulfite is a reducing agent that can suppress the oxidation of various compounds.[6] Ascorbic acid (Vitamin C) is another effective antioxidant, particularly in acidic conditions.[4][7]
Q3: How should I store my 2,5-TDS solutions to minimize oxidation?
A3: For optimal stability, solutions should be stored in airtight containers to minimize contact with oxygen. Amber glass vials or containers wrapped in aluminum foil are recommended to protect the solution from light. Storage at low temperatures (2-8°C) will also slow down the rate of oxidation. For long-term storage, purging the solution and the container's headspace with an inert gas like nitrogen or argon is advisable.
Q4: What is the expected shelf-life of a stabilized 2,5-TDS solution?
A4: The shelf-life of a stabilized 2,5-TDS solution will depend on the concentration of the antioxidant, the storage conditions, and the acceptable level of degradation for your specific application. With the addition of an appropriate antioxidant and proper storage (refrigerated, protected from light, and in a sealed container), the solution's stability can be extended from hours to several days or even weeks. It is always best practice to prepare solutions as fresh as possible. For long-term studies, it is recommended to validate the stability over the intended period of use.
Q5: Can I use a combination of antioxidants?
A5: While combination antioxidant systems are used in some applications, for most laboratory purposes, a single, well-chosen antioxidant at an appropriate concentration is sufficient. If you find that a single antioxidant is not providing the required stability, you could consider a combination, but this would require additional validation to ensure compatibility and effectiveness.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Sodium Sulfite
This protocol describes the preparation of a 2,5-TDS solution stabilized with sodium sulfite.
Materials:
-
This compound (reagent grade)
-
Sodium sulfite (anhydrous, reagent grade)
-
Deionized water (or appropriate solvent for your experiment)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
-
Amber glass storage bottle
Procedure:
-
Determine the required volume and concentration of your 2,5-TDS solution.
-
Weigh the required amount of this compound and transfer it to a volumetric flask.
-
Weigh the sodium sulfite. A general starting concentration for sodium sulfite is 0.1% (w/v). For example, for a 100 mL solution, you would add 0.1 g of sodium sulfite.
-
Add the sodium sulfite to the volumetric flask containing the 2,5-TDS.
-
Add approximately 80% of the final volume of deionized water to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the solids completely.
-
Once dissolved, bring the solution to the final volume with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass storage bottle and seal it tightly.
-
Store the solution at 2-8°C and protected from light.
Protocol 2: Preparation of a Stabilized this compound Solution using Ascorbic Acid
This protocol details the preparation of a 2,5-TDS solution stabilized with ascorbic acid, taking into account the pH dependence of its antioxidant activity.
Materials:
-
This compound (reagent grade)
-
L-Ascorbic acid (reagent grade)
-
Deionized water (or appropriate solvent)
-
pH meter and calibration buffers
-
Dilute solutions of a non-reactive acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
-
Amber glass storage bottle
Procedure:
-
Determine the required volume and concentration of your 2,5-TDS solution.
-
Weigh the required amount of this compound and transfer it to a beaker with a magnetic stir bar.
-
Add approximately 80% of the final volume of deionized water and start stirring to dissolve the 2,5-TDS.
-
Measure the initial pH of the solution. A saturated aqueous solution of 2,5-TDS is acidic, with a pH of approximately 2.47.[1]
-
Adjust the pH if necessary. Ascorbic acid is generally more effective in acidic conditions. If your experimental conditions require a different pH, be aware that the stability of the solution may be affected.
-
Weigh the ascorbic acid. A common starting concentration for ascorbic acid is 0.1% to 0.5% (w/v).
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Add the ascorbic acid to the stirring solution and allow it to dissolve completely.
-
Transfer the solution to a volumetric flask.
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Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Stopper the flask and invert it several times for thorough mixing.
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Transfer the solution to a labeled amber glass storage bottle , seal tightly, and store at 2-8°C, protected from light.
Quantitative Data on Solution Stability (Illustrative)
The following tables provide illustrative data on the stability of 2,5-TDS solutions under various conditions. This data is intended to demonstrate the expected trends and the importance of using antioxidants and proper storage.
Table 1: Effect of Antioxidants on the Stability of a 1 mg/mL 2,5-TDS Solution at Room Temperature (20-25°C) Exposed to Light.
| Time (hours) | No Antioxidant (% Remaining) | 0.1% Sodium Sulfite (% Remaining) | 0.1% Ascorbic Acid (pH 4) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 99 | 98 |
| 6 | 60 | 98 | 96 |
| 12 | 40 | 96 | 93 |
| 24 | <20 | 92 | 88 |
Table 2: Effect of Storage Temperature on the Stability of a 1 mg/mL 2,5-TDS Solution with 0.1% Sodium Sulfite (Protected from Light).
| Time (days) | Room Temperature (20-25°C) (% Remaining) | Refrigerated (2-8°C) (% Remaining) |
| 0 | 100 | 100 |
| 1 | 92 | 99 |
| 3 | 80 | 97 |
| 7 | 65 | 95 |
| 14 | 45 | 91 |
Visualizations
Caption: Workflow for preparing and storing stabilized 2,5-TDS solutions.
Caption: Factors influencing the stability of 2,5-TDS solutions.
References
- 1. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 2. Increased antioxidant reactivity of vitamin C at low pH in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 6. Sodium sulfite as an antioxidant in the acid hydrolysis of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
optimizing reaction conditions for 2,5-diaminotoluene sulfate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-diaminotoluene (B146830) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,5-diaminotoluene sulfate?
A1: The two primary starting materials are o-toluidine (B26562) and 2-methyl-4-nitroaniline (B30703). The o-toluidine route involves a two-step process of diazotization-coupling followed by reductive cleavage.[1][2][3] The 2-methyl-4-nitroaniline route is a more direct reduction.[4]
Q2: What are the key steps in the synthesis of this compound from o-toluidine?
A2: The synthesis from o-toluidine generally involves:
-
Diazotization and Coupling: o-Toluidine undergoes a diazo-coupling reaction in the presence of sodium nitrite (B80452) and an inorganic acid to form 2-aminoazotoluene.[1][2]
-
Reductive Hydrogenolysis: The azo bond of 2-aminoazotoluene is cleaved through reduction using metals (like zinc or iron) or catalytic hydrogenation (using Raney-Ni or Pd/C) to yield 2,5-diaminotoluene.[1][2][5]
-
Byproduct Removal: The byproduct o-toluidine is typically removed by steam distillation.[1][2]
-
Purification: The aqueous solution of 2,5-diaminotoluene is purified using activated carbon.[2][5]
-
Salt Formation: Sulfuric acid is added to the purified solution to precipitate this compound.[1][2]
Q3: What are the advantages of the "green synthesis" method starting from 2-methyl-4-nitroaniline?
A3: The green synthesis method using 2-methyl-4-nitroaniline with a magnetic solid base catalyst and hydrazine (B178648) hydrate (B1144303) as a reducing agent offers several advantages, including potentially higher yields, lower environmental pollution, and milder reaction conditions compared to traditional methods that may involve high pressure and harsh chemicals.[4]
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary depending on the chosen method and optimization of reaction conditions. Reported yields for methods starting from o-toluidine are in the range of 70-86%.[3][5] One specific example achieved a yield of 81.41% with a purity of 99.65%.[1] The green synthesis route from 2-methyl-4-nitroaniline has reported yields between 70% and 80%.[4]
Q5: What are the main safety concerns associated with the synthesis of this compound?
A5: this compound is toxic if swallowed and may cause skin irritation or allergic reactions.[6][7][8] A significant concern is the presence of the carcinogenic byproduct o-toluidine in the final product, which necessitates effective purification steps.[5] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn, and all procedures should be conducted in a well-ventilated fume hood.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete diazotization or coupling reaction. | Ensure the temperature is maintained between 0-25°C during this step. Verify the molar ratios of reactants as specified in the protocol.[1][2] |
| Inefficient reduction of 2-aminoazotoluene. | Check the activity of the catalyst (Raney-Ni or Pd/C) or the metal reducer (zinc or iron powder). Ensure proper temperature (50-102°C) and pressure (0.5-1.2 MPa for catalytic hydrogenation) are maintained.[1][2] | |
| Loss of product during purification. | Minimize the number of transfer steps. Ensure the pH is optimized during activated carbon treatment to prevent product loss. | |
| Product Contamination with o-Toluidine | Incomplete removal of byproduct after reduction. | Extend the duration of steam distillation to ensure all o-toluidine is removed.[1][5] |
| Ineffective purification. | Employ multiple adsorptions with activated carbon. A combination of alkaline and acidic activated carbon treatment can be effective.[2][5] | |
| Poor Product Color (not white or off-white) | Presence of colored impurities from side reactions. | Ensure thorough decolorization with activated carbon. Repeat the decolorization step until the filtrate is light yellow and transparent before adding sulfuric acid.[2] |
| Oxidation of the product. | Handle the 2,5-diaminotoluene solution and the final product under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent air oxidation. | |
| Difficulty in Filtration | Very fine crystals precipitated. | Control the cooling rate during the precipitation of this compound. Slower cooling can lead to larger crystals that are easier to filter.[2] |
Data Presentation
Table 1: Optimized Reaction Conditions for Synthesis from o-Toluidine
| Parameter | Value | Reference |
| Diazotization & Coupling Temperature | 0 - 30 °C | [1] |
| Molar Ratio (Inorganic Acid:Sodium Nitrite:o-Toluidine) | 1.10-2.50 : 0.98-1.02 : 2 | [1] |
| Reduction Temperature (Metal) | 90 - 102 °C | [1] |
| Reduction Temperature (Catalytic) | 50 - 70 °C | [2] |
| Hydrogenation Pressure | 0.5 - 1.2 MPa | [2] |
| Catalyst Loading (Raney-Ni) | 10 - 15% of 2-aminoazotoluene weight | [1][2] |
| Purification pH (Weak Acidic Adsorption) | 5.5 - 6.5 | [2] |
| Precipitation Temperature | 0 - 10 °C | [2] |
Table 2: Reaction Conditions for Green Synthesis from 2-Methyl-4-nitroaniline
| Parameter | Value | Reference |
| Reactants | 2-methyl-4-nitroaniline, hydrazine hydrate | [4] |
| Catalyst | Magnetic magnesium-aluminum hydrotalcite solid base | [4] |
| Catalyst Loading | 1 - 5% (w/w of 2-methyl-4-nitroaniline) | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | 50 - 100 °C | [4] |
| Reaction Time | 5 - 10 hours | [4] |
Experimental Protocols
Protocol 1: Synthesis from o-Toluidine
Step 1: Synthesis of 2-Aminoazotoluene
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Prepare an aqueous solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid).
-
Dissolve o-toluidine in the acid solution and cool the mixture to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite while maintaining the temperature below 10°C to perform the diazotization.
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Allow the reaction to proceed with self-coupling to form 2-aminoazotoluene as a precipitate.
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Filter the precipitate and wash with cold water.
Step 2: Reductive Hydrogenolysis of 2-Aminoazotoluene
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In a suitable reactor, suspend the 2-aminoazotoluene in water.
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Add a catalyst such as Raney-Ni (10-15% by weight of the azo compound).[1][2]
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Pressurize the reactor with hydrogen gas to 0.5-1.2 MPa.[2]
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Heat the mixture to 50-70°C and stir for 5-10 hours until the reaction is complete (monitored by TLC or HPLC).[2]
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After the reaction, depressurize the reactor and heat to steam distill the byproduct o-toluidine.
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Filter the hot solution to remove the catalyst.
Step 3: Purification and Salt Formation
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Cool the filtrate containing 2,5-diaminotoluene.
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Add activated carbon to the solution and stir at 60-80°C for decolorization.[2]
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Filter the solution. Adjust the pH to 5.5-6.5 with sulfuric acid, and perform another activated carbon treatment.[2]
-
Repeat the acidic activated carbon treatment until the filtrate is a light yellow, transparent solution.[2]
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Cool the purified solution to 0-10°C and slowly add concentrated sulfuric acid to precipitate this compound.[2]
-
Filter the white precipitate, wash with cold ethanol, and dry under vacuum.
Protocol 2: Green Synthesis from 2-Methyl-4-nitroaniline
-
In a three-necked flask, add 2-methyl-4-nitroaniline, ethanol, and the magnetic magnesium-aluminum hydrotalcite solid base catalyst (e.g., 5% by weight of the nitroaniline).[4]
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Stir the mixture and heat to 50°C to dissolve the solid.
-
Slowly add hydrazine hydrate dropwise over 1 hour.
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Maintain the reaction at 50°C for 5 hours.[4]
-
Filter the hot reaction mixture to remove the catalyst.
-
Add water to the filtrate to induce precipitation.
-
Cool the solution to below 0°C and allow white crystals of 2,5-diaminotoluene to form.
-
Filter the product, wash with cold water, and dry.
-
To obtain the sulfate salt, dissolve the 2,5-diaminotoluene in a minimal amount of hot water, and then add a stoichiometric amount of sulfuric acid.
-
Cool the solution to precipitate this compound, filter, and dry.
Visualizations
Caption: Synthesis pathway of this compound from o-toluidine.
Caption: Green synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 2. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 3. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 4. Green synthetic method of 2,5-diaminotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. jayorganics.com [jayorganics.com]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
issues with 2,5-diaminotoluene sulfate purity and purification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-diaminotoluene (B146830) sulfate (B86663) (2,5-TDAS). The focus is on addressing common issues related to product purity and purification methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of commercial 2,5-diaminotoluene sulfate?
A1: Commercial this compound is typically a solid that ranges in color from white to light yellow or even light red powder or crystals.[1] The color variation can be indicative of trace impurities or slight oxidation. Standard commercial grades usually have a purity of >98.0% as determined by HPLC.[2] Some suppliers may offer grades with a minimum purity of 95%.[3]
Q2: My batch of this compound is darker than expected (e.g., tan or light purple). What could be the cause?
A2: Discoloration is often due to the presence of oxidation products or residual impurities from the synthesis process. Aromatic amines are susceptible to air oxidation, which can form colored compounds. The presence of metallic impurities can also catalyze this degradation. Proper storage is crucial to minimize discoloration.[4][5]
Q3: What are the most common impurities found in this compound?
A3: A primary impurity of concern, particularly in cosmetic applications, is o-toluidine (B26562), which is a byproduct of some common synthesis routes.[6] High-purity grades are specifically treated to reduce the o-toluidine content to very low levels, often below 10 ppm.[6][7] Other potential impurities include isomers (like 3,4-diaminotoluene), starting materials from the synthesis (e.g., 2-amino-5-nitrotoluene), and inorganic salts.[8]
Q4: How should I properly store this compound to maintain its purity?
A4: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is incompatible with strong oxidizing agents and strong bases, so it should be stored away from these substances.[9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation and degradation.
Q5: What analytical methods are recommended for assessing the purity of my sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[11] Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.[5]
Troubleshooting Guide
Issue: Inconsistent or poor experimental results.
If you are experiencing issues such as poor yield, unexpected side products, or lack of reactivity, the purity of your this compound may be a contributing factor.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process to determine if your material requires purification.
Caption: Troubleshooting workflow for assessing 2,5-TDAS purity.
Purity Specifications and Purification Outcomes
The following table summarizes typical purity levels for this compound and the expected outcome after purification.
| Grade/Method | Purity Level (%) | Key Impurity (o-toluidine) | Source(s) |
| Standard Commercial Grade | 95 - 98% | Not always specified | [2][3] |
| High-Purity Commercial Grade | >98.0% | < 8 ppm | [7] |
| After Patent Purification Method | >99.5% | < 10 ppm | [6] |
| After Laboratory Recrystallization | >99.0% (Expected) | Significantly Reduced | N/A |
Experimental Protocols for Purification
Method 1: Purification by Recrystallization
Recrystallization is a standard technique used to purify solid compounds.[12] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. Given that this compound is soluble in water, an aqueous recrystallization is appropriate.[1]
Materials:
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Crude this compound
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Deionized water (as the solvent)
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Activated carbon (decolorizing agent)
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Erlenmeyer flasks
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Heating source (hot plate)
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Büchner funnel and filter flask
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Filter paper
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Ice bath
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of 2,5-TDAS.
Detailed Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture gently while stirring until the solid is completely dissolved. Avoid adding excessive water.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount (approx. 1-2% by weight of your compound) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes. The activated carbon will adsorb colored impurities.[6]
-
Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated Büchner or gravity funnel). Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[13]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from their surface.
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Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a low temperature.
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Purity Confirmation: Re-analyze the purified product using HPLC to confirm the increase in purity.
References
- 1. This compound | 615-50-9 [chemicalbook.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. toluene-2,5-diamine sulfate, 615-50-9 [thegoodscentscompany.com]
- 4. jayorganics.com [jayorganics.com]
- 5. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. patents.justia.com [patents.justia.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | Semantic Scholar [semanticscholar.org]
- 12. mt.com [mt.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
unexpected color changes in 2,5-diaminotoluene sulfate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-diaminotoluene (B146830) sulfate (B86663). Unexpected color changes during experimental reactions are a common challenge, and this guide offers insights into the causes and solutions.
Troubleshooting Guide: Unexpected Color Changes
Discoloration in reactions involving 2,5-diaminotoluene sulfate is often a sign of product degradation, primarily through oxidation. The following guide provides a systematic approach to identifying and mitigating these issues.
Problem: Reaction mixture turns yellow, brown, or purple unexpectedly.
This is the most common issue and typically indicates the oxidation of the aromatic amine.
| Potential Cause | Recommended Action | Rationale |
| Exposure to Atmospheric Oxygen | 1. Inert Atmosphere: Purge all reaction vessels with an inert gas (e.g., argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment.[1] 2. Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication. | Aromatic amines, particularly in their free base form, are highly susceptible to air oxidation, which leads to the formation of colored polymeric byproducts.[2] The sulfate salt is more stable but can still oxidize, especially in solution. |
| Presence of Oxidizing Agents | 1. Reagent Purity: Ensure all reagents, especially solvents, are free from peroxide impurities. Test for peroxides and purify solvents if necessary. 2. Avoid Incompatible Reagents: Do not use or have contaminants of strong oxidizing agents unless they are a controlled part of the reaction mechanism. | Peroxides and other oxidizing species will accelerate the degradation of this compound, leading to rapid color formation. |
| Incorrect pH of the Reaction Medium | 1. pH Control: Maintain a slightly acidic pH if the reaction conditions allow. The sulfate salt is more stable at a lower pH.[3] 2. Buffering: If compatible with the reaction, use a suitable buffer system to maintain a stable pH. | The free amine is more susceptible to oxidation. A lower pH keeps the compound in its more stable protonated (sulfate salt) form. In hair dye formulations, pH is carefully controlled to manage the rate of oxidation.[4] |
| Elevated Temperature | 1. Lower Reaction Temperature: If the reaction kinetics permit, conduct the experiment at a lower temperature. 2. Minimize Heating Time: If heating is necessary, keep the duration as short as possible. | High temperatures can accelerate the rate of oxidation and other degradation reactions, leading to the formation of colored impurities.[5][6] |
| Presence of Metal Ion Contaminants | 1. Use High-Purity Reagents and Solvents: Ensure reagents and solvents are free from trace metal ions. 2. Chelating Agents: If the reaction chemistry allows, consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation. | Metal ions, such as iron or copper, can act as catalysts for the oxidation of aromatic amines. |
| Light Exposure | 1. Protect from Light: Conduct reactions in amber glassware or cover the reaction vessel with aluminum foil to exclude light. | Photo-oxidation can be a contributing factor to the degradation of aromatic amines.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure 2,5-diaminotoluene is a colorless crystalline solid.[2] However, commercial samples of the free base are often colored due to air oxidation.[2] The sulfate salt is generally more stable and is typically an off-white to pinkish-white or light tan to light purple powder.[3][7] Significant deviation from these colors, especially deep yellow, brown, or purple, suggests the presence of impurities or degradation products.
Q2: What are the primary degradation products that cause color?
A2: While specific spectral data for all colored byproducts of this compound are not extensively published, the degradation of aromatic amines typically involves oxidation to form nitroso and nitro compounds, as well as polymerization to form complex, highly colored azo and azoxy compounds. These compounds contain chromophores that absorb visible light, resulting in the observed discoloration.
Q3: How can I minimize color formation during workup and purification?
A3: During workup, it is crucial to continue to minimize exposure to air and heat. If performing extractions, use degassed solvents. For chromatographic purification, consider using a mobile phase that has been sparged with an inert gas. Evaporation of solvents should be done at the lowest practical temperature and under a vacuum or a stream of inert gas.[1]
Q4: Can I use antioxidants to prevent color changes?
A4: Yes, in some applications, the addition of an antioxidant can be effective. Common antioxidants used to stabilize organic molecules include butylated hydroxytoluene (BHT) or certain hydroxylamines. However, you must first verify that the antioxidant does not interfere with your intended reaction chemistry.
Q5: How does pH affect the stability and color of this compound solutions?
A5: this compound is the salt of a weak base and a strong acid. In aqueous solutions, it creates a slightly acidic environment (a saturated solution has a pH of approximately 2.47).[3] In this acidic state, the amine groups are protonated, which significantly reduces their susceptibility to oxidation. As the pH increases and the amine groups are deprotonated to the free base form, the rate of oxidation and subsequent color formation will increase. Therefore, maintaining a slightly acidic pH is generally recommended for storage and during reactions where chemically permissible.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation During a Reaction
This protocol outlines best practices for setting up a reaction to minimize color formation due to oxidation.
-
Vessel Preparation:
-
Select a reaction vessel appropriate for the scale of your experiment (e.g., a round-bottom flask). If the reaction is light-sensitive, use amber glassware or wrap the vessel in aluminum foil.
-
Dry the vessel thoroughly in an oven and allow it to cool to room temperature in a desiccator.
-
-
Inert Atmosphere Setup:
-
Assemble the reaction apparatus (e.g., with a condenser and gas inlet/outlet).
-
Purge the entire system with a dry, inert gas such as argon or nitrogen for 10-15 minutes. Ensure a gentle, continuous flow of the inert gas throughout the reaction.[1]
-
-
Reagent Preparation and Addition:
-
Use high-purity this compound.
-
Use freshly purified or degassed solvents. To degas a solvent, sparge it with an inert gas for 15-20 minutes prior to use.
-
Dissolve the this compound and other reagents in the degassed solvent under the inert atmosphere.
-
Add reagents via syringe through a septum or as solids under a positive flow of inert gas.
-
-
Reaction Conditions:
-
Maintain the inert atmosphere throughout the reaction.
-
If possible, run the reaction at room temperature or below. If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Minimize the heating time.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature under the inert atmosphere.
-
Conduct any aqueous workup using degassed water.
-
During extractions, ensure the separatory funnel is purged with inert gas before use.
-
Dry the organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Store the final product under an inert atmosphere and protected from light.
-
Visualizations
Logical Workflow for Troubleshooting Color Changes
Caption: A decision-making workflow for troubleshooting unexpected color changes.
Oxidation Pathway of Aromatic Amines
Caption: Generalized pathway for the oxidation of aromatic amines leading to colored products.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
Technical Support Center: Managing Allergic Reactions to 2,5-Diaminotoluene Sulfate in the Laboratory
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing allergic reactions to 2,5-diaminotoluene (B146830) sulfate (B86663) in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2,5-diaminotoluene sulfate and why is it a concern in the lab?
A1: this compound is an aromatic amine commonly used in laboratory research and as an intermediate in the synthesis of dyes.[1] It is classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction known as allergic contact dermatitis.[2][3] Once an individual is sensitized, even exposure to very small amounts can trigger a significant skin reaction.[4]
Q2: What are the symptoms of an allergic reaction to this compound?
A2: Symptoms of an allergic skin reaction may include redness, itching, swelling, and the formation of a bumpy rash.[4] In more severe cases, blistering and weeping of the skin can occur. These symptoms are characteristic of a Type IV delayed hypersensitivity reaction, which typically develops 24 to 72 hours after exposure.
Q3: Can I develop an allergy to this compound even if I've used it before without any problems?
A3: Yes. Sensitization is a process that occurs over time with repeated exposure. It is possible to handle a chemical for a period without any issue before developing an allergy.[4] Therefore, it is crucial to always handle this compound with appropriate personal protective equipment and engineering controls.
Q4: Are there any long-term health effects associated with exposure to this compound?
A4: The primary long-term health effect of concern is the development of permanent skin sensitization. Once sensitized, an individual may experience allergic reactions upon subsequent exposures for the rest of their life, potentially impacting their ability to work with this and structurally related chemicals.[5]
Q5: What should I do if I suspect I have developed an allergy to this compound?
A5: If you suspect you have developed an allergy, it is crucial to report your symptoms to your supervisor and seek medical attention from a healthcare professional, preferably one with experience in occupational medicine. It is important to avoid further contact with the chemical until you have been evaluated.
Section 2: Troubleshooting Guides
This section provides troubleshooting for common issues encountered when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Skin irritation or rash after handling the chemical | - Inadequate or compromised Personal Protective Equipment (PPE). - Accidental skin contact during handling or transfer. - Contamination of work surfaces or equipment. | - Immediately follow the "Protocol for Accidental Skin Exposure" outlined in Section 3. - Review and reassess the adequacy of your PPE. Ensure gloves are of the correct material and are changed frequently.[2][6] - Review your handling procedures to identify and mitigate potential sources of exposure. - Decontaminate all potentially contaminated surfaces and equipment according to the "Protocol for Spill Decontamination" in Section 3. |
| Persistent chemical odor in the laboratory | - Inadequate ventilation. - Improper storage of the chemical. - Spillage that has not been properly cleaned. | - Ensure all work with this compound is performed in a certified chemical fume hood.[7] - Verify that the chemical container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.[6][7] - Thoroughly inspect the work area for any spills and decontaminate as necessary. |
| Visible powder residue on benchtops or equipment | - Poor handling techniques leading to dust generation. - Spillage during weighing or transfer. | - Minimize dust generation by handling the solid material carefully.[7] - Weigh the chemical in a chemical fume hood or a balance enclosure with appropriate ventilation. - Clean all surfaces with a damp cloth after handling to remove any residual powder. Dispose of cleaning materials as hazardous waste. |
Section 3: Experimental Protocols
Protocol for Accidental Skin Exposure
This protocol should be followed immediately upon any skin contact with this compound.
-
Immediate Action:
-
Decontamination:
-
After the initial 15-minute flush, gently wash the affected area with soap and water.
-
Do not scrub the skin, as this can increase absorption of the chemical.
-
-
Seek Medical Attention:
-
Inform your supervisor of the exposure.
-
Seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
-
-
Reporting:
-
Complete an incident report form as per your institution's policy.
-
Protocol for Accidental Eye Exposure
-
Immediate Action:
-
Immediately proceed to the nearest emergency eyewash station.
-
Hold the eyelids open and flush the eyes with a continuous stream of water for at least 15 minutes.
-
-
Seek Medical Attention:
-
After flushing, seek immediate medical attention from an ophthalmologist or emergency services.
-
Provide the medical personnel with the SDS for this compound.
-
-
Reporting:
-
Inform your supervisor and complete an incident report.
-
Protocol for Spill Decontamination
This protocol is for minor spills of this compound powder. For large spills, evacuate the area and follow your institution's emergency procedures.
-
Restrict Access:
-
Alert personnel in the immediate area and restrict access to the spill.
-
-
Wear Appropriate PPE:
-
Contain and Clean the Spill:
-
Gently cover the spill with an absorbent material to avoid generating dust.
-
If appropriate, moisten the spilled material slightly with water to prevent it from becoming airborne.[2]
-
Carefully sweep the spilled substance into a designated hazardous waste container.[2]
-
Use a wet cloth to wipe the spill area to remove any remaining residue.
-
-
Decontaminate Surfaces:
-
A decontamination solution can be prepared for aromatic amines. For example, a solution containing glutaraldehyde (B144438) may be used, but must be handled with care due to its own hazards.[9] Always follow validated procedures for decontamination.
-
Alternatively, after the initial cleanup, wash the area with a detergent solution followed by a water rinse.[10]
-
-
Dispose of Waste:
-
All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be disposed of as hazardous waste in a properly labeled, sealed container.
-
Section 4: Data Presentation
Personal Protective Equipment (PPE) Selection Guide
The following table provides guidance on selecting the appropriate PPE for various tasks involving this compound.
| Task | Minimum PPE Requirements | Recommended Additional PPE |
| Weighing and preparing solutions | - Safety goggles with side shields - Lab coat - Nitrile gloves (double-gloving recommended)[11][12] | - Face shield - Chemical-resistant apron |
| Handling solutions and performing reactions | - Safety goggles with side shields - Lab coat - Nitrile gloves | - Chemical-resistant apron |
| Cleaning up minor spills | - Safety goggles with side shields - Lab coat - Nitrile gloves (double-gloving recommended)[11][12] | - Respirator (if significant dust is present) |
| Handling waste | - Safety goggles with side shields - Lab coat - Nitrile gloves | - Chemical-resistant apron |
Quantitative Data on Allergic Reactions
Specific data on the prevalence of allergic reactions to this compound in a laboratory setting is limited. However, data from studies on hairdressers, who are occupationally exposed to this chemical in hair dyes, can provide some insight into its sensitizing potential. It is important to note that exposure scenarios in a laboratory can differ significantly from those in a salon.
-
The American Contact Dermatitis Society named toluene-2,5-diamine sulfate the "Allergen of the Year for 2025" to raise awareness of its role as a contact allergen.[5]
-
There is substantial cross-reactivity between this compound and p-phenylenediamine (B122844) (PPD), another common hair dye allergen.[5]
Section 5: Visualizations
Signaling Pathway of Allergic Contact Dermatitis
Allergic reactions to this compound are a form of Type IV delayed-type hypersensitivity. The chemical acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein in the skin.[3] This diagram illustrates the general signaling pathway for hapten-induced allergic contact dermatitis.
Caption: General signaling pathway of hapten-induced allergic contact dermatitis.
Experimental Workflow for Managing Skin Exposure
This workflow outlines the immediate steps to take following accidental skin contact with this compound.
Caption: Immediate workflow for managing accidental skin exposure.
Logical Relationship for Troubleshooting Skin Irritation
This diagram illustrates the logical steps to troubleshoot the cause of skin irritation when working with this compound.
Caption: Troubleshooting logic for identifying the cause of skin irritation.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. research.wayne.edu [research.wayne.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. cwu.edu [cwu.edu]
- 7. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
improving the stability of 2,5-diaminotoluene sulfate stock solutions
Welcome to the technical support center for 2,5-Diaminotoluene (B146830) Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of 2,5-diaminotoluene sulfate stock solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is the sulfate salt of 2,5-diaminotoluene, an aromatic amine.[1] In research, it is primarily used as a chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP), in various assays like ELISA and western blotting.[2][3][4] It is also utilized in histochemical staining to visualize enzyme activity in tissue sections.
Q2: Why is the stability of my this compound stock solution a concern?
A2: 2,5-Diaminotoluene, like other aromatic amines, is susceptible to air oxidation.[5] This degradation process leads to the formation of colored polymeric products, which can result in a discolored (often pink to brown) solution. This discoloration indicates a loss of the active compound and the presence of impurities that can interfere with your experiments, leading to high background signals or inaccurate results. The sulfate salt form enhances its stability compared to the free base by protonating the amine groups, making them less susceptible to oxidation.
Q3: How should I store my this compound powder and stock solutions?
A3: The solid powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light, strong oxidizing agents, and strong bases.[1] Stock solutions should be protected from light and stored at low temperatures (2-8°C) to minimize degradation. For long-term storage, aliquoting and freezing (-20°C) is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use a discolored this compound solution for my experiments?
A4: It is strongly advised not to use a discolored solution. The discoloration is a visual indicator of degradation and the presence of oxidation products. These byproducts can lead to unreliable and non-reproducible results in sensitive assays.
Troubleshooting Guides
Issue 1: Stock solution appears discolored (pink, yellow, or brown) upon preparation or after a short period of storage.
| Possible Cause | Troubleshooting Step |
| Oxidation due to air exposure | Prepare solutions fresh whenever possible. If storing, minimize headspace in the storage container by using an appropriate sized vial. Consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. |
| Inappropriate solvent pH | This compound is most stable in acidic conditions.[6] Ensure your solvent is not alkaline. For aqueous solutions, using a slightly acidic buffer (e.g., pH 5.0-6.5) can improve stability compared to neutral or alkaline water.[5] |
| Exposure to light | Photodegradation can contribute to discoloration.[7][8][9] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
| Contamination of solvent or container | Use high-purity, deionized water or an appropriate buffer. Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents or alkaline substances. |
Issue 2: High background signal in peroxidase-based assays (e.g., ELISA, Western Blot).
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution | The presence of oxidized products in the stock solution can lead to a high background signal. Prepare a fresh solution and re-run the assay. |
| Sub-optimal substrate concentration | An excessively high concentration of the substrate can lead to a rapid, uncontrolled reaction and high background. Titrate the this compound concentration to find the optimal level for your specific assay. |
| Cross-reactivity or non-specific binding of antibodies | This is a common issue in immunoassays. Ensure you are using an appropriate blocking buffer and that your antibodies are specific for the target antigen.[10] |
| Insufficient washing steps | Inadequate washing between steps can leave residual reagents, including the enzyme conjugate, leading to a high background. Optimize your washing protocol by increasing the number of washes or the volume of wash buffer.[11] |
Issue 3: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in stock solution preparation | Prepare a larger batch of stock solution, aliquot it into single-use volumes, and store them appropriately. This ensures consistency across multiple experiments. Avoid repeated freeze-thaw cycles. |
| Pipetting errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Fluctuations in incubation time or temperature | Adhere strictly to the incubation times and temperatures specified in your protocol. Use a calibrated incubator to maintain a consistent temperature. |
| Using reagents from different kits or lots | Reagents from different kits or lots may have slight variations in concentration or activity. For a series of related experiments, it is best to use reagents from the same kit and lot number.[12] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution for use in research applications.
Materials:
-
This compound powder
-
High-purity, deionized water
-
0.1 M Citrate (B86180) buffer (pH 5.5)
-
Hydroxylamine (B1172632) hydrochloride (as an antioxidant, optional)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Solvent: Use 0.1 M citrate buffer (pH 5.5). For enhanced stability, consider adding an antioxidant like hydroxylamine hydrochloride to a final concentration of 0.01-0.1%.
-
Weigh the Powder: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the powder to the prepared solvent to achieve the desired final concentration (e.g., 10 mg/mL). Mix gently by vortexing or inverting the tube until the powder is completely dissolved. Avoid vigorous shaking to minimize aeration.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials to minimize headspace and protect from light.
-
Short-term Storage: For use within a few days, store the aliquots at 2-8°C.
-
Long-term Storage: For longer storage, flash-freeze the aliquots and store them at -20°C.
Protocol for Stability Assessment of this compound Stock Solutions
This protocol outlines a method to quantify the stability of your prepared stock solutions over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare Stock Solutions: Prepare your this compound stock solutions under different conditions you wish to test (e.g., different pH buffers, with/without antioxidants, different storage temperatures, and light/dark conditions).
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot from each solution and dilute it to a suitable concentration for HPLC analysis. This will serve as your baseline (100% concentration).
-
Storage: Store the remaining aliquots under their designated conditions.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A suitable method could involve a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like phosphoric or formic acid, with UV detection.[2][3]
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of the remaining compound relative to the initial (Time 0) measurement.
-
Data Presentation: Summarize the degradation data in a table to compare the stability under different conditions.
Quantitative Data Summary
The following tables are illustrative and should be populated with data from your own stability studies, as degradation rates can be influenced by the specific conditions and purity of the reagents used.
Table 1: Effect of pH and Temperature on the Stability of this compound (1 mg/mL) in Aqueous Buffers (Stored in the Dark)
| Days | pH 5.5 at 4°C (% Remaining) | pH 7.0 at 4°C (% Remaining) | pH 8.5 at 4°C (% Remaining) | pH 7.0 at 25°C (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 7 | >99 | 95 | 80 | 85 |
| 14 | >98 | 90 | 65 | 70 |
| 30 | >95 | 82 | 40 | 50 |
Table 2: Effect of Light Exposure and Antioxidant on the Stability of this compound (1 mg/mL) in pH 7.0 Buffer at 25°C
| Days | Stored in Dark (% Remaining) | Exposed to Ambient Light (% Remaining) | Stored in Dark with 0.1% Hydroxylamine HCl (% Remaining) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 90 | >99 |
| 3 | 94 | 75 | >99 |
| 7 | 85 | 50 | 98 |
Visualizations
References
- 1. jayorganics.com [jayorganics.com]
- 2. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. youtube.com [youtube.com]
- 5. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 6. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photochemical degradation of the hazardous dye Safranin-T using TiO2 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bosterbio.com [bosterbio.com]
common contaminants in 2,5-diaminotoluene sulfate and their effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common contaminants in 2,5-diaminotoluene (B146830) sulfate (B86663) and their potential effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial 2,5-diaminotoluene sulfate?
A1: Commercially available this compound may contain several types of impurities stemming from the synthesis process and degradation. The most common contaminants include:
-
Isomeric Impurities: Other isomers of diaminotoluene, such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-diaminotoluene, can be present.[1]
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Starting Materials and Intermediates: Residual amounts of the starting material, o-toluidine (B26562), and intermediates from the synthesis process may be present.[2][3][4] o-Toluidine is a notable impurity due to its classification as a carcinogen.[5]
-
Inorganic Salts and Metals: Commercial grades may specify limits for residue on ignition and iron content.[6]
-
Solvent Residues: Solvents used during synthesis and purification steps might be retained in the final product.[5]
-
Oxidation Products: As an aromatic diamine, 2,5-diaminotoluene is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.
Q2: How can these impurities affect my experimental results?
A2: The presence of contaminants in this compound can have significant impacts on various experiments:
-
Inaccurate Quantification: Impurities can interfere with analytical techniques such as HPLC and spectroscopy, leading to erroneous quantification of the main compound.
-
Altered Biological Activity: Isomeric impurities and degradation products may exhibit different biological activities or toxicities, confounding the results of in vitro and in vivo studies. For instance, the impurity o-toluidine is classified as a category 1B carcinogen by the European Union.[5]
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Side Reactions: In chemical synthesis, reactive impurities can lead to the formation of unintended byproducts, reducing the yield and purity of the desired product.
-
Reproducibility Issues: Batch-to-batch variability in the impurity profile of this compound can lead to a lack of reproducibility in experimental results.
Q3: What are the typical purity levels and impurity specifications for research-grade this compound?
A3: Research-grade this compound typically has a high purity, often exceeding 98%. However, specifications for specific impurities can vary between suppliers. It is crucial to consult the certificate of analysis (CofA) for each batch.
Troubleshooting Guides
Problem 1: Unexpected peaks in my HPLC chromatogram when analyzing a reaction mixture containing this compound.
-
Possible Cause: The unexpected peaks could be due to the presence of isomeric impurities or degradation products in the starting material.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a high-resolution HPLC analysis of the this compound starting material to identify any pre-existing impurities.
-
Use a High-Purity Grade: If significant impurities are detected, consider using a higher purity grade of this compound.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation of the main peak from the impurity peaks.
-
Problem 2: Inconsistent results in cell-based assays using this compound from different batches.
-
Possible Cause: Batch-to-batch variation in the impurity profile, particularly biologically active contaminants, can lead to inconsistent assay results.
-
Troubleshooting Steps:
-
Characterize Each Batch: Perform a thorough analytical characterization (e.g., HPLC, LC-MS) of each new batch of this compound to assess its impurity profile.
-
Qualify New Batches: Before use in critical experiments, qualify each new batch by testing it in a standard assay to ensure it produces results consistent with previous batches.
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Purify the Compound: If a high-purity grade is unavailable, consider purifying the this compound in-house using techniques like recrystallization or column chromatography.
-
Quantitative Data on Common Contaminants
| Contaminant | Typical Specification/Level | Potential Effects |
| o-Toluidine | < 8 ppm to < 50 ppm[5][7] | Carcinogenic[5], potential for toxicological effects in biological assays. |
| Other Diaminotoluene Isomers | Not always specified, depends on grade | May have different reactivity and biological activity, leading to side products and confounded results. |
| Residue on Ignition | ≤ 0.2%[6] | Indicates the presence of inorganic, non-volatile impurities. |
| Iron | ≤ 25 mg/kg[6] | Can catalyze oxidation and other side reactions. |
| Loss on Drying | ≤ 0.5%[6] | Indicates the presence of volatile impurities, including residual solvents and water. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample and identify the presence of impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of mobile phase A to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of this compound as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify impurity peaks by comparing retention times with known standards, if available.
-
Visualizations
Caption: Workflow of this compound synthesis and sources of contamination.
Caption: Logical workflow for troubleshooting experimental issues related to reagent purity.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. toluene-2,5-diamine sulfate, 615-50-9 [thegoodscentscompany.com]
- 7. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
adjusting pH for optimal 2,5-diaminotoluene sulfate performance
Welcome to the technical support center for 2,5-Diaminotoluene (B146830) Sulfate (B86663) (2,5-TDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters, with a focus on the critical role of pH in the performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the performance of 2,5-diaminotoluene sulfate in oxidative coupling reactions?
A1: The optimal pH for oxidative coupling reactions involving this compound is typically in the mildly alkaline range, from pH 8 to 10.[1] This is because the free amine groups are required for the reaction, and an alkaline environment facilitates the deprotonation of the amine groups, increasing their nucleophilicity. In the context of its most common application, hair dyeing, an alkaline pH also helps to open the hair cuticle, allowing for the penetration of dye intermediates.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is an acidic salt, and its aqueous solutions are acidic, with a pH of a saturated solution being approximately 1.8 to 2.47.[3][4] In this acidic state, the amine groups are protonated, which enhances the compound's stability and protects it from air oxidation. As the pH is raised, the amine groups deprotonate, making the molecule more susceptible to oxidation. Therefore, for storage, maintaining a lower pH is preferable. Solutions at alkaline pH should be used relatively quickly, especially if exposed to air.
Q3: What is the pKa of 2,5-diaminotoluene?
A3: The predicted pKa value for the conjugate acid of 2,5-diaminotoluene is approximately 5.98 to 6.39.[3][5] This value is important as it indicates the pH at which the amino groups will be significantly deprotonated and thus more reactive in coupling reactions.
Q4: Can I use this compound in acidic conditions?
A4: While this compound is stable in acidic conditions, its performance in oxidative coupling reactions will be significantly reduced. At a pH below its pKa, the amino groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards electrophilic coupling partners.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a coupling reaction | Suboptimal pH: The reaction medium may be too acidic, leading to the protonation of the amine groups and preventing the reaction from proceeding. | Verify and adjust pH: Use a calibrated pH meter to check the pH of your reaction mixture. Adjust the pH to the optimal range of 8-10 using a suitable base (e.g., ammonium (B1175870) hydroxide (B78521), sodium carbonate). |
| Degradation of this compound: At high pH and in the presence of oxygen, the deprotonated amine can be susceptible to oxidative degradation. | Work under an inert atmosphere: If possible, conduct the reaction under nitrogen or argon to minimize oxidation. Use freshly prepared solutions: Prepare your this compound solution immediately before use. | |
| Formation of an unexpected color or precipitate | Side reactions: At very high pH (above 10), side reactions, such as the formation of Bandrowski's base, can occur, leading to undesirable byproducts.[1] | Maintain optimal pH range: Carefully control the pH to remain within the 8-10 range. Control temperature: Exothermic reactions can lead to temperature spikes, which may promote side reactions. Use a cooling bath if necessary. |
| Precipitation of reactants or products: The solubility of 2,5-diaminotoluene and its coupled products can be pH-dependent. | Adjust solvent system: Consider using a co-solvent to improve the solubility of all components at the reaction pH. Monitor for precipitation: If precipitation occurs, try to identify the precipitate to determine if it is a reactant or product. | |
| Inconsistent results between experiments | Inaccurate pH measurement: Inconsistent pH can lead to variability in reaction rates and product yields. | Calibrate pH meter: Ensure your pH meter is properly calibrated before each use. Use buffered solutions: For better pH control, consider using a buffer system that is effective in the desired alkaline range (e.g., borate (B1201080) or carbonate buffers). |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Solution of this compound
Objective: To prepare a solution of this compound at a specific alkaline pH for use in an oxidative coupling reaction.
Materials:
-
This compound
-
Deionized water
-
0.1 M Ammonium hydroxide solution
-
0.1 M Hydrochloric acid solution (for adjustments, if needed)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and dissolve it in a volume of deionized water that is approximately 80% of the final desired volume.
-
Place the solution on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the 0.1 M ammonium hydroxide solution dropwise while monitoring the pH.
-
Continue adding the base until the desired pH (e.g., 9.0) is reached and stable.
-
If you overshoot the target pH, you can back-titrate with 0.1 M hydrochloric acid, but it is best to add the base slowly to avoid this.
-
Once the target pH is stable, transfer the solution to a volumetric flask and add deionized water to reach the final volume.
-
Use the prepared solution immediately for your experiment.
Protocol 2: General Procedure for Evaluating the Performance of this compound at Different pH Values
Objective: To determine the optimal pH for a model oxidative coupling reaction using this compound.
Materials:
-
Stock solution of this compound (prepared as in Protocol 1, but without pH adjustment)
-
A suitable coupling partner (e.g., resorcinol)
-
An oxidizing agent (e.g., hydrogen peroxide)
-
A series of buffers (e.g., pH 7, 8, 9, 10, 11)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare a series of reaction mixtures in separate vials. To each vial, add the this compound stock solution, the coupling partner solution, and the appropriate buffer to achieve the target pH.
-
Initiate the reaction by adding the oxidizing agent to each vial simultaneously.
-
At regular time intervals, take an aliquot from each reaction mixture and measure its absorbance at the wavelength corresponding to the expected product.
-
Plot the absorbance (or product concentration) as a function of time for each pH value.
-
The initial rate of the reaction at each pH can be determined from the slope of the initial linear portion of the curve.
-
Compare the reaction rates at different pH values to determine the optimal pH for the reaction.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound performance.
References
Technical Support Center: Interference of 2,5-Diaminotoluene Sulfate in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference caused by 2,5-diaminotoluene (B146830) sulfate (B86663) in various analytical assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers identify, understand, and mitigate issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-diaminotoluene sulfate and where is it commonly found?
A1: this compound is an aromatic amine, the sulfate salt of toluene-2,5-diamine.[1][2] It is a light tan to light purple powder.[1] This compound is a primary intermediate in the formulation of permanent hair dyes, where it is used to produce a range of colors including black, brown, and blonde shades.[1] It is also used in the manufacturing of dyes for textiles, furs, and leathers.
Q2: Why might this compound interfere with my analytical assay?
A2: this compound is a redox-active compound. Such compounds can participate in oxidation-reduction reactions within the assay, leading to spurious results. The primary mechanism of interference for redox-active compounds is through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), particularly in the presence of reducing agents commonly found in assay buffers (e.g., dithiothreitol (B142953) - DTT). This can cause false-positive or false-negative signals.
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Assays that are sensitive to the redox state of their components are particularly vulnerable. This includes:
-
Enzymatic Assays: Especially those involving enzymes with critical cysteine residues in their active sites, which can be oxidized by ROS.
-
ELISAs and Immunoassays: Interference can occur if the compound affects the activity of enzyme conjugates (like HRP), the stability of antibodies, or generates a background signal.
-
Cell-Based Assays: Redox-active compounds can induce cellular stress and affect signaling pathways, leading to misleading results.
-
Antioxidant Capacity Assays: The inherent redox activity of this compound will directly interfere with assays designed to measure antioxidant capacity, such as DPPH or ABTS assays.
Q4: I am observing a high rate of positive hits in my high-throughput screen (HTS). Could this compound be a cause?
A4: Yes, a high hit rate in HTS can be a strong indicator of promiscuous interference. Redox-active compounds like this compound are known to be a source of such pan-assay interference compounds (PAINS). They can appear as active against a wide range of biological targets due to their non-specific chemical reactivity rather than a specific interaction with the target.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting steps.
Issue 1: Inconsistent or irreproducible results in an enzymatic assay.
Possible Cause: Redox cycling of this compound is generating ROS, which in turn is inactivating the enzyme.
Troubleshooting Workflow:
Caption: Workflow for diagnosing redox interference in enzymatic assays.
Detailed Methodologies:
-
Protocol 1: Assay with and without Dithiothreitol (DTT)
-
Prepare two sets of your standard assay buffer: one containing the usual concentration of DTT (or another reducing agent) and one without.
-
Run your enzymatic assay with a concentration gradient of this compound in both buffer conditions.
-
Determine the IC50 value (or other relevant activity metric) in each condition.
-
Interpretation: A significant increase in the apparent potency (lower IC50) in the presence of DTT strongly suggests that the interference is mediated by redox cycling.
-
-
Protocol 2: Catalase Addition
-
Perform your standard assay in the presence of this compound.
-
In a parallel experiment, add catalase (an enzyme that degrades H₂O₂) to the assay buffer before adding the other components.
-
Interpretation: If the addition of catalase rescues the enzyme activity or reduces the observed effect of this compound, it confirms that the interference is mediated by the generation of hydrogen peroxide.
-
Issue 2: High background signal or false positives in an ELISA.
Possible Cause: this compound is interfering with the detection system (e.g., horseradish peroxidase - HRP) or causing non-specific binding.
Troubleshooting Steps:
-
Run a control plate: Coat a plate with your antigen and another without. Add all assay components, including this compound, to both plates. A high signal in the absence of the antigen indicates non-specific binding or interference with the detection reagents.
-
Test for HRP inhibition/activation: Run a simple HRP activity assay (e.g., using TMB substrate) in the presence and absence of this compound. This will determine if the compound directly affects the enzyme conjugate.
-
Vary blocking agents: Use different blocking buffers (e.g., BSA, non-fat milk, commercial blockers) to see if this reduces the non-specific signal.
Issue 3: Unexpected results in cell-based assays.
Possible Cause: The redox activity of this compound is inducing cellular stress, which can confound the interpretation of results related to specific signaling pathways.
Troubleshooting Workflow:
Caption: Workflow for investigating redox-mediated effects in cell-based assays.
Detailed Methodologies:
-
Protocol 3: Measurement of Intracellular ROS
-
Culture your cells as per your standard protocol.
-
Treat the cells with varying concentrations of this compound.
-
Include a positive control for ROS induction (e.g., H₂O₂).
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'–dichlorofluorescin diacetate - DCFDA).
-
Measure the fluorescence using a plate reader or flow cytometer.
-
Interpretation: A dose-dependent increase in fluorescence indicates that this compound is inducing intracellular ROS production.
-
-
Protocol 4: Co-treatment with an Antioxidant
-
Perform your cell-based assay in the presence of this compound.
-
In a parallel experiment, pre-treat the cells with an antioxidant like N-acetylcysteine (NAC) before adding this compound.
-
Interpretation: If the observed cellular phenotype is attenuated or reversed by the antioxidant, it suggests that the effect is mediated by oxidative stress.
-
Data Summary
| Assay Type | Test Compound | Condition | Key Metric | Result | Interpretation |
| Enzymatic Assay | This compound | - DTT | IC50 | > 100 µM | Low apparent activity |
| + 1 mM DTT | IC50 | 10 µM | 10-fold shift suggests redox cycling | ||
| Cell-Based Assay | This compound | - NAC | % Viability | 50% at 20 µM | Apparent cytotoxicity |
| + 5 mM NAC | % Viability | 95% at 20 µM | Cytotoxicity is ROS-mediated |
Concluding Remarks
The chemical properties of this compound as a redox-active aromatic amine indicate a high potential for interference in a variety of analytical assays. Researchers using this compound should be vigilant for signs of non-specific activity and employ the troubleshooting strategies outlined in this guide to validate their results. By systematically investigating potential interference mechanisms, scientists can ensure the reliability and accuracy of their experimental data.
References
refinement of experimental protocols involving 2,5-diaminotoluene sulfate
Welcome to the technical support center for 2,5-diaminotoluene (B146830) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you may encounter when working with 2,5-diaminotoluene sulfate.
1. Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound in water. What can I do?
-
Answer: this compound has limited solubility in water at room temperature (approximately 5.03 g/L at 20°C)[1]. To improve solubility, you can try gentle heating and stirring. For higher concentrations, consider using a different solvent system. It is soluble in ethanol (B145695) and DMSO[1]. For applications requiring an alkaline environment, it shows clear solubility in dilute alkali solutions.
-
-
Question: My solution of this compound has changed color. Is it still usable?
-
Answer: A color change, typically to a darker shade, often indicates oxidation of the amino groups, which can occur upon exposure to air and light. It is recommended to use freshly prepared solutions for best results. If your experiment is sensitive to oxidation products, it is advisable to prepare a new solution. Storing solutions in a cool, dark place can help to minimize degradation.
-
-
Question: What is the stability of this compound solutions?
-
Answer: Aqueous solutions of this compound can be unstable over time, especially when exposed to light and air, leading to oxidation. For quantitative experiments, it is best to prepare solutions fresh daily. If storage is necessary, store in a tightly sealed, amber-colored vial in a refrigerator. One study noted the stability of the test substance in aqueous and water:acetone (4:1, v/v) solution was monitored over a time period of 8 days at ambient temperature in the absence of light with good recovery[2].
-
2. Use in Synthesis and Reactions
-
Question: I am using this compound in an azo dye synthesis, but my yield is low. What are the common pitfalls?
-
Answer: Low yields in azo dye synthesis can result from several factors. Ensure that the diazotization reaction is carried out at a low temperature (typically 0-5°C) to prevent the decomposition of the diazonium salt. The coupling reaction is also pH-dependent; ensure the pH of your reaction mixture is optimized for the specific coupling agent you are using. Additionally, the purity of your starting materials is crucial.
-
-
Question: My reaction involving this compound is not proceeding as expected. Could there be interfering substances?
-
Answer: Aromatic amines can be sensitive to various reaction conditions. Ensure your reaction is free from strong oxidizing agents unless they are part of the intended reaction, as they can lead to unwanted side products. Trace metal impurities can also sometimes catalyze side reactions.
-
3. Handling and Safety
-
Question: What are the key safety precautions when working with this compound?
-
Answer: this compound is toxic if swallowed and may cause an allergic skin reaction.[3][4][5] Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Avoid creating dust when handling the solid material.[3]
-
-
Question: How should I dispose of waste containing this compound?
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 615-50-9 | [7] |
| Molecular Formula | C₇H₁₂N₂O₄S | [8] |
| Molecular Weight | 220.24 g/mol | [7] |
| Melting Point | >300 °C | [7] |
| pH (saturated aqueous solution) | 2.47 at 20 °C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 5.03 g/L (20 °C) | [1] |
| Ethanol | Soluble | [8] |
| Acetone | Soluble | [8] |
| Chloroform | Soluble | [8] |
| DMSO | 5 < S < 15 g/L | [1] |
Experimental Protocols
1. Preparation of a Stock Solution (e.g., for use in staining or as a reaction intermediate)
-
Safety First: Perform this procedure in a chemical fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For an aqueous solution, add the powder to a beaker containing the desired volume of deionized water. Stir the solution and gently warm if necessary to aid dissolution.
-
For solutions in organic solvents, add the powder to the appropriate solvent and stir until fully dissolved.
-
-
Storage: If not for immediate use, transfer the solution to a clean, amber-colored glass bottle, seal tightly, and store in a cool, dark place. Label the bottle clearly with the compound name, concentration, solvent, and date of preparation.
2. General Protocol for Azo Dye Synthesis
This protocol outlines the general steps for synthesizing an azo dye using this compound as the diazo component.
-
Diazotization:
-
Dissolve this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a color change.
-
-
Preparation of Coupling Component:
-
Dissolve the chosen coupling agent (e.g., a phenol (B47542) or another aromatic amine) in a suitable solvent. The choice of solvent and pH will depend on the specific coupling agent.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.
-
Maintain the appropriate pH for the coupling reaction to proceed efficiently.
-
-
Isolation and Purification:
-
The azo dye will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Workflow for preparing a solution of this compound.
Caption: Troubleshooting guide for solubility issues.
References
- 1. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. jayorganics.com [jayorganics.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 615-50-9 [chemicalbook.com]
- 8. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
Validation & Comparative
A Comparative Guide to 2,5-Diaminotoluene Sulfate and p-Phenylenediamine in Oxidative Hair Dye Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the realm of permanent hair colorants, the performance and safety of primary intermediates are paramount. For decades, p-Phenylenediamine (PPD) has been the cornerstone of oxidative hair dye formulations, prized for its ability to produce a wide range of natural and long-lasting colors. However, concerns over its sensitization potential have driven the adoption of alternatives, with 2,5-Diaminotoluene sulfate (B86663) (TDS), also known as p-Toluenediamine sulfate (PTDS), emerging as a principal substitute.
This guide provides an objective comparison of TDS and PPD, focusing on their chemical properties, dyeing efficacy, and safety profiles. While direct, head-to-head quantitative efficacy data is limited in publicly available literature—likely due to the proprietary nature of cosmetic research—this document synthesizes available clinical data, qualitative assessments, and established testing protocols to offer a comprehensive overview for scientific professionals.
Chemical and Formulation Characteristics
Both PPD and TDS are small precursor molecules, known as primary intermediates, that penetrate the hair cuticle. In an alkaline environment and in the presence of an oxidizing agent like hydrogen peroxide, they undergo a chemical reaction to form larger chromophores within the hair cortex, resulting in a permanent color.
A key chemical distinction lies in their propensity for self-coupling. PPD can couple with itself, a reaction that does not contribute optimally to the final color and increases the risk of an allergic reaction. The precursor to TDS, Toluene-2,5-diamine (PTD), is noted to be less prone to such self-coupling, which is a desirable attribute in formulation.
| Feature | p-Phenylenediamine (PPD) | 2,5-Diaminotoluene Sulfate (TDS) | Rationale & Significance |
| Chemical Family | Phenylenediamine | Phenylenediamine | Both belong to the same chemical family, which is why cross-reactivity in allergic individuals can occur[1]. |
| Primary Function | Oxidative Dye Precursor (Primary Intermediate) | Oxidative Dye Precursor (Primary Intermediate) | Forms the color base upon oxidation. |
| Propensity for Self-Coupling | Higher | Lower | Lower self-coupling in TDS is advantageous, potentially reducing the formation of sensitizing species. |
| Common Alkalizing Agent | Ammonia, Monoethanolamine (MEA) | Monoethanolamine (MEA) | MEA is often used in TDS formulations to market them as "ammonia-free," offering a less pungent odor. |
Mechanism of Action: Oxidative Dyeing
The fundamental mechanism for both PPD and TDS is the oxidative color formation process. The process involves a series of chemical reactions initiated by mixing the dye precursors with a developer (typically hydrogen peroxide).
Caption: General mechanism of permanent hair dyeing with oxidative precursors.
Comparative Efficacy Analysis
Objective, side-by-side performance data is scarce. However, individual studies provide insight into the efficacy of TDS-based formulations.
Color Uptake and Wash Fastness
A retrospective study on a TDS and MEA-based, PPD-free hair dye provided the following performance metrics on human participants.
Table 1: Performance Data for a TDS-Based Hair Dye Formulation
| Performance Metric | Result | Number of Participants |
|---|---|---|
| Initial Color Uptake | 100% color coverage after 35 minutes | 54.2% (19 of 35) |
| Color Retention | >95% color retention after 8-10 shampoo washes | 74.3% (26 of 35) |
(Data sourced from a retrospective study on an ammonia-free, PPD-free hair dye)[2]
While no direct comparator was used in this study, PPD is widely acknowledged in the industry for providing excellent gray coverage and long-lasting, natural-looking color[3]. The data above suggests that TDS-based formulations can also achieve high levels of performance in color uptake and wash fastness.
Hair Integrity
Permanent dyeing is an inherently damaging process due to the alkaline pH and oxidative environment required. A clinical evaluation of a PTD-based (the precursor to TDS), ammonia-free formulation reported qualitative improvements in hair condition post-treatment.
Table 2: Dermatologist Assessment of Hair Condition After Two PTD-Based Dye Applications
| Assessed Parameter | Percentage of Subjects with Improvement |
|---|---|
| Hair Shine | 87% |
| Hair Color Quality | 90% |
| Hair Moisturizing | 88% |
| Hair Porosity | 87% |
| Hair Combability | 88% |
(Data sourced from a clinical evaluation of an MEA-based, PPD-free hair dye)[4]
These results indicate that well-formulated PTD/TDS dyes can leave hair in excellent condition, though a direct comparison to a PPD-based formula under identical conditions is not available from the study[4].
Safety and Sensitization Profile
The primary driver for the use of TDS as a PPD alternative is its comparatively favorable safety profile, specifically regarding allergic contact dermatitis (ACD).
-
p-Phenylenediamine (PPD): PPD is classified as a potent skin sensitizer (B1316253) and is a leading cause of ACD related to hair dye[5][6]. The reaction can range from mild dermatitis on the scalp and ears to severe facial edema[3].
-
This compound (TDS): While also a sensitizer, the incidence of allergic reactions to TDS is generally lower than to PPD[1]. However, due to their chemical similarity, a high rate of cross-reactivity exists. Studies and clinical observations suggest that approximately 50% of individuals allergic to PPD will also react to TDS. This makes TDS a viable alternative for only a subset of PPD-allergic individuals.
Table 3: Comparative Safety and Sensitization Profile
| Feature | p-Phenylenediamine (PPD) | This compound (TDS) |
|---|---|---|
| Sensitization Potential | Potent / Extreme Sensitizer[5][6] | Potent Sensitizer, but generally lower incidence of reaction than PPD[1] |
| Primary Safety Concern | Allergic Contact Dermatitis (ACD)[5] | Allergic Contact Dermatitis (ACD) |
| Cross-Reactivity | N/A | High cross-reactivity with PPD; ~50% of PPD-allergic individuals may react |
| Regulatory Status | Regulated for use in hair dyes up to a maximum concentration (e.g., 2.0% in the EU after mixing)[5] | Also regulated for use in hair dyes. |
Caption: Simplified pathway for Type IV hypersensitivity to hair dye haptens.
Experimental Protocols
Standardized evaluation of hair dye efficacy is crucial for reproducible results. The following are typical protocols for assessing key performance parameters.
Protocol 1: Colorimetric Analysis and Wash Fastness Evaluation
1. Objective: To quantitatively measure the initial color deposition on hair and its resistance to fading from repeated shampooing.
2. Materials:
-
Standardized hair tresses (e.g., bleached European human hair).
-
Hair dye formulations (Test product vs. Control).
-
Developer (e.g., 6% hydrogen peroxide).
-
Standard shampoo solution (e.g., 10% Sodium Laureth Sulfate).
-
Reflectance spectrophotometer or colorimeter.
-
Constant temperature water bath.
-
Hair dryer with controlled temperature.
3. Methodology:
-
Baseline Measurement: Measure the initial color of the untreated hair tresses using a colorimeter. Record the CIELAB values (L, a, b), where L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
Dye Application: Mix and apply the hair dye formulation to the tress according to manufacturer instructions (e.g., 1:1 ratio of dye to developer, 30-minute development time at room temperature).
-
Rinsing and Drying: Rinse the tress thoroughly with water at a controlled temperature (~40°C) until the water runs clear. Dry the tress completely using a hair dryer on a cool setting.
-
Post-Dyeing Measurement (T₀): Acclimatize the dyed tress to standard conditions and measure the color again to determine the initial color uptake.
-
Washing Cycles:
-
Immerse the dyed tress in a standard shampoo solution at a controlled temperature for a set duration (e.g., 2 minutes).
-
Gently massage the tress to simulate washing.
-
Rinse thoroughly and dry completely.
-
Repeat for a specified number of cycles (e.g., 10 or 20 washes).
-
-
Post-Washing Measurement (Tₓ): After the final wash cycle, measure the color of the tress again.
-
Data Analysis: Calculate the total color difference (ΔEab) between the initial dyed tress (T₀) and the washed tress (Tₓ) using the formula: ΔEab = √[(L₀ - Lₓ)² + (a₀ - aₓ)² + (b₀ - bₓ)²] A lower ΔE*ab value indicates better wash fastness.
Caption: Experimental workflow for evaluating hair dye color fastness.
Conclusion
The selection between this compound and p-Phenylenediamine in hair dye formulation represents a trade-off between established performance and an improved safety profile.
-
PPD remains a highly effective primary intermediate, capable of producing a vast and reliable color palette with excellent longevity. Its primary drawback is its well-documented potential as a potent skin sensitizer.
-
TDS serves as a viable alternative, particularly for consumers with known sensitivities, as it demonstrates a lower overall incidence of allergic reactions. Efficacy data from studies on TDS-based products show excellent color uptake and wash fastness[2]. However, its significant cross-reactivity with PPD means it is not a universally safe alternative for all PPD-allergic individuals.
For development professionals, the choice depends on the target market and desired product claims. Formulations with TDS can be marketed as "PPD-free," appealing to safety-conscious consumers. However, rigorous patch testing is essential for any consumer, especially those with a history of hair dye allergy, regardless of whether the formulation contains PPD or TDS. Future research focusing on direct, quantitative comparisons of dyeing efficacy would be invaluable to the industry for making more informed formulation decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijord.com [ijord.com]
- 3. mdpi.com [mdpi.com]
- 4. A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2,5-Diaminotoluene and Its Isomers as Precursors for Biological Stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-diaminotoluene (B146830) (2,5-TDA) and its common isomers, primarily focusing on their application and performance as intermediates in the synthesis of widely used biological stains. While diaminotoluenes are not typically used as direct stains, their isomeric structure critically influences the properties of the final dyes. This analysis centers on the performance of well-characterized stains derived from these precursors, offering insights into their specificity, mechanism of action, and overall utility in research.
Isomer Comparison and Staining Applications
The substitution pattern of the amino groups on the toluene (B28343) ring dictates the chemical reactivity of each isomer and the structure of the resulting dyes. This, in turn, affects the dye's color, binding affinity, and specificity for cellular components. The most significant isomers in dye synthesis are 2,5-diaminotoluene, 2,4-diaminotoluene, and 3,4-diaminotoluene.
Table 1: Comparative Summary of Diaminotoluene Isomers and Their Derived Stains
| Property | 2,5-Diaminotoluene (p-Toluenediamine) | 2,4-Diaminotoluene | 3,4-Diaminotoluene |
| Chemical Structure | Cc1cc(N)ccc1N | Cc1ccc(N)c(N)c1 | Cc1ccc(N)c(N)c1 |
| Primary Derived Stain | C.I. Basic Red 2 (Safranin O)[1][2] | C.I. 50040 (Neutral Red)[3] | Intermediate for various dyes[4] |
| Stain Type | Cationic, Nuclear Counterstain[5][6] | Cationic, Vital Stain, pH Indicator | Primarily used for azo dyes in textiles[4] |
| Color in Staining | Red/Pink[5] | Red (in lysosomes) to Yellow (in neutral pH) | Produces drab browns, warm browns, and reds in hair dyes[7] |
| Primary Target Structures | Nuclei (DNA/RNA), Cartilage, Mucin, Mast Cell Granules[5][6][8] | Lysosomes, Golgi Complex | Keratin (in hair dyeing applications)[7] |
| Staining Mechanism | Electrostatic binding to anionic macromolecules (e.g., phosphate (B84403) groups)[9][10] | Accumulation in acidic organelles (ion-trap mechanism) | Oxidative coupling to form large colored polymers[11] |
| Toxicity Profile | Lower toxicity; preferred substitute for p-phenylenediamine (B122844) in hair dyes[1][12] | Known animal carcinogen; use in consumer products is restricted[13] | Insufficient data to support safety as a hair dye ingredient[2] |
Performance Analysis of Derived Stains
The utility of a diaminotoluene isomer in biological staining can be effectively evaluated through the performance of the dyes it produces.
-
2,5-Diaminotoluene as a Precursor for Safranin O (C.I. Basic Red 2): 2,5-TDA is a key intermediate in the synthesis of Safranin O, a robust and versatile cationic dye.[2] As a counterstain in the Gram stain protocol, it effectively stains Gram-negative bacteria red.[6] Its strong affinity for acidic proteoglycans also makes it an excellent stain for cartilage and mucin.[5] The performance of Safranin O is characterized by:
-
High Contrast: Provides a vibrant red color to nuclei and other basophilic structures.
-
Specificity: Selectively binds to acidic components like nucleic acids.[9]
-
Stability: Forms stable complexes with tissue components, resulting in durable staining.
-
-
2,4-Diaminotoluene as a Precursor for Neutral Red (C.I. 50040): The 2,4-isomer is used to synthesize Neutral Red, a widely used vital stain.[3] Its ability to penetrate the cell membrane of living cells and accumulate in lysosomes makes it invaluable for studying cell viability and lysosomal function. Its performance is defined by:
-
Vital Staining Capability: Can be used on living cells with minimal immediate toxicity.
-
pH Sensitivity: Acts as an indicator, appearing red in the acidic environment of lysosomes and transitioning to yellow in more neutral environments.
-
Organelle Specificity: Shows a strong preference for accumulation in lysosomes.
-
-
Other Isomers (3,4-TDA, 2,6-TDA): These isomers are also used as intermediates in the synthesis of various dyes, particularly for textiles and furs.[14] While they are crucial in industrial dye manufacturing, their role as precursors for specific, commonly used histological stains is less prominent than that of the 2,5- and 2,4-isomers. Their performance is generally measured in terms of dye fastness and color properties on fabrics rather than specificity for biological structures.
Experimental Protocols
The following are representative protocols for the primary stains derived from 2,5-TDA and 2,4-TDA.
Protocol 1: Safranin O Counterstaining for Nuclei (e.g., in Gram Staining)
Materials:
-
Fixed and permeabilized tissue sections or bacterial smears on slides
-
Safranin O solution (0.5% w/v in 50% ethanol)
-
Differentiating agent (e.g., acid alcohol)
-
Dehydrating agents (graded series of ethanol)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Primary Staining: Perform the initial steps of the desired staining protocol (e.g., crystal violet and iodine for Gram stain).
-
Decolorization: Decolorize the sample with an appropriate agent (e.g., 95% ethanol (B145695) for Gram stain).
-
Counterstaining: Immerse slides in the Safranin O solution for 30 seconds to 2 minutes. The duration will depend on the desired staining intensity.[5]
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, briefly dip the slides in acid alcohol to remove excess dye from non-target structures.[9]
-
Dehydration: Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%).[9]
-
Clearing: Clear the slides in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Expected Results:
-
Nuclei, Gram-negative bacteria, cartilage, and mucin will be stained red to pink.
Protocol 2: Vital Staining with Neutral Red for Lysosomes
Materials:
-
Live cells in culture
-
Neutral Red stock solution (e.g., 1 mg/mL in sterile water)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the Neutral Red stock solution in pre-warmed culture medium to a final concentration of 1-5 µg/mL.
-
Cell Incubation: Remove the existing culture medium from the cells and replace it with the Neutral Red-containing medium.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium to remove extracellular dye.
-
Visualization: Immediately visualize the cells using a fluorescence microscope. Lysosomes will appear as red fluorescent vesicles.
Visualized Workflows and Mechanisms
Caption: Synthesis of Safranin O from 2,5-TDA and its staining mechanism.
Caption: General experimental workflow for histological staining.
Conclusion
A comparative analysis of diaminotoluene isomers reveals distinct pathways for their application in biological staining, primarily as precursors to well-established dyes. 2,5-Diaminotoluene is the foundation for Safranin O, a high-performance nuclear and matrix counterstain, benefiting from its lower toxicity profile. In contrast, 2,4-diaminotoluene , despite its higher toxicity, is the precursor to Neutral Red, an indispensable tool for vital staining of lysosomes. Other isomers like 3,4- and 2,6-diaminotoluene (B122827) are important intermediates for industrial dyes but are less commonly associated with specific biological stains used in research. The choice of an appropriate diaminotoluene isomer in dye synthesis is therefore a critical determinant of the final stain's specificity, utility, and safety profile. This guide provides researchers with the foundational knowledge to understand the relationship between precursor chemistry and staining performance.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101585971B - Preparation method of neutral red - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. conductscience.com [conductscience.com]
- 6. Safranin - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Basic Red 2 - High Purity Electroplating Chemical at Best Price [vanshichemicals.co.in]
- 9. biotechreality.com [biotechreality.com]
- 10. C.I. Basic Red 2 | C20H19ClN4 | CID 2723800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to Oxidative Hair Dye Precursors: 2,5-Diaminotoluene Sulfate vs. p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Safety in Oxidative Hair Dye Formulations.
This guide provides a comprehensive comparison of two key oxidative hair dye precursors: 2,5-Diaminotoluene sulfate (B86663) (PTDS) and p-phenylenediamine (B122844) (PPD). While both are foundational ingredients in permanent hair coloring products, they exhibit notable differences in performance, safety, and allergenic potential. This document outlines the available experimental data, details relevant testing protocols, and presents visual workflows to aid in the understanding and validation of hair dye formulations.
Performance and Safety Comparison
2,5-Diaminotoluene sulfate and p-phenylenediamine are both primary intermediates in oxidative hair dye formulations.[1] They are colorless molecules that, when mixed with a developer (typically hydrogen peroxide) and couplers, undergo a chemical reaction to form larger, colored molecules within the hair shaft, resulting in a permanent color change.[2][3] The choice between these precursors often involves a trade-off between color intensity, longevity, and the potential for adverse reactions.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance and safety profiles of this compound and p-phenylenediamine.
| Parameter | This compound (PTDS) | p-Phenylenediamine (PPD) | Source(s) |
| Typical Concentration in Hair Dye | 0.1% to 4.0% | Up to 2.0% (regulated limit) | [4] |
| Primary Application | Permanent hair color (black, brown, blonde, grey shades) | Permanent hair color (especially darker shades) | [5][6] |
| Allergenic Potential | Allergen of the Year for 2025; lower sensitization rate than PPD | Primary cause of hair dye allergies; potent skin sensitizer | [5][7] |
| Tolerance in PPD-Allergic Individuals | Approximately 50% of PPD-allergic individuals may tolerate PTDS | Not tolerated by PPD-allergic individuals | [3][6] |
| Sensitization Study | Population | PTDS Positive Rate | PPD Positive Rate | Source(s) |
| North American Contact Dermatitis Group (2019-2022) | ~3000-4000 patch-tested patients | 1.6% - 1.7% | Not specified in this abstract | [7] |
| European Study | 8036 patch-tested patients | 1.4% (109/8036) | 2.9% (231/8036) | [8] |
| Study of PPD-Allergic Patients | PPD-allergic individuals | Not specified | 100% | [9] |
Experimental Protocols
Accurate validation of hair dye performance and safety relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Oxidative Hair Dye Formulation
This protocol outlines the basic steps for preparing a laboratory-scale oxidative hair dye formulation for testing purposes.
Materials:
-
Primary intermediate (this compound or p-phenylenediamine)
-
Coupling agent(s) (e.g., resorcinol, m-aminophenol)
-
Alkalizing agent (e.g., ammonia (B1221849) solution or ethanolamine)
-
Developer (6% hydrogen peroxide solution)
-
Vehicle/Base (e.g., cream, gel, or lotion base containing surfactants, solvents, and thickeners)[10]
-
Distilled water
-
Glass beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Weighing scale
Procedure:
-
Preparation of the Dye Base:
-
Weigh and combine the components of the vehicle/base (surfactants, fatty alcohols, etc.) in a beaker.[10]
-
Heat the mixture gently on a magnetic stirrer hot plate until all components are melted and homogenous.
-
In a separate beaker, dissolve the primary intermediate and coupling agent(s) in distilled water, with gentle heating if necessary.[2]
-
Slowly add the aqueous dye solution to the melted base with continuous stirring.
-
Add the alkalizing agent to adjust the pH to the desired level (typically between 9 and 10.5).
-
Allow the mixture to cool to room temperature while stirring to form a stable cream or lotion.
-
-
Preparation of the Developer:
-
The developer is typically a stabilized 6% (20 volume) hydrogen peroxide solution.
-
-
Mixing for Application:
Protocol 2: Allergic Contact Dermatitis Patch Testing
This protocol is a standard method for identifying potential allergic reactions to hair dye formulations.
Materials:
-
Hair dye formulation to be tested (prepared as in Protocol 1, immediately before application)
-
Cotton swabs or applicators
-
Hypoallergenic adhesive patches (optional)
-
Timer
Procedure:
-
Site Selection: Choose a small, inconspicuous area of skin, typically behind the ear or on the inner elbow.[13][14]
-
Application:
-
Observation Period:
-
Interpretation of Results:
-
After 48 hours, carefully examine the test site for any signs of an adverse reaction.
-
Positive Reaction: The presence of redness, itching, swelling, blistering, or any other skin irritation indicates a potential allergy to one or more components of the hair dye.[1]
-
Negative Reaction: No change in the skin's appearance indicates that an allergic reaction is unlikely.
-
-
Action: If a positive reaction occurs, the individual should not use the hair dye product.[1]
Protocol 3: Evaluation of Hair Dye Color Stability (Color Fastness)
This protocol describes the method for quantitatively measuring the color retention of dyed hair after repeated washing.
Materials:
-
Tresses of natural, untreated human hair
-
Hair dye formulation (prepared and applied according to Protocol 1)
-
Standardized shampoo
-
Spectrophotometer or colorimeter
-
Hairdryer
-
Water bath with controlled temperature
Procedure:
-
Hair Tress Preparation and Dyeing:
-
Prepare multiple identical hair tresses.
-
Apply the freshly mixed hair dye formulation to the tresses, ensuring complete and even saturation.
-
Allow the dye to process for the recommended time (e.g., 30 minutes) at a controlled temperature.[10]
-
Rinse the tresses thoroughly with water until the water runs clear, and then dry them.
-
-
Baseline Color Measurement:
-
Using a spectrophotometer, measure the initial color of the dyed hair tresses.[16] Record the color values in a standardized color space (e.g., CIELAB - L, a, b* values). This is the baseline (T0).
-
-
Washing Cycles:
-
Subject the dyed hair tresses to a series of standardized washing cycles. Each cycle consists of:
-
Wetting the tress with water at a controlled temperature.
-
Applying a standard amount of shampoo and lathering for a set time.
-
Rinsing the tress thoroughly.
-
Drying the tress.
-
-
-
Color Measurement After Washing:
-
After a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 washes), measure the color of the hair tresses again using the spectrophotometer.[16]
-
-
Data Analysis:
-
Calculate the total color difference (ΔE*) between the baseline measurement and the measurements after each set of washing cycles.
-
Compare the ΔE* values for hair dyed with this compound versus p-phenylenediamine to determine which formulation exhibits better color stability over time.
-
Visualizations
Oxidative Hair Dyeing Workflow
Caption: Workflow for the formulation and application of oxidative hair dyes.
Allergy Patch Test Protocol
Caption: Decision workflow for conducting a hair dye allergy patch test.
References
- 1. garnierarabia.com [garnierarabia.com]
- 2. Manufacturing Hair Dye: Raw Materials and Formulation [khatabook.com]
- 3. PPD DYES - My Hair Doctor [myhairdoctor.com]
- 4. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avivahealth.com [avivahealth.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Hair Dye Alternative Named Allergen of the Year [medscape.com]
- 8. Two decades of p-phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5480459A - Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair - Google Patents [patents.google.com]
- 11. How To Measure Hair Color And Developer: A Quick Guide [salonsuitesboca.com]
- 12. How to Measure Hair Color and Developer: Guide for Stylists [glossgenius.com]
- 13. hairmayraki.com [hairmayraki.com]
- 14. totalimagehair.co.uk [totalimagehair.co.uk]
- 15. joshwoodcolour.com [joshwoodcolour.com]
- 16. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
Unveiling the Cross-Reactivity of 2,5-Diaminotoluene Sulfate with Other Aromatic Amines: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of aromatic amine sensitization, understanding the cross-reactivity profile of 2,5-Diaminotoluene sulfate (B86663) (PTDS) is critical. This guide provides an objective comparison of PTDS's cross-reactivity with other aromatic amines, supported by experimental data from clinical studies. The primary method for assessing this cross-reactivity is the patch test, a diagnostic tool for identifying the causative agents of allergic contact dermatitis, a type IV delayed hypersensitivity reaction.
Quantitative Analysis of Cross-Reactivity
Patch test studies are instrumental in quantifying the cross-reactivity among aromatic amines. The data consistently demonstrates a significant association between sensitization to p-phenylenediamine (B122844) (PPD) and a reaction to PTDS. The following table summarizes findings from various studies, highlighting the prevalence of sensitization and the rates of co-sensitization.
| Aromatic Amine | Prevalence of Sensitization in Patch-Tested Populations | Rate of Cross-Reactivity in PPD-Sensitized Individuals (%) | Reference |
| 2,5-Diaminotoluene sulfate (PTDS/PTD) | 1.6% - 2.8% | 31.3% - 76.3% | [1][2][3] |
| p-Phenylenediamine (PPD) | 4.5% | - | [2] |
| p-Aminophenol | 1.8% | Data not consistently reported | [2] |
| m-Aminophenol | 1.0% | 10.0% (in a study of PPD-allergic patients) | [2][4] |
| 2-Nitro-p-phenylenediamine | Data not consistently reported | - | [5] |
It is noteworthy that the intensity of the initial allergic reaction to PPD correlates with an increased likelihood of cross-reactivity with PTDS[3].
Experimental Protocols
The primary experimental method cited in the literature for determining cross-reactivity of aromatic amines in a clinical setting is the patch test. Below is a detailed methodology based on established guidelines. An in-vitro alternative, the Lymphocyte Transformation Test, is also described.
Patch Test Protocol for Allergic Contact Dermatitis
This protocol is based on the standards set by the International Contact Dermatitis Research Group (ICDRG) and is a cornerstone for diagnosing contact allergies.
1. Allergen Preparation:
-
Allergens: this compound, p-Phenylenediamine, p-Aminophenol, m-Aminophenol, and other relevant aromatic amines.
-
Concentration: Typically 1.0% for each allergen. For patients with a history of severe reactions to hair dyes, a lower concentration of PPD (e.g., 0.3%) may be used to avoid extreme reactions[6].
-
Vehicle: White petrolatum is the standard vehicle for these haptens.
2. Patch Application:
-
Small quantities of the allergen-petrolatum mixtures are applied to specialized patch test chambers (e.g., Finn Chambers® on Scanpor® tape)[7].
-
The patches are then applied to the upper back of the subject. The sites should be free of hair and skin lesions.
-
The patches are left in place under occlusion for 48 hours[8].
3. Reading and Scoring:
-
First Reading (Day 2): The patches are removed after 48 hours, and the test sites are evaluated approximately 30-60 minutes later to allow any immediate irritation to subside[7].
-
Second Reading (Day 3 or 4): A second reading is performed 72 to 96 hours after the initial application. This is often the most crucial reading for identifying delayed hypersensitivity reactions[8][9].
-
Optional Third Reading (Day 7): A later reading at day 7 can be beneficial as some reactions to these allergens may be delayed[8].
-
Scoring: The reactions are graded according to the ICDRG scoring system[9]:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema only)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (pustules, necrosis, or other morphologies not typical of an allergic reaction)
-
In-Vitro Alternative: Lymphocyte Transformation Test (LTT)
For cases where patch testing is contraindicated or to further investigate the cellular response, the Lymphocyte Transformation Test (LTT), also known as the Lymphocyte Activation Test (LAT), can be employed. This in-vitro assay measures the proliferation of T-cells in response to an allergen.
1. Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample of the subject.
2. Cell Culture and Stimulation:
-
The isolated PBMCs are cultured in a suitable medium.
-
The cells are then exposed to titrated concentrations of the aromatic amine of interest (e.g., PTDS or PPD). Often, the haptens are conjugated to a protein carrier to facilitate an immune response in vitro[10].
-
Control cultures with no allergen and with a non-specific mitogen (to ensure the cells are capable of proliferation) are run in parallel.
-
Interleukin-2 (IL-2) may be added to the culture to enhance the sensitivity of the assay for detecting specific T-cell responses[10].
3. Measurement of Proliferation:
-
After a set incubation period (typically several days), T-cell proliferation is measured. A common method is the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the extent of cell proliferation[10][11].
-
Alternatively, non-radioactive methods such as dye dilution assays (e.g., using CFSE) followed by flow cytometry can be used to quantify cell division[12].
4. Interpretation:
-
A significant increase in T-cell proliferation in the presence of the specific aromatic amine compared to the negative control indicates sensitization. A stimulation index (ratio of proliferation with allergen to proliferation without allergen) is often calculated.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in assessing and mediating the cross-reactivity of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for patch testing.
Caption: Signaling pathway of allergic contact dermatitis.
References
- 1. medscape.com [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Results of Hairdressing Series Patch Test in Patients with Allergic Contact Dermatitis to Para-phenylenediamine; Are there any Safe Alternatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Patch tests with commercial hair dye products in patients with allergic contact dermatitis to para-phenylenediamine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. bdng.org.uk [bdng.org.uk]
- 9. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of primary human T-cell responses to p-phenylenediamine and Bandrowski's base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
Performance Showdown: A Researcher's Guide to 2,5-Diaminotoluene Sulfate Grades
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. In the case of 2,5-diaminotoluene (B146830) sulfate (B86663) (2,5-TDAS), a compound with applications ranging from a laboratory reagent to a potential pharmaceutical intermediate, the grade of the material can significantly impact experimental outcomes, reproducibility, and safety. This guide provides a comprehensive comparison of different grades of 2,5-diaminotoluene sulfate, supported by experimental data and detailed protocols to aid in the selection of the appropriate grade for your research needs.
Understanding the Grades: A Purity-Centric Comparison
The performance of this compound is intrinsically linked to its purity. Commercially available grades are typically distinguished by their purity levels, with higher purity grades containing fewer impurities that could interfere with sensitive biological and chemical assays. The most common grades available are High-Purity/Pharmaceutical Grade and Technical/Industrial Grade.
Data Presentation: Comparison of this compound Grades
| Feature | High-Purity / Pharmaceutical Grade | Technical / Industrial Grade | Performance Implication in Research |
| Purity (by HPLC) | ≥99% | 95-98% | Higher purity minimizes the risk of side reactions and ensures that the observed effects are due to the compound of interest. |
| o-Toluidine (B26562) Content | <10 ppm | Can be significantly higher | o-Toluidine is a known impurity from the synthesis of 2,5-TDAS and is a suspected carcinogen. Low levels are critical for in vitro and in vivo studies to avoid confounding toxicological effects. |
| Appearance | White to off-white crystalline powder | Light tan to light purple powder | Color variation can indicate the presence of oxidized impurities, which may affect the compound's reactivity and stability. |
| Solubility | Consistent and well-defined | May vary due to impurities | Inconsistent solubility can lead to inaccuracies in solution preparation and dosing in experiments. |
| Application | Research, drug development, analytical standards | Hair dyes, textile dyes, chemical synthesis | The stringent purity requirements for research and pharmaceutical applications necessitate the use of high-purity grades. |
The Critical Impact of Impurities
Experimental Protocols: Assessing the Impact of Purity
To ensure the reliability and reproducibility of experimental results, it is crucial to use a grade of this compound that is appropriate for the application. Below are detailed methodologies for key experiments to assess the performance and potential cytotoxic effects of different grades of 2,5-TDAS.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of different grades of this compound and quantify the presence of impurities such as o-toluidine.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard Preparation: Prepare a stock solution of high-purity this compound and a separate stock solution of o-toluidine in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Accurately weigh and dissolve the different grades of this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples into the HPLC system. The purity of the 2,5-TDAS is determined by the area of the main peak relative to the total peak area. The concentration of o-toluidine is quantified using the standard curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of different grades of this compound on a relevant cell line (e.g., human hepatocytes, keratinocytes).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of both high-purity and technical-grade this compound for 24, 48, and 72 hours. Include a vehicle control (dissolving solvent).
-
MTT Reagent: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compare the IC50 (half-maximal inhibitory concentration) values between the different grades of 2,5-TDAS. A significant difference in IC50 values would indicate that impurities in the technical-grade product contribute to its cytotoxicity.
Visualizing the Workflow: Assessing Purity-Dependent Cellular Effects
The following diagram illustrates a logical workflow for researchers to evaluate the impact of this compound purity on cellular responses.
A Comparative Guide to the Quantitative Analysis of 2,5-Diaminotoluene Sulfate in Formulations
For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-diaminotoluene (B146830) sulfate (B86663) (2,5-DTS), a common ingredient in oxidative hair dye formulations, is crucial for quality control, safety assessment, and regulatory compliance. This guide provides an objective comparison of prevalent analytical methodologies for the determination of 2,5-DTS in cosmetic and other formulations, supported by experimental data and detailed protocols.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method for 2,5-DTS quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.
Table 1: Performance Comparison of Analytical Methods for 2,5-Diaminotoluene Sulfate and Related Aromatic Amines
| Parameter | HPLC-UV/DAD | UPLC-MS/MS | GC-MS (with Derivatization) |
| Analyte(s) | This compound and other hair dye intermediates | 2,4- and 2,6-Diaminotoluene (isomers of diaminotoluene) | 26 oxidative hair dye ingredients (including aromatic amines) |
| Matrix | Commercial hair dye formulations (cream and liquid) | Glove extracts after exposure to toluene (B28343) diisocyanate | Hair dye products and coloring shampoos |
| Linearity Range | Not explicitly stated, but calibration curves were generated.[1] | 25 - 1600 ng/mL (for TDA isomers)[2] | Not explicitly stated, but method was validated for quantification. |
| Limit of Detection (LOD) | Not explicitly stated. | 2.83 - 6.86 ng/mL (for TDA isomers)[3][4] | 0.02 - 2.58 µg/g[5] |
| Limit of Quantitation (LOQ) | Not explicitly stated. | 9.42 - 22.85 ng/mL (for TDA isomers)[3][4] | 0.05 - 7.75 µg/g[5] |
| Recovery | Very good for all selected intermediates.[1] | Not explicitly stated for 2,5-DTS. | Not explicitly stated. |
| Precision (%RSD) | 0.90% < RSD < 3.35% for peak response intensity.[1] | Not explicitly stated. | Intra-day: 1.16 - 17.32% Inter-day: 0.64 - 14.59%[5] |
| Accuracy | Not explicitly stated. | Not explicitly stated. | Intra-day: 0.64 - 13.84% Inter-day: 0.44 - 14.70%[5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, analytes, and matrices. TDA refers to toluenediamine.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the routine quality control of 2,5-DTS in hair dye formulations.
1. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the hair dye sample.
-
Extract the analyte using 10 mL of a suitable solvent such as acetonitrile (B52724) or a methanol/water mixture.[6]
-
Sonicate the mixture for 10-15 minutes to ensure complete extraction.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 (e.g., Kromasil ODS, 5 µm, 150 x 3.2 mm) or a Poroshell 120 Bonus-RP, is commonly used.[2][6]
-
Mobile Phase: A gradient elution with acetonitrile and water is often employed.[2] For isocratic elution, a mixture of acetonitrile, water, and an acid like phosphoric or formic acid can be used.[7]
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.[2]
-
Detection: A Diode Array Detector (DAD) set to monitor wavelengths between 200-400 nm. The quantification wavelength for 2,5-DTS is typically around 235 and 290 nm.[1]
-
Injection Volume: 10 µL.[2]
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2,5-DTS in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
1. Sample Preparation and Derivatization (if necessary):
-
Sample extraction can follow a similar procedure to the HPLC method.
-
For certain applications, derivatization may be necessary to improve chromatographic retention and ionization efficiency. For example, derivatization with acetic anhydride (B1165640) can be performed.[2]
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle column, such as an Acquity UPLC HSS T3 (1.8 µm), is used for high-resolution separation.[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid, is typical.[3]
-
Flow Rate: Around 0.6 mL/min.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for aromatic amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2,5-DTS would need to be determined.
3. Quantification:
-
An internal standard, such as a deuterated analog of the analyte, is recommended to improve accuracy and precision.
-
Calibration curves are constructed using standards containing the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with In Situ Derivatization
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like 2,5-DTS, derivatization is mandatory.
1. Sample Preparation and In Situ Derivatization:
-
An in-situ derivatization using a reagent like acetic anhydride can be employed to make the analyte volatile.[5]
-
The derivatized analyte is then extracted using a suitable organic solvent.
2. GC-MS Conditions:
-
Column: A capillary column suitable for the analysis of derivatized amines.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, starting at 50°C and ramping up to 300°C.[5]
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.[5]
3. Quantification:
-
Similar to other methods, a calibration curve is prepared using derivatized standards. An internal standard is also recommended.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process and selecting the most appropriate method, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 4. Development of a new SPE UPLC-MS/MS method for extraction and quantitation of toluene diamine on gloves following toluene diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
2,5-Diaminotoluene Sulfate as a PPD Alternative for Allergic Individuals: A Comparative Guide
For individuals with a known allergy to p-phenylenediamine (B122844) (PPD), a common ingredient in permanent hair dyes, identifying a safe and effective alternative is a significant concern. Among the various substitutes, 2,5-diaminotoluene (B146830) sulfate (B86663) (TDS), also known as p-toluenediamine sulfate (PTDS), has emerged as a viable option for a subset of this population. However, its utility is complex, as TDS itself is a potent allergen with a notable rate of cross-reactivity with PPD. This guide provides an objective comparison of TDS and PPD, supported by experimental data, to inform researchers, scientists, and drug development professionals on its efficacy as a PPD alternative.
Comparative Efficacy and Allergenicity
TDS is a primary intermediate used in permanent hair color formulations and functions similarly to PPD in the oxidative dyeing process. While both are effective coloring agents, the primary measure of efficacy for a PPD-allergic individual is the alternative's reduced allergenicity.
Numerous studies have demonstrated that a significant portion of individuals with a PPD allergy can tolerate hair dyes containing TDS. Clinical data indicates that approximately 50-57% of PPD-allergic patients do not react to TDS in patch testing.[1][2][3] This suggests that TDS can be a suitable alternative for about half of those sensitized to PPD.
However, the structural similarity between TDS and PPD leads to a high rate of cross-reactivity. In patch-tested individuals, the rate of cross-reactivity can be substantial.[4] This underscores the critical need for individual allergy testing before using a TDS-based product, even in those with a confirmed PPD allergy. The American Contact Dermatitis Society named TDS the "Allergen of the Year for 2025" to raise awareness of its dual role as both a PPD alternative and a significant contact allergen itself.[1][3][4][5]
Other alternatives to PPD exist, such as 2-methoxymethyl-p-phenylenediamine (ME-PPD) and hydroxyethyl-p-phenylenediamine (HE-PPD), which have been developed to have a lower sensitization potential.[6][7] Natural alternatives like henna and indigo (B80030) are generally safer for PPD-allergic individuals, though they may not provide the same permanent color results as oxidative dyes.[6][7]
Quantitative Data Summary
The following tables summarize the findings from a large-scale patch test study investigating the prevalence of sensitization and cross-reactivity of hair dye allergens.
Table 1: Prevalence of Positive Patch Test Reactions to PPD and TDS
| Allergen | Number of Patients Tested | Number of Positive Reactions | Prevalence of Sensitization (%) |
| p-Phenylenediamine (PPD) | 2939 | 156 | 5.3% |
| Toluene-2,5-diamine (TDS) | 2939 | 82 | 2.8% |
Data adapted from Søsted et al.[8][9]
Table 2: Cross-Reactivity Between PPD and TDS in Allergic Individuals
| Primary Allergen | Number of Allergic Patients | Number of Concomitant Positive Reactions to the Other Allergen | Rate of Cross-Reactivity (%) |
| PPD | 156 | 66 | 42.3% |
| TDS | 82 | 66 | 80.5% |
Data adapted from Søsted et al.[8][9]
Experimental Protocols
The gold standard for identifying sensitivity to PPD and TDS is the patch test. Below is a detailed methodology for this key experiment.
Patch Testing Protocol for PPD and TDS
1. Objective: To determine if an individual has a delayed-type hypersensitivity (Type IV) reaction to PPD or TDS.
2. Materials:
-
Allergens: p-Phenylenediamine 1% in petrolatum (pet.), Toluene-2,5-diamine sulfate 1% in petrolatum.
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
-
Hypoallergenic surgical tape.
-
Skin marking pen.
-
Patient chart for recording results.
3. Procedure:
-
Patient Selection: Patients with a clinical history of dermatitis following hair dye exposure are suitable candidates.
-
Application:
-
A small amount of the PPD and TDS preparations are placed into separate patch test chambers.
-
The chambers are applied to the upper back of the patient, ensuring good contact with the skin. The location of each allergen is carefully mapped.
-
The patches are secured with hypoallergenic tape.
-
-
Duration of Application: The patches are left in place for 48 hours, during which time the patient should avoid getting the area wet.
-
Reading of Results:
-
First Reading (D2): The patches are removed after 48 hours, and an initial reading is performed approximately 30 minutes later to allow any irritation from the tape to subside.
-
Second Reading (D3/D4): A second reading is typically performed at 72 or 96 hours after application.
-
Delayed Reading (D5-D7): In some cases, a delayed reading at 5 to 7 days may be necessary, as reactions to these allergens can sometimes take longer to develop.[10]
-
4. Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
| Grade | Score | Clinical Manifestation |
| Negative | - | No reaction |
| Doubtful | ? | Faint erythema only |
| Weakly Positive | + | Erythema, infiltration, possibly papules |
| Strongly Positive | ++ | Erythema, infiltration, papules, vesicles |
| Extremely Positive | +++ | Intense erythema, infiltration, coalescing vesicles, bullae |
Visualizations
Allergic Contact Dermatitis (ACD) Signaling Pathway
The following diagram illustrates the key immunological events in the sensitization and elicitation phases of ACD to haptens like PPD and TDS.
Caption: Immunological signaling pathway in Allergic Contact Dermatitis.
Experimental Workflow for Patient Evaluation
This diagram outlines the clinical decision-making process for a patient with a suspected hair dye allergy.
Caption: Clinical workflow for evaluating hair dye allergy.
Conclusion
2,5-Diaminotoluene sulfate serves as a valuable alternative hair dye ingredient for a substantial number of individuals sensitized to PPD. Studies indicate that over half of PPD-allergic patients may tolerate TDS-based products.[1][2][3] However, the high rate of cross-reactivity between these two compounds necessitates careful evaluation of each individual through patch testing. TDS is, in its own right, a significant allergen. Therefore, a negative patch test to TDS in a PPD-allergic individual is a prerequisite for its use. For those who are allergic to both, other alternatives must be considered. The decision to use a TDS-containing product should always be guided by thorough allergological investigation to ensure patient safety.
References
- 1. Regulation of immune response genes in the skin of allergic and clinically tolerant individuals exposed to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shifting Paradigms in Allergic Contact Dermatitis: The Role of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and experimental aspects of allergic contact dermatitis to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the innate immune system in allergic contact dermatitis* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.mdedge.com [cdn.mdedge.com]
Spectroscopic and Chromatographic Guide to Confirming the Identity of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the confirmation of 2,5-diaminotoluene (B146830) sulfate's identity. It includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visual workflows to aid in experimental design and execution.
Introduction
2,5-Diaminotoluene sulfate (B86663) is a primary intermediate used in the formulation of permanent hair dyes and as a chemical intermediate in other industries.[1][2] Accurate identification and purity assessment of this compound are crucial for ensuring product quality, safety, and regulatory compliance. This guide explores various analytical techniques that can be employed to confirm the identity and purity of 2,5-diaminotoluene sulfate, providing a comparative overview to assist researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques
A variety of analytical techniques can be utilized to confirm the identity and purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for qualitative confirmation, quantitative determination of purity, or identification of impurities.
| Technique | Purpose | Key Strengths | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantitative analysis. | High sensitivity, and accuracy for quantification.[3] | Requires method development and validation. |
| Infrared (IR) Spectroscopy | Functional group identification and confirmation of the sulfate salt. | Provides a unique molecular fingerprint.[1] | May not be suitable for complex mixtures without separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. | Provides detailed information about the chemical environment of atoms.[1] | Lower sensitivity compared to other techniques. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | High sensitivity and specificity, especially when coupled with a separation technique like GC or LC.[1] | Fragmentation patterns can be complex to interpret. |
| UV-Visible (UV-Vis) Spectroscopy | Preliminary identification and quantification. | Simple, rapid, and cost-effective. | Limited specificity.[1] |
Quantitative Data Summary
Commercial grades of this compound typically have a purity of 95% or higher.[4] High-purity versions with purity greater than 99% are also available, which are essential for applications in the cosmetics industry to ensure product safety and efficacy.[2]
| Parameter | Specification | Reference |
| Purity (by HPLC) | ≥ 99% | [5] |
| Purity (commercial grade) | ≥ 95% | [4] |
| Moisture | ≤ 0.5% | [5] |
| Ash Content | ≤ 0.5% | [5] |
| Iron (Fe) | ≤ 50.00 ppm | [5] |
| o-Toluidine (impurity) | < 50 ppm | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used to identify and quantify this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).[6][7]
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid to improve peak shape. A typical mobile phase could be a gradient of acetonitrile and water.[6][7]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water (containing acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 254 nm.[1]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area with the calibration curve.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound and to confirm the presence of the sulfate counter-ion.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Agate mortar and pestle.
-
KBr pellet press.
Reagents:
-
Potassium bromide (KBr), spectroscopic grade.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Background Spectrum: Collect a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks to look for include N-H stretching vibrations of the amine groups, aromatic C-H and C=C stretching vibrations, and the strong, broad absorption bands characteristic of the sulfate ion (around 1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the arrangement of protons and carbon atoms in the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆), as this compound is soluble in it.[10]
-
Tetramethylsilane (TMS) as an internal standard (optional).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Spectrum Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Expected signals include peaks for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling patterns will be characteristic of the 2,5-diaminotoluene structure.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum.
-
Expected signals will correspond to the different carbon atoms in the aromatic ring and the methyl group.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the 2,5-diaminotoluene cation and can provide structural information through fragmentation analysis. It is often coupled with Gas Chromatography (GC) for separation and identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Reagents:
-
Suitable solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane).
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent. The sulfate salt is not volatile, so derivatization or analysis of the free base after neutralization may be necessary for GC-MS.
-
GC-MS Conditions:
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split.
-
Temperature Program: A programmed temperature ramp to separate the components.
-
MS Ionization: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-300).
-
-
Analysis: The mass spectrum of 2,5-diaminotoluene will show a molecular ion peak corresponding to the free base (C₇H₁₀N₂) and characteristic fragmentation patterns that can be used for identification.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used as a quick check for the presence of the aromatic system in this compound and for quantitative analysis at a fixed wavelength.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Solvent (e.g., water or ethanol).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: this compound exhibits characteristic absorption maxima. In water, it has been reported to have lambda max values at 210 nm, 254 nm, and 303 nm.[1]
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for purity analysis of this compound by HPLC.
Logical Relationship of Spectroscopic Analyses
Caption: Relationship between spectroscopic techniques and the information obtained for this compound.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dataintelo.com [dataintelo.com]
- 3. benchchem.com [benchchem.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. This compound [kaiyuan-chemical.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of 2,5-diaminotoluene (B146830) sulfate (B86663) and its related isomers. The information is compiled from various scientific studies and regulatory assessments to facilitate an objective evaluation of their potential hazards. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Executive Summary
2,5-Diaminotoluene sulfate, a primary aromatic amine, is predominantly used as an ingredient in oxidative hair dye formulations. Its toxicity profile, along with those of its isomers, has been the subject of extensive research due to concerns about potential genotoxicity, carcinogenicity, and skin sensitization. This guide reveals that while this compound exhibits a degree of toxicity, significant differences exist between its various isomers. Notably, 2,4-diaminotoluene (B122806) is a known animal carcinogen, highlighting the critical influence of amine group positioning on the benzene (B151609) ring on the toxicological properties of these compounds.
Acute and Systemic Toxicity
The acute toxicity of diaminotoluene isomers varies, with oral LD50 values in rats for this compound reported to be around 98-102 mg/kg.[1][2][3] In contrast, the dermal LD50 in rabbits is significantly higher, suggesting lower acute toxicity via skin exposure.[2][3] Repeated dose studies in rats have shown that oral administration of this compound can lead to adverse effects at higher doses, including maternal and embryotoxicity.[1]
| Compound | Test Species | Route | LD50 Value | Reference |
| This compound | Rat | Oral | 98 mg/kg | [1] |
| This compound | Rat | Oral | 102 mg/kg | [2][3] |
| Toluene-2,5-Diamine | Unspecified Mammal | Oral | 3600 mg/kg | [1] |
| Toluene-2,5-Diamine | Rat | Subcutaneous | 50 mg/kg | [1] |
| Toluene-2,5-Diamine | Rabbit | Subcutaneous | 100 mg/kg | [1] |
| This compound | Rabbit | Dermal | > 5000 mg/kg | [2][3] |
Skin and Eye Irritation and Sensitization
2,5-Diaminotoluene and its sulfate salt are recognized as potent skin sensitizers in both animals and humans.[1][4] While they are generally considered mild skin and eye irritants, their potential to cause allergic contact dermatitis is a significant concern, particularly for hairdressers who have frequent contact with these substances.[1][4][5]
| Compound | Test Species | Endpoint | Result | Reference |
| Toluene-2,5-Diamine (2.5%) | Rabbit | Eye Irritation | Mild, transitory conjunctival inflammation | [1] |
| This compound (2.5%) | Rabbit | Dermal Irritation | Slight erythema and edema | [1] |
| This compound (10%) | Guinea Pig | Dermal Irritation | No irritation | [1] |
| Toluene-2,5-Diamine | Human/Animal | Skin Sensitization | Sensitizer | [1] |
| This compound | Human/Animal | Skin Sensitization | Potent sensitizer | [4][6] |
| 3,4-Diaminotoluene (10%) | Guinea Pig | Dermal Irritation | Cutaneous irritation in 30% of animals | [1] |
| 3,4-Diaminotoluene | Animal | Skin Sensitization | Strong sensitizer | [1] |
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound has been extensively studied. It has been shown to be mutagenic in bacterial reverse mutation assays (Ames test), particularly after metabolic activation.[6][7][8] However, in vivo studies have generally not confirmed these genotoxic effects.[6] Carcinogenicity studies on 2,5-diaminotoluene and its sulfate have not provided sufficient evidence to classify them as carcinogenic in animals.[1][9] In contrast, the isomer 2,4-diaminotoluene is a known animal carcinogen.[1]
| Compound | Assay | System | Metabolic Activation | Result | Reference |
| This compound | Ames Test | S. typhimurium | With S9 | Positive | [7][8] |
| This compound | In vitro Chromosomal Aberration | Mammalian Cells | With S9 | Positive | [6] |
| This compound | In vivo Micronucleus Test | Rat | N/A | Negative | [6] |
| This compound | Comet Assay | Rat Stomach | N/A | Positive | [6][10] |
| 2,4-Diaminotoluene | Carcinogenicity Bioassay | Rat, Mouse | N/A | Carcinogenic | [11] |
| This compound | Carcinogenicity Bioassay | Rat, Mouse | N/A | Not demonstrated to be carcinogenic | [9] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria. Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. The number of revertant colonies is counted and compared to a negative control.
In Vitro Micronucleus Test (OECD 487)
This assay detects chromosomal damage in mammalian cells. Cultured cells (e.g., human lymphocytes, CHO cells) are exposed to the test substance.[3] After treatment, the cells are allowed to divide. Cells that have undergone division are identified, often by blocking cytokinesis to produce binucleated cells. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vivo Micronucleus Test (OECD 474)
This test assesses genotoxicity in a whole animal system. Rodents are typically used and are exposed to the test substance via an appropriate route.[10] At specific time points after treatment, bone marrow or peripheral blood is collected.[10][12] The frequency of micronucleated immature erythrocytes (polychromatic erythrocytes) is determined.[10] An increase in micronucleated cells in treated animals compared to controls indicates that the substance induced chromosomal damage in vivo.[10]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[1][2] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.
Signaling Pathways and Mechanisms of Toxicity
Metabolic Activation and Genotoxicity of Aromatic Amines
Aromatic amines like 2,5-diaminotoluene are not directly genotoxic. They require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive intermediates. The proposed pathway involves N-hydroxylation to form N-hydroxyarylamines, which can then be further activated by O-esterification (e.g., acetylation or sulfation) to form highly reactive arylnitrenium ions. These electrophilic species can then bind covalently to DNA, forming DNA adducts that can lead to mutations if not repaired.
Caption: Metabolic activation pathway of aromatic amines leading to genotoxicity.
Mechanism of Skin Sensitization
The skin sensitization potential of diaminotoluenes is attributed to their ability to act as haptens. Following dermal application, these small molecules penetrate the skin and undergo oxidation, either enzymatically or through auto-oxidation, to form reactive electrophilic intermediates, such as quinone diimines. These reactive species then covalently bind to skin proteins, forming hapten-protein conjugates. These conjugates are recognized as foreign by the immune system, leading to the activation of T-lymphocytes and the development of allergic contact dermatitis upon subsequent exposure.
Caption: Mechanism of skin sensitization by diaminotoluenes.
Conclusion
The toxicity profile of this compound is characterized by moderate acute oral toxicity, potent skin sensitizing properties, and in vitro genotoxicity that is generally not observed in vivo. Importantly, it has not been shown to be carcinogenic in animal studies. In contrast, its isomer, 2,4-diaminotoluene, is a known animal carcinogen, underscoring the critical role of molecular structure in determining the toxicological properties of these compounds. This comparative guide provides essential data and mechanistic insights to aid researchers and professionals in the risk assessment and safe handling of these chemicals.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. 21stcenturypathology.com [21stcenturypathology.com]
- 3. criver.com [criver.com]
- 4. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. inotiv.com [inotiv.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of 2,5-Diaminotoluene Sulfate
For researchers, scientists, and professionals in drug development and cosmetic safety assessment, the accurate and reliable quantification of 2,5-diaminotoluene (B146830) sulfate (B86663) is crucial. This compound is a common ingredient in hair dyes and its concentration must be carefully controlled due to potential health concerns.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a detailed comparison of validated HPLC methods for the quantification of 2,5-diaminotoluene sulfate, supported by experimental data and protocols to aid in method selection and implementation.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated methods, including reverse-phase and normal-phase HPLC.
| Parameter | Method 1: Reverse-Phase HPLC | Method 2: Normal-Phase HPLC | Method 3: UPLC-MS/MS (for Toluenediamine Isomers) |
| Analyte(s) | This compound | 2,4-DAT and 2,6-DAT | 2,4-TDA and 2,6-TDA (as derivatives) |
| Column | Newcrom R1 (Reverse-Phase)[3][4] | Normal-Phase Column[5] | UPLC Column |
| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid[3][4] | Acetonitrile-water-saturated chloroform (B151607) (8:2, v/v)[5] | Not specified |
| Flow Rate | Not specified | Not specified | Not specified |
| Detection | UV[3] | UV at 250 nm[5] | MS/MS (MRM mode)[5] |
| Linearity Range | Not specified | 0.025 - 2 µg[5] | 20 - 800 ng/mL |
| Limit of Detection (LOD) | Not specified | 1-2 ng[5] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (RSD%) | Not specified | Not specified | Not specified |
| Accuracy (Recovery %) | Not specified | Not specified | Not specified |
Note: While Method 2 and 3 do not directly quantify this compound, they provide valuable insights into the analysis of related diaminotoluene isomers, and their principles can be adapted. For Mass-Spec (MS) compatible applications using the Reverse-Phase HPLC method, phosphoric acid should be replaced with formic acid.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are protocols for the key experiments cited.
Method 1: Reverse-Phase HPLC for this compound
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity.[3]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact ratio should be optimized for the specific instrument and column. For MS compatibility, substitute phosphoric acid with formic acid.[3][4]
-
Sample Preparation:
-
Prepare stock solutions of this compound standards in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Dilute the stock solutions to create a series of calibration standards.
-
For product samples (e.g., hair dye), perform a suitable extraction to isolate the analyte from the matrix. This may involve dilution with the mobile phase followed by filtration through a 0.45 µm filter.
-
-
Injection Volume: Typically 10-20 µL.
-
Detection: Monitor the UV absorbance at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Use linear regression to determine the concentration of this compound in the samples.[6]
Method 2: Normal-Phase HPLC for Diaminotoluene Isomers
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[5]
-
Column: A normal-phase column suitable for polar analytes.[5]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water-saturated chloroform in an 8:2 volume ratio. To prepare water-saturated chloroform, mix chloroform with a small amount of water in a separatory funnel, shake well, and allow the layers to separate. Use the chloroform layer.[5]
-
Sample Preparation (for urine and plasma):
-
Perform a liquid-liquid extraction using methylene (B1212753) chloride to isolate the diaminotoluene isomers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.[5]
-
-
Injection Volume: Typically in the range of 10-20 µL.[5]
-
Detection: Monitor the absorbance at 250 nm.[5]
-
Quantification: Create a calibration curve by injecting standards of known concentrations (0.025 - 2 µg). The relationship between peak height and the amount injected is linear over this range.[5]
Workflow for HPLC Method Validation
The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH and FDA guidelines.[7]
Caption: General workflow for the validation of an HPLC analytical method.
This comprehensive guide provides a foundation for selecting and implementing a validated HPLC method for the quantification of this compound. For specific applications, further method development and validation will be necessary to ensure the data is accurate and reliable.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Research Applications of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the research applications of 2,5-diaminotoluene (B146830) sulfate (B86663), with a primary focus on its use in oxidative hair dye formulations. It offers an objective comparison of its performance and toxicological profile against its main alternative, p-phenylenediamine (B122844) (PPD). Additionally, this guide explores its role as a chemical intermediate in the synthesis of other dyes and polymers, presenting available experimental data to support these applications.
Executive Summary
2,5-Diaminotoluene sulfate is a primary intermediate chemical predominantly used in the formulation of permanent hair dyes. Its primary function is to react with a coupling agent in the presence of an oxidizing agent to form a stable color molecule within the hair shaft. While it shares a similar application with p-phenylenediamine (PPD), research indicates that this compound exhibits a lower skin sensitization potential. Beyond hair dyes, it serves as a monomer in the synthesis of specific dyes, such as C.I. Basic Red 2 and C.I. Acid Brown 103, and has potential applications in the development of polyamides and other polymers. This guide will delve into the quantitative data available for these applications, providing detailed experimental protocols where possible to facilitate further research and development.
Performance in Oxidative Hair Dyes: A Comparative Analysis
The principal application of this compound is as a precursor in oxidative hair dye formulations. In this process, it acts as a primary intermediate that, upon oxidation, reacts with coupler molecules to form larger dye polymers trapped within the hair cortex, resulting in a permanent color.
Key Performance Metrics: Color Fastness
A critical performance indicator for a hair dye is its fastness, or its ability to resist fading from washing and exposure to light. This is quantitatively measured by the change in color (ΔE) over time, with a lower ΔE indicating better fastness.
Table 1: Comparison of Hair Dye Precursors in Oxidative Formulations
| Precursor | Application | Alternative(s) | Key Performance Aspects |
| This compound | Primary intermediate in permanent hair dyes | p-Phenylenediamine (PPD) | Color formation, color fastness (wash and light) |
Experimental Protocol: Evaluation of Wash and Light Fastness of Oxidative Hair Dyes
This protocol outlines a standardized method for assessing the color fastness of hair dye formulations.
1. Hair Swatch Preparation and Dyeing:
-
Source standardized hair swatches (e.g., virgin white human hair).
-
Prepare the oxidative hair dye formulation by mixing the dye precursor (e.g., this compound or PPD), a coupler, an alkalizing agent, and an oxidizing agent (typically hydrogen peroxide) immediately before application.
-
Apply the dye mixture evenly to the hair swatches and allow it to process for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Thoroughly rinse the swatches with water and a standard shampoo, then allow them to air dry.
2. Colorimetric Measurements:
-
Use a spectrophotometer or colorimeter to measure the initial Lab* color values of the dyed swatches. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
3. Wash Fastness Test:
-
Subject the dyed swatches to a specified number of wash cycles using a standardized shampoo solution and controlled water temperature and agitation.
-
After each set of cycles, dry the swatches and re-measure the Lab* values.
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
4. Light Fastness Test:
-
Expose the dyed swatches to a controlled light source (e.g., a xenon arc lamp) that simulates sunlight for a specified duration.
-
Periodically remove the swatches and measure their Lab* values.
-
Calculate the ΔE* to determine the color change due to light exposure.
Oxidative Hair Dyeing Workflow
The following diagram illustrates the general workflow for an oxidative hair dyeing experiment.
Toxicological Profile: A Comparative Perspective
A significant area of research for hair dye ingredients is their toxicological profile, particularly their potential for skin sensitization.
Skin Sensitization Potential
The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a chemical. The result is expressed as the EC3 value, which is the concentration of the chemical that induces a threefold increase in lymphocyte proliferation in the draining lymph nodes. A lower EC3 value indicates a stronger sensitizer (B1316253).
Table 2: Comparative Skin Sensitization Potential
| Compound | EC3 Value (%) | Classification |
| This compound | 0.31[1] | Strong Sensitizer |
| p-Phenylenediamine (PPD) | 0.16[2] | Extreme Sensitizer |
The available data indicates that while both are skin sensitizers, this compound has a higher EC3 value than PPD, suggesting it is a weaker sensitizer.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA)
The LLNA is performed according to OECD Guideline 429.
1. Animal Model:
-
Typically, female CBA/J mice are used.
2. Dose Preparation and Application:
-
The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v).
-
A range of concentrations is prepared.
-
A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.
3. Proliferation Measurement:
-
On day 6, mice are injected intravenously with ³H-methyl thymidine (B127349).
-
After a set time, the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared.
-
The incorporation of ³H-methyl thymidine is measured using a beta-scintillation counter and is expressed as disintegrations per minute (DPM).
4. Data Analysis:
-
A Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse by the mean DPM of the vehicle control group.
-
The EC3 value is calculated by linear interpolation of the SI values versus the concentration of the test substance.
Signaling Pathway: Skin Sensitization
The diagram below illustrates a simplified signaling pathway for chemically induced skin sensitization.
Genotoxicity
The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A study analyzing 55 oxidative hair dyes found that this compound may be a cause of mutagenicity in the Salmonella typhimurium strain TA98 with metabolic activation (S9 mix).[3][4]
Table 3: Acute Oral Toxicity
| Compound | LD₅₀ (rat, oral) |
| This compound | 98 mg/kg[5][6] |
Applications as a Chemical Intermediate
Beyond its primary use in hair dyes, 2,5-diaminotoluene is a precursor for the synthesis of other dyes and has potential applications in polymer chemistry.
Synthesis of C.I. Basic Red 2 and C.I. Acid Brown 103
2,5-Diaminotoluene is a key starting material in the manufacturing of C.I. Basic Red 2 and C.I. Acid Brown 103.[7][8]
Table 4: Performance of Dyes Synthesized from 2,5-Diaminotoluene
| Dye | C.I. Name | Application | Light Fastness (on Cotton) |
| Basic Red 2 | 50240 | Textiles (acrylic, linen, silk), paper, leather | 1-2[7] |
| Acid Brown 103 | 10415 | Wool, polyamide, silk | Data not available |
Experimental Protocol: Synthesis of C.I. Basic Red 2 (Safranine T)
The manufacturing process for C.I. Basic Red 2 involves the oxidation of an equimolar mixture of 2,5-diaminotoluene and o-toluidine, followed by condensation with aniline. The resulting dye is then purified and converted to its chloride salt.[7][9]
Polymer Synthesis
Aromatic diamines, such as 2,5-diaminotoluene, can serve as monomers in the synthesis of polyamides through condensation reactions with dicarboxylic acids or their derivatives. While specific studies detailing the synthesis of polyamides from this compound were not found in the reviewed literature, the general principle of polyamide synthesis is well-established.
Logical Relationship: Synthesis of Polyamides
The following diagram illustrates the general logical relationship in the synthesis of polyamides from a diamine and a diacid chloride.
Conclusion
This compound is a significant chemical intermediate with its primary and most well-researched application being in the formulation of oxidative hair dyes. The available data suggests it is a less potent skin sensitizer than its main alternative, p-phenylenediamine. Further research directly comparing the performance characteristics, such as color fastness, of hair dyes formulated with these two precursors would be beneficial for the cosmetic industry. Its application as a monomer in the synthesis of other dyes is established, though detailed performance data for these dyes is limited. The potential for its use in the synthesis of novel polymers remains an area for further exploration by researchers and drug development professionals.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. Final Report on the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine | Semantic Scholar [semanticscholar.org]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. chembk.com [chembk.com]
Assessing the In Vitro Genotoxicity of 2,5-Diaminotoluene Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is a critical aspect of safety assessment. This guide provides a comparative analysis of the in vitro genotoxicity of 2,5-diaminotoluene (B146830) sulfate (B86663) (DATS), a common ingredient in oxidative hair dyes, against two other relevant compounds, p-phenylenediamine (B122844) (PPD) and resorcinol. The following sections detail the outcomes of key genotoxicity assays, provide comprehensive experimental protocols, and visualize the workflow of these essential tests.
Comparative Genotoxicity Data
The genotoxic potential of 2,5-diaminotoluene sulfate and its alternatives has been evaluated using a battery of in vitro tests, primarily the Ames test for gene mutations, and the chromosomal aberration and micronucleus assays for chromosomal damage. The data summarized below is compiled from various scientific studies and regulatory assessments.
| Test Article | Assay | Cell Line/Strain | Metabolic Activation (S9) | Concentration Range Tested | Result | Key Findings |
| This compound (DATS) | Ames Test | Salmonella typhimurium TA98 | With | Up to 5000 µ g/plate | Positive | Mutagenic in the presence of metabolic activation[1]. |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | Information not available | Positive | Details on the percentage of aberrant cells are not specified in the reviewed literature. | |
| Micronucleus Test | Not specified | Not specified | Information not available | Information not available | Data not readily available in the reviewed literature. | |
| p-Phenylenediamine (PPD) | Ames Test | Salmonella typhimurium TA98 | With | Up to 1076 µ g/plate | Weakly Positive | Slight mutagenic potential observed with metabolic activation[2]. |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | Without | Information not available | Positive | Induced a dose-related increase in chromosomal aberrations. | |
| Micronucleus Test | Human Lymphocytes | With and Without | Up to 2000 µg/ml | Positive | Induced micronuclei, particularly with metabolic activation after 48-hour stimulation[2]. | |
| Resorcinol | Ames Test | Salmonella typhimurium (various strains) | With and Without | Up to 5.5 mg/plate | Negative | Did not induce gene mutations in various bacterial strains[3]. |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | Information not available | Positive/Equivocal | Positive for inducing chromosomal aberrations in some studies, particularly with metabolic activation, while other studies reported equivocal or negative results. | |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | Not applicable | Information not available | Negative | In vivo studies have yielded negative results for micronucleus induction[3]. In vitro data is less conclusive. |
Experimental Protocols
The following are detailed methodologies for the key in vitro genotoxicity assays, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium.
1. Test Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101)[4].
2. Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254[4].
3. Procedure (Plate Incorporation Method):
- Preparation: The test chemical is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is prepared.
- Exposure: To molten top agar (B569324) (at approximately 45°C), the following are added in sequence: the bacterial culture, the test chemical solution (or solvent control), and either the S9 mix or a buffer.
- Plating: The mixture is poured onto the surface of a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a concentration-dependent increase in the number of revertants and/or a reproducible twofold or greater increase in revertant colonies at one or more concentrations compared to the solvent control[5].
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
1. Cell Cultures: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or primary human peripheral blood lymphocytes[6][7].
2. Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system[6].
3. Procedure:
- Cell Culture: Cells are grown to a suitable confluency in appropriate culture medium.
- Exposure: Cells are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a continuous period (e.g., 24 hours) without S9.
- Harvesting: A metaphase-arresting agent (e.g., colcemid) is added to the cultures prior to harvesting. Cells are then harvested, treated with a hypotonic solution, and fixed.
- Slide Preparation and Analysis: Fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa). At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- Evaluation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a reproducible, statistically significant increase is observed at one or more concentrations[7].
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
1. Cell Cultures: Suitable cell lines include L5178Y, CHO, V79, TK6, or primary human lymphocytes[8][9].
2. Cytokinesis Block: The use of cytochalasin B is recommended to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after exposure to the test substance[9].
3. Procedure:
- Cell Culture and Exposure: Similar to the chromosomal aberration test, cells are exposed to the test substance with and without S9 activation.
- Cytochalasin B Treatment: After the exposure period, the medium is replaced with fresh medium containing cytochalasin B.
- Harvesting: Cells are harvested at a time sufficient to allow for nuclear division and the formation of binucleated cells.
- Slide Preparation and Staining: Cells are treated with a hypotonic solution, fixed, and then dropped onto microscope slides. Staining is performed to visualize the cytoplasm and the nuclei/micronuclei (e.g., with Giemsa or a fluorescent dye).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- Evaluation: A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant increase at one or more concentrations[8][9].
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the general workflows for the Ames test, in vitro chromosomal aberration test, and in vitro micronucleus test.
Ames Test Experimental Workflow
In Vitro Chromosomal Aberration Test Workflow
In Vitro Micronucleus Test Workflow
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 5. The bacterial reverse mutation test | RE-Place [re-place.be]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 8. criver.com [criver.com]
- 9. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
Proper Disposal of 2,5-Diaminotoluene Sulfate: A Guide for Laboratory Professionals
The proper disposal of 2,5-Diaminotoluene sulfate (B86663) is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This substance is classified as a hazardous material, and its handling and disposal are governed by strict regulations. Improper disposal can lead to environmental contamination, significant fines, and potential health risks.[1]
2,5-Diaminotoluene sulfate is toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to established protocols for its disposal.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, such as a chemical fume hood.[3][4]
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2][4]
-
Body Protection: Wear a lab coat or other protective clothing.[2]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste from "cradle to grave," in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1][5]
Step 1: Waste Classification this compound and any materials contaminated with it (e.g., gloves, absorbent paper, empty containers) must be classified and handled as hazardous waste.[4] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations for complete and accurate classification.[2][3]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste and contaminated materials by carefully sweeping or shoveling them into a designated hazardous waste container to avoid dust formation.[3]
-
Segregation: Do not mix this waste with incompatible materials. This compound is incompatible with strong oxidizing agents and strong bases.[3] Store waste containers of acids and bases separately.[6]
Step 3: Container Management
-
Compatibility: Use a container that is chemically compatible with the waste. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[1][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., "Toxic").[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[6][7]
-
Containment: It is good practice to use secondary containment, such as a tray, to catch any potential leaks.[7]
-
Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated and the time it can be stored in the SAA.[6][8]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9]
-
Prohibition: Do not dispose of this compound down the drain or in the regular trash.[3] It is toxic to aquatic organisms and flushing it into the sewer system is prohibited.[3][4]
Hazard and Toxicity Data
The following table summarizes key quantitative data for this compound, highlighting its hazardous nature.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 98 mg/kg | Rat | [2] |
| Acute Dermal Toxicity (LD50) | > 5,000 mg/kg | Rabbit | [10] |
| Aquatic Toxicity (LC50) | 1.08 mg/L (96 hours) | Fish | [10] |
Protocol for Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ensure Proper PPE: Before cleaning the spill, don the appropriate PPE as described above.
-
Control Dust: If the spilled material is a powder, moisten it first with a suitable solvent like toluene (B28343) to prevent dusting.[10][11]
-
Contain and Collect: Carefully sweep up the spilled substance and place it into a suitable, labeled container for hazardous waste disposal.[3][10] Use absorbent paper dampened with toluene to pick up any remaining material.[11]
-
Decontaminate: Wash the spill area with a soap and water solution.[11]
-
Dispose of Cleanup Materials: Seal all contaminated items (absorbent paper, gloves, etc.) in a vapor-tight plastic bag or another appropriate container and manage it as hazardous waste.[11]
-
Report: Report the spill to your laboratory supervisor or EHS department, following institutional procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. jayorganics.com [jayorganics.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pfw.edu [pfw.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
